Methyl 2-bromo-5-(bromomethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-bromo-5-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPDLMVLCHAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733483 | |
| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-58-7 | |
| Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Alchemist's Keystone: A Technical Guide to Methyl 2-bromo-5-(bromomethyl)benzoate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, bifunctional reagents that offer precise control over molecular architecture are of exceptional value. Methyl 2-bromo-5-(bromomethyl)benzoate (CAS Number: 90721-58-7), a seemingly unassuming aromatic ester, has emerged as a powerful and versatile scaffold in the synthetic chemist's arsenal. Its unique arrangement of reactive sites—a nucleophilic substitution-prone benzylic bromide and an aryl bromide amenable to cross-coupling reactions—provides a gateway to a diverse array of complex molecular targets. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, aims to illuminate the core attributes of this reagent, from its synthesis and reactivity to its strategic deployment in the synthesis of targeted therapies, particularly in the realms of oncology and beyond.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90721-58-7 | N/A |
| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |
| Molecular Weight | 307.97 g/mol | [1][2] |
| Appearance | Off-White to Yellow Solid or Liquid | [2] |
| Boiling Point | 349.7°C at 760 mmHg (Predicted) | [2] |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | [2] |
The Synthetic Pathway: From Precursor to Key Intermediate
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most logical and efficient synthetic route commences with the commercially available 2-bromo-5-methylbenzoic acid.
Step 1: Esterification of 2-bromo-5-methylbenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often carried out under acidic conditions.
Protocol:
-
To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-bromo-5-methylbenzoate.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester.[3]
Step 2: Radical Bromination of the Benzylic Position
The second and crucial step is the selective bromination of the benzylic methyl group. This is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Protocol:
-
Dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.[4]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford this compound.
Caption: Nucleophilic substitution at the benzylic position.
Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The aryl bromide at the 2-position is less reactive towards nucleophilic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. [5]
Strategic Applications in Drug Discovery
The dual reactivity of this compound makes it a highly valuable building block in the synthesis of targeted therapeutics.
Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a core heterocyclic structure linked to various substituted aromatic rings. This compound can serve as a versatile scaffold to construct such molecules. The benzylic bromide can be used to introduce a side chain that interacts with a specific region of the kinase, while the aryl bromide can be functionalized via cross-coupling to build the core heterocyclic structure or to introduce another key binding element. While a direct synthesis of approved drugs like Imatinib or Dasatinib using this specific reagent is not the primary route, the underlying synthetic logic is highly relevant. [6][7][8]
Linker for Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors are a class of anticancer agents that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms. [9][10][11][12]The synthesis of several PARP inhibitors, such as Olaparib and Rucaparib, involves the use of bifunctional linkers to connect the pharmacophoric elements. This compound provides an ideal framework for such syntheses. The benzylic bromide can be reacted with a nucleophilic portion of the molecule, while the aryl bromide can be elaborated to form the core structure that binds to the nicotinamide binding site of the PARP enzyme. [13]
Caption: Applications in drug discovery.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the benzylic protons (CH₂) around 4.5 ppm. A singlet for the methyl ester protons (OCH₃) around 3.9 ppm. [3] |
| ¹³C NMR | Carbonyl carbon of the ester around 165 ppm. Aromatic carbons in the range of 120-140 ppm. Benzylic carbon (CH₂) around 30-35 ppm. Methyl ester carbon (OCH₃) around 52 ppm. |
| Mass Spec. | The molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |
| IR | Strong carbonyl stretch (C=O) of the ester around 1720-1740 cm⁻¹. C-Br stretching vibrations in the fingerprint region. |
Safety and Handling
As a reactive brominated compound, this compound requires careful handling to ensure laboratory safety.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.
Conclusion
This compound is a testament to the power of strategic molecular design. Its dual reactivity, coupled with its accessibility through a straightforward synthetic sequence, establishes it as a valuable asset in the pursuit of novel therapeutics. For the medicinal chemist, this reagent is not merely a collection of atoms, but a key that unlocks a multitude of synthetic possibilities, paving the way for the creation of next-generation medicines that can address unmet medical needs. As our understanding of disease biology deepens, the demand for such versatile and precisely engineered building blocks will undoubtedly continue to grow, solidifying the importance of reagents like this compound in the future of drug discovery.
References
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- Chemistry LibreTexts. (2025). Reactions at the Benzylic Position.
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- Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds.
- ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
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- National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- National Institutes of Health. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).
- PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors.
- TÜBİTAK Academic Journals. (2023). Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues.
- MDPI. (n.d.). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”.
- PubMed Central. (n.d.). Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer.
- European Open Science. (n.d.). PARP Inhibitor for Ovarian Cancer Therapy.
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physical and chemical properties of Methyl 2-bromo-5-(bromomethyl)benzoate
An In-Depth Technical Guide to Methyl 2-bromo-5-(bromomethyl)benzoate for Advanced Chemical Synthesis
Introduction: A Bifunctional Linchpin in Complex Synthesis
In the landscape of modern drug discovery and materials science, the strategic value of versatile chemical building blocks cannot be overstated. This compound is a prime example of such a scaffold, offering chemists a robust platform for constructing complex molecular architectures. Its utility stems from the precisely arranged functional groups: a methyl ester, a stable aryl bromide, and a highly reactive benzylic bromide. This trifecta of functionalities, each with distinct and orthogonal reactivity, makes it an invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1][2]
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of data. We will delve into the causality behind its reactivity, present validated protocols for its use, and offer the practical insights necessary for its successful application in research and development. A critical point of clarification is the distinction between this compound and its common isomer, Methyl 5-bromo-2-(bromomethyl)benzoate, which will be addressed to ensure precision in synthesis planning.
Nomenclature and Structural Elucidation
Precise identification is paramount in chemical synthesis. This compound is structurally distinct from its isomer, which is more commonly listed by chemical suppliers. The key difference lies in the relative positions of the bromine atom and the bromomethyl group on the benzene ring.
-
This compound (Target Compound): The aryl bromine is at position 2, ortho to the ester, while the reactive benzylic bromide is at position 5.
-
Methyl 5-bromo-2-(bromomethyl)benzoate (Isomer): The aryl bromine is at position 5, para to the ester, while the reactive benzylic bromide is at position 2.
This structural nuance dictates the electronic environment and steric accessibility of each reaction site, profoundly impacting synthetic outcomes.
Caption: Chemical Structure of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 90721-58-7 | [3] |
| Molecular Formula | C₉H₈Br₂O₂ | [3][4] |
| Molecular Weight | 307.97 g/mol | [3][4] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)CBr)Br | |
| Isomeric CAS | 79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate) | [4][5][6] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, reaction setup, and purification. While comprehensive data for the 2-bromo-5-(bromomethyl) isomer is sparse, data from its 5-bromo-2-(bromomethyl) counterpart and structural analogues provide a reliable profile.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes & Causality | Source(s) |
| Appearance | Off-white to yellow solid or liquid | The state depends on purity and ambient temperature. The color can arise from trace impurities or degradation. | [1] |
| Boiling Point | ~349.7 °C at 760 mmHg | Data for isomer CAS 79670-17-0. The high molecular weight and polarity contribute to a high boiling point, making it suitable for reactions at elevated temperatures. | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The ester and bromoalkane functionalities confer lipophilic character, while the lack of H-bond donors leads to poor aqueous solubility. | Inferred |
| Storage | 2-8°C, under inert atmosphere, protected from light | The benzylic bromide is susceptible to hydrolysis and nucleophilic attack by atmospheric moisture. Light can promote radical decomposition. Refrigeration and inert gas mitigate these degradation pathways. | [1][3] |
Chemical Reactivity and Mechanistic Insights
The synthetic power of this compound lies in the differential reactivity of its two bromine substituents. This orthogonality is not accidental; it is a direct consequence of their electronic and structural environments.
-
Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophiles. The C-Br bond is weakened, and the transition state of an Sₙ2 reaction (or the carbocation intermediate of an Sₙ1 reaction) is stabilized by the adjacent benzene ring. This site is the workhorse for introducing a vast array of functional groups via substitution.
-
Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger due to partial double-bond character and the electron-withdrawing nature of the ring. It is largely unreactive to simple nucleophiles but is perfectly primed for organometallic transformations, such as palladium-catalyzed cross-coupling reactions.
This predictable reactivity allows for a stepwise, controlled approach to building molecular complexity.
Caption: Orthogonal Reactivity Workflow of the Two Bromine Sites.
Synthesis and Purification Protocol
A robust and reproducible synthesis is crucial. The most common and logical route to this class of compounds is via radical bromination of the corresponding methyl-substituted precursor, in this case, Methyl 2-bromo-5-methylbenzoate.
Experimental Protocol: Synthesis via Radical Bromination
-
Objective: To selectively brominate the benzylic methyl group without affecting the aryl bromide or the ester.
-
Causality: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator (AIBN or BPO) is required to start the chain reaction at a controlled rate upon heating.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-bromo-5-methylbenzoate (1.0 eq).
-
Solvent and Reagents: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (approx. 0.1 M concentration). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the top upon completion.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) as the eluent. This separates the desired dibrominated product from any remaining starting material and over-brominated byproducts.
-
Validation: Collect fractions and analyze by TLC. Combine pure fractions, evaporate the solvent, and dry under high vacuum to yield this compound as an off-white solid or pale yellow oil. Confirm identity and purity using NMR and MS analysis.
Spectroscopic Characterization
Unambiguous characterization is the cornerstone of trustworthy research. The following are the expected spectroscopic signatures for validating the structure of this compound.
-
¹H NMR:
-
-OCH₃ (Methyl Ester): A sharp singlet at ~3.9 ppm.
-
-CH₂Br (Benzylic): A sharp singlet at ~4.5-4.7 ppm. Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
Aromatic Protons: Three signals in the aromatic region (~7.2-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR:
-
-OCH₃: ~52 ppm.
-
-CH₂Br: ~30-33 ppm.
-
Aromatic Carbons: Six signals between ~120-140 ppm.
-
C=O (Ester Carbonyl): A signal at ~165-168 ppm.
-
-
FTIR (Infrared Spectroscopy):
-
C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, typically 500-680 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The most telling feature is the isotopic pattern for a molecule containing two bromine atoms. Expect a cluster of peaks for the molecular ion at m/z 306, 308, and 310, with a characteristic intensity ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive validation of the presence of two bromine atoms.
-
Fragmentation: A prominent fragment would be the loss of a bromine radical (•Br), resulting in a peak at m/z 227/229 (M-79/81). Another likely fragmentation is the loss of the methoxy group (•OCH₃) from the ester.
-
Handling, Storage, and Safety
Due to its reactive nature, proper handling of this compound is essential for both safety and maintaining compound integrity.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram(s) | Danger | [4] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [4][7] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood. | [8][9] |
| First Aid Measures | Skin: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Eyes: Rinse cautiously with water for several minutes, removing contact lenses if possible. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention. | [9][10] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | [8] |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a key intermediate, enabling the rapid diversification of molecular scaffolds.[1] Its bifunctional nature allows it to act as a "linker," connecting two different molecular fragments in a controlled, stepwise manner.
-
Scaffold Elaboration: A common strategy involves first reacting the benzylic bromide with a nucleophile (e.g., a primary amine of a core structure). The resulting intermediate, which still contains the aryl bromide, can then be subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) to add another layer of complexity.
-
Pharmacophore Introduction: The benzylic bromide is an excellent electrophile for introducing moieties that can interact with biological targets. The aryl bromide can be used to anchor the molecule or introduce vectors to explore structure-activity relationships (SAR).
The strategic use of this building block accelerates medicinal chemistry programs by providing reliable and versatile pathways to novel and complex drug candidates.[11]
References
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- NIST WebBook.
- NIST WebBook.
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- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
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An In-depth Technical Guide to the Solubility of Methyl 2-bromo-5-(bromomethyl)benzoate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-bromo-5-(bromomethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive assessment across a range of organic solvents, and provides detailed experimental protocols for quantitative solubility determination.
Introduction to this compound
This compound (C₉H₈Br₂O₂) is a bifunctional organic compound with a molecular weight of 307.97 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a methyl ester group, a bromine atom, and a bromomethyl group, makes it a versatile reagent in organic synthesis. The presence of two reactive bromine atoms allows for sequential or differential functionalization, rendering it valuable for constructing complex molecular architectures.[1] Understanding its solubility is paramount for its effective use in reaction media, purification processes like recrystallization, and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |
| Molecular Weight | 307.97 g/mol | [1][2] |
| Appearance | Off-White to Yellow Solid or Liquid | [1] |
| Boiling Point | 349.7°C at 760 mmHg | [1] |
Theoretical Framework for Solubility
The solubility of an organic compound is dictated by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3] The overall polarity of a molecule is a composite of its constituent functional groups and the non-polar hydrocarbon skeleton.[4]
Structural Analysis of this compound
To predict the solubility of this compound, we must first analyze its structural components:
-
Aromatic Ring: The central benzene ring is a non-polar, hydrophobic structure.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity due to the presence of electronegative oxygen atoms, creating dipole-dipole interactions. It can also act as a hydrogen bond acceptor.
-
Bromo Substituents (-Br and -CH₂Br): The bromine atoms are electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions. However, their large size also enhances London dispersion forces.
The presence of the polar methyl ester group is balanced by the larger, non-polar aromatic ring and the two bromine-containing substituents. This suggests that the molecule will exhibit moderate overall polarity.
The Influence of Solvent Properties
The choice of solvent is critical for achieving desired solubility. Key solvent properties to consider include:
-
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized into protic (containing -OH or -NH groups capable of hydrogen bonding) and aprotic (lacking such groups).
-
Intermolecular Forces: The types of intermolecular forces a solvent can engage in (London dispersion, dipole-dipole, hydrogen bonding) will determine its ability to solvate a given solute.[3][4]
For this compound, solvents capable of dipole-dipole interactions and, to a lesser extent, those that can accommodate its non-polar regions through London dispersion forces will be most effective.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is important to note that this is a theoretical assessment, and experimental verification is crucial.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane, Heptane | Non-polar | Low | The molecule's polarity from the ester and bromo groups will limit solubility in highly non-polar solvents. |
| Toluene | Non-polar (aromatic) | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute via π-stacking, enhancing solubility compared to aliphatic non-polar solvents. |
| Diethyl Ether | Slightly Polar | Moderate to High | The ether's slight polarity and ability to engage in dipole-dipole interactions should effectively solvate the solute. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to dissolve moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate is similar to that of the solute, promoting miscibility. |
| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, its smaller size might be less effective at solvating the bulky solute compared to other polar aprotic solvents. |
| Isopropanol, Ethanol | Polar Protic | Moderate | The polar hydroxyl group can interact with the ester, but the overall polarity might be slightly mismatched. |
| Methanol | Polar Protic | Moderate to Low | The high polarity of methanol may not be ideal for the less polar regions of the solute. |
| Water | Highly Polar Protic | Very Low | The predominantly non-polar character of the molecule will lead to poor solubility in water.[5] |
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal saturation method, a reliable technique for determining the solubility of a solid in a liquid solvent.[6]
Isothermal Saturation Method (Gravimetric Analysis)
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute by mass.[6]
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with tight-sealing caps
-
Temperature-controlled shaker or stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Drying oven or vacuum desiccator
Protocol:
-
Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[6]
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[6]
-
Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a filter to remove any solid particles.
-
Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed evaporation dish.
-
Drying: Place the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator until all the solvent has evaporated and a constant weight is achieved.
-
Mass Determination: Accurately weigh the dish containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solution taken (L))
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal saturation method.
Practical Implications and Solvent Selection
The choice of solvent directly impacts the success of synthetic procedures involving this compound.
-
For Chemical Reactions: A solvent that provides high solubility for all reactants at the desired reaction temperature is ideal. Dichloromethane, ethyl acetate, and toluene are likely good candidates for many reactions.
-
For Purification by Recrystallization: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent pair, such as toluene-hexane or ethyl acetate-heptane, may be effective. The compound should be highly soluble in the first solvent and poorly soluble in the second.
Diagram 2: Decision Tree for Solvent Selection
Caption: A decision-making guide for solvent selection.
Conclusion
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- Factors affecting solubility. Unknown Source.
- Solubility of Organic Compounds. (2023). University of Calgary.
- Solubility of Solvent Blue 35 in organic solvents. (2025). Benchchem.
- Solubility of Organic Compounds. Chemistry Steps.
- Methyl 2-amino-5-bromobenzo
- What factors affect solubility?. (2022).
- Methyl 5-bromo-2-(bromomethyl)
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- CAS 2417-73-4: methyl 2-bromomethyl benzo
- Methyl 2-bromobenzo
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Experiment 1. Solubility of Organic Compounds. Scribd.
- Methyl 5-bromo-2-(bromomethyl)
- Methyl 5-bromo-2-methylbenzo
- METHYL 2-BROMO-5-METHYLBENZO
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Methyl 2-(Bromomethyl)
- METHYL 4-BROMO-2-BROMOMETHYL-BENZO
- Methyl 2-bromo-5-(bromomethyl)
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- 2. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-bromo-5-(bromomethyl)benzoate is a key bifunctional building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring both an ester and a reactive benzylic bromide on a substituted phenyl ring, allows for sequential and site-selective modifications. This guide provides an in-depth exploration of a reliable and efficient two-step synthesis commencing from 2-bromo-5-methylbenzoic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yields. The synthesis involves an initial acid-catalyzed esterification to protect the carboxylic acid, followed by a selective free-radical bromination of the benzylic methyl group. This document serves as a self-validating manual, complete with detailed experimental protocols, quantitative data summaries, safety protocols, and authoritative references.
Synthetic Strategy Overview
The conversion of 2-bromo-5-methylbenzoic acid to this compound is optimally achieved through a two-step sequence. This approach ensures high selectivity and yield by addressing each functional group transformation independently.
-
Step 1: Fischer-Speier Esterification. The carboxylic acid is first converted to its corresponding methyl ester. This step not only yields the intermediate, methyl 2-bromo-5-methylbenzoate, but also protects the carboxyl group from potential side reactions during the subsequent bromination.
-
Step 2: Wohl-Ziegler Benzylic Bromination. The methyl group of the esterified intermediate is then selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator. This reaction proceeds via a free-radical mechanism, targeting the benzylic position, which is activated for radical abstraction.[1][2]
Caption: Overall workflow for the two-step synthesis.
Part I: Synthesis of Methyl 2-bromo-5-methylbenzoate (Esterification)
Mechanistic Insight & Rationale
The first transformation is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.
A critical aspect of this equilibrium is the presence of water as a byproduct. To drive the reaction toward the ester product, Le Chatelier's principle is applied by using a large excess of methanol, which acts as both a reagent and the solvent.[3][4] While the ortho-bromo substituent introduces some steric hindrance, it does not significantly impede the reaction under reflux conditions.[5] This method is favored for its operational simplicity, cost-effectiveness, and high yields, often exceeding 90%.[6]
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol).
-
Reagent Addition: Add methanol (100 mL, 2.47 mol), followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL, 46.5 mmol) with continuous stirring. The addition of acid is exothermic and should be performed with care.
-
Reaction Conditions: Heat the mixture to a gentle reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.
-
Carefully pour the concentrated mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by a saturated brine solution (1 x 50 mL).
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product, typically a colorless oil, can be purified by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (e.g., 15:1) to afford pure methyl 2-bromo-5-methylbenzoate.[7]
-
Expected Yield: 9.8 g (92%).[7]
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 1.6 Hz, 1H), 7.53 (d, J = 8.8 Hz, 1H), 7.15 (q, J = 3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) ppm.[7]
-
Part II: Synthesis of this compound (Benzylic Bromination)
Mechanistic Insight & Rationale
The selective bromination of the benzylic methyl group is achieved via a Wohl-Ziegler reaction, which proceeds through a free-radical chain mechanism.[2] N-Bromosuccinimide (NBS) serves as the key reagent, providing a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[1] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating.
The generated radical abstracts a hydrogen atom from the benzylic position of methyl 2-bromo-5-methylbenzoate. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a molecule of Br₂ to form the desired product and a bromine radical, which propagates the chain reaction.[1][8] Using NBS is crucial as it prevents high concentrations of Br₂, which could otherwise lead to electrophilic aromatic substitution on the ring.[1] Carbon tetrachloride (CCl₄) is a traditional solvent due to its inertness, but less toxic alternatives like cyclohexane or 1,2-dichlorobenzene can also be effective.[9][10]
Detailed Experimental Protocol: Wohl-Ziegler Bromination
-
Reaction Setup: In a 250 mL round-bottomed flask fitted with a reflux condenser and a magnetic stir bar, dissolve methyl 2-bromo-5-methylbenzoate (9.0 g, 39.3 mmol) in carbon tetrachloride (CCl₄, 100 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (7.7 g, 43.2 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (0.32 g, 1.96 mmol, 0.05 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) for 3-5 hours. The reaction can be monitored by observing the solid succinimide byproduct, which is less dense than NBS and will float to the surface upon completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield this compound as a solid.
-
Expected Yield: ~9.5 g (78%).
-
Expected Appearance: White to off-white solid.
-
Quantitative Data and Physicochemical Properties Summary
| Compound | Formula | MW ( g/mol ) | CAS No. | Moles (mmol) | Theoretical Yield (g) | Typical Yield (%) |
| Starting Material | ||||||
| 2-bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 79669-49-1 | 46.5 | - | - |
| Intermediate | ||||||
| Methyl 2-bromo-5-methylbenzoate | C₉H₉BrO₂ | 229.07 | 90971-88-3 | 39.3 | 10.65 | 92%[7] |
| Final Product | ||||||
| This compound | C₉H₈Br₂O₂ | 307.97 | 90721-58-7 | - | 12.10 | ~78% |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns. Handle with extreme care and have a neutralizing agent (sodium bicarbonate) readily available.
-
N-Bromosuccinimide (NBS): Is harmful if swallowed, causes severe skin burns and eye damage, and is an oxidizer that may intensify fire.[11][12] Avoid contact with skin and eyes, and do not breathe the dust. Store away from combustible materials.[12][13]
-
Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose exothermically upon heating. Store in a cool place.
-
Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. If possible, substitute with a safer alternative like cyclohexane.
Conclusion
This guide details a robust and efficient two-step synthesis for preparing this compound from 2-bromo-5-methylbenzoic acid. The sequence, beginning with a high-yielding Fischer esterification followed by a selective Wohl-Ziegler benzylic bromination, provides a reliable pathway to this versatile chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for applications in drug discovery and advanced material development.
References
- Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives A class 12 chemistry CBSE.
- Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- ChemRxiv. (2020). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
- Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Khan Academy. (n.d.). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).
- Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
- LibreTexts Chemistry. (2023, January 22). Halogenation of Benzene and Methylbenzene.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- PrepChem.com. (n.d.). Step A Preparation of Methyl-2-bromomethylbenzoate.
- ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene.
- Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 6. 2-Bromo-5-methylbenzoic acid (6967-82-4) for sale [vulcanchem.com]
- 7. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
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Methyl 2-bromo-5-(bromomethyl)benzoate: A Bifunctional Linker for Advanced Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bifunctional Linkers
In the intricate world of modern drug discovery and materials science, the ability to precisely connect and orient distinct molecular entities is paramount. Bifunctional linkers are the molecular architects that enable this construction, providing a stable yet versatile bridge between two components. Methyl 2-bromo-5-(bromomethyl)benzoate emerges as a particularly strategic linker, offering two distinct reactive handles with orthogonal reactivity. This guide provides a comprehensive overview of its synthesis, properties, and application as a bifunctional linker, empowering researchers to leverage its unique capabilities in the design of complex molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [1] |
| CAS Number | 90721-58-7 | |
| Appearance | Off-white to yellow solid or liquid | |
| Boiling Point | 349.7 °C at 760 mmHg (Predicted) | |
| Storage | 2-8°C, protected from light, under inert gas |
The Core Principle: Orthogonal Reactivity
The utility of this compound as a bifunctional linker is rooted in the differential reactivity of its two bromine substituents: a benzylic bromide and an aryl bromide.
-
Benzylic Bromide (at the -CH₂Br group): This is the more reactive of the two functional groups. The carbon-bromine bond is weakened by the adjacent benzene ring, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile attachment of a wide range of nucleophiles, such as amines, thiols, and alcohols, under relatively mild conditions.
-
Aryl Bromide (at the C2 position of the benzene ring): In contrast, the aryl bromide is significantly less reactive towards nucleophilic substitution. The lone pairs of the bromine atom participate in resonance with the aromatic ring, imparting a partial double bond character to the carbon-bromine bond and strengthening it. Consequently, functionalization at this position typically requires harsher conditions, most commonly transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.
This disparity in reactivity forms the basis of a sequential and controlled synthetic strategy, where the two bromine atoms can be addressed independently to link two different molecules.
Caption: Sequential functionalization of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 2-bromo-5-methylbenzoic acid.
Step 1: Esterification of 2-bromo-5-methylbenzoic acid
The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, though for substrates that may be sensitive to strong acid and high temperatures, conversion to the acid chloride followed by reaction with methanol is a reliable alternative.
Caption: Synthesis of the precursor, Methyl 2-bromo-5-methylbenzoate.
Experimental Protocol: Synthesis of Methyl 2-bromo-5-methylbenzoate [2]
-
Reaction Setup: To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Acid Chloride Formation: Slowly add oxalyl chloride (1.5 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours.
-
Esterification: Cool the reaction mixture back to 0 °C and slowly add methanol (2.0 eq). Allow the reaction to stir at room temperature for 6-12 hours.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield Methyl 2-bromo-5-methylbenzoate.[2]
Step 2: Benzylic Bromination
The methyl group on the benzene ring is then selectively brominated using a radical initiator and a bromine source, typically N-bromosuccinimide (NBS). This reaction is a free-radical chain reaction initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Caption: Final step in the synthesis of the bifunctional linker.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or BPO.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the reaction. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Application as a Bifunctional Linker: A Hypothetical PROTAC Synthesis
To illustrate the utility of this compound, a hypothetical synthesis of a PROTAC targeting a protein of interest (POI) for degradation is presented. The PROTAC will link a POI-binding ligand to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).
Step 1: Attachment of the POI Ligand via Nucleophilic Substitution
The more reactive benzylic bromide is first functionalized with a POI ligand that contains a suitable nucleophile, for example, a primary amine.
Experimental Protocol:
-
Reaction Setup: Dissolve the POI ligand with an amine functional group (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.
-
Linker Addition: Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the intermediate by column chromatography.
Step 2: Attachment of the E3 Ligase Ligand via Suzuki-Miyaura Cross-Coupling
The less reactive aryl bromide of the intermediate is then functionalized with the E3 ligase ligand, for instance, a derivative of lenalidomide containing a boronic acid or boronate ester.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), the boronic acid derivative of the E3 ligase ligand (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the final PROTAC molecule by preparative HPLC.
Caption: Hypothetical workflow for the synthesis of a PROTAC using the bifunctional linker.
Conclusion
This compound represents a valuable tool for the construction of complex molecular architectures. Its key advantage lies in the orthogonal reactivity of its two bromine substituents, which allows for a controlled and sequential introduction of different molecular entities. This in-depth guide provides the fundamental knowledge and practical protocols for the synthesis and application of this versatile bifunctional linker, empowering researchers in drug discovery and materials science to design and create novel molecules with precisely engineered properties. The principles outlined herein can be adapted for the synthesis of a wide range of conjugates beyond PROTACs, including ADCs, molecular probes, and advanced materials.
References
- PubChem. Methyl 5-bromo-2-(bromomethyl)benzoate.
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A Technical Guide to the Electrophilic Sites of Methyl 2-bromo-5-(bromomethyl)benzoate: A Chemoselective Gateway for Advanced Synthesis
Abstract
Methyl 2-bromo-5-(bromomethyl)benzoate is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring three distinct electrophilic centers—a benzylic bromide, an aryl bromide, and a methyl ester—presents both a challenge and an opportunity for complex molecular engineering. The pronounced differences in the chemical reactivity of these sites allow for remarkable chemoselectivity, enabling stepwise, site-specific modifications. This guide provides an in-depth analysis of the electrophilic nature of each site, explores the principles governing their selective reactivity, and furnishes field-proven protocols for harnessing this selectivity in practical synthetic applications, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: Unveiling a Versatile Synthetic Hub
In the landscape of drug discovery and advanced materials development, the ability to construct complex molecular architectures with precision is paramount. Bifunctional and trifunctional scaffolds serve as invaluable starting points, offering multiple handles for diversification. This compound (CAS 90721-58-7) is one such scaffold, distinguished by its array of reactive sites.[1][2]
The strategic disposition of a highly labile benzylic bromide, a less reactive aryl bromide, and a classic ester functionality on a single benzene ring allows for a programmed approach to synthesis. Understanding the intrinsic reactivity of each electrophilic center is the key to unlocking the full synthetic potential of this molecule. This guide will dissect the reactivity of these sites, providing a framework for their selective functionalization.
dot graph "Electrophilic_Sites" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=invis]; bgcolor="#FFFFFF";
} end_dot Figure 1: Key electrophilic sites of this compound.
Analysis of Electrophilic Sites: A Hierarchy of Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three primary electrophilic centers. This reactivity is governed by the hybridization of the carbon atom and the stability of the intermediates or transition states formed during a reaction.
The Benzylic Bromide: The Most Labile Center
The carbon of the 5-(bromomethyl) group is an sp³-hybridized benzylic carbon. It is the most reactive electrophilic site for nucleophilic substitution.[3] This heightened reactivity is attributable to two main factors:
-
Stabilization of the Transition State: In an Sₙ2 reaction, the p-orbitals of the adjacent benzene ring stabilize the transition state, lowering the activation energy.
-
Carbocation Stability: In an Sₙ1 reaction, the departure of the bromide ion generates a benzylic carbocation, which is highly stabilized by resonance, delocalizing the positive charge across the aromatic ring.
Consequently, the benzylic bromide can be readily displaced by a wide range of soft and hard nucleophiles, such as amines, alkoxides, thiolates, and cyanide, under mild conditions.[3]
The Aryl Bromide: The Cross-Coupling Hub
The carbon atom at the 2-position of the benzene ring is sp²-hybridized and bonded to a bromine atom. The C(sp²)-Br bond is significantly stronger than the C(sp³)-Br bond of the benzylic position. Furthermore, the lone pairs on the bromine atom participate in resonance with the aromatic ring, giving the C-Br bond partial double-bond character.[4] As a result, this site is generally unreactive towards traditional nucleophilic substitution reactions under standard conditions.[4]
However, the aryl bromide is the primary site for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] The catalytic cycle of these reactions is initiated by the oxidative addition of a low-valent palladium(0) complex into the C(sp²)-Br bond. This step is kinetically favored over oxidative addition into the C(sp³)-Br bond of the benzylic halide. This inherent preference is the cornerstone of achieving chemoselectivity.
The Methyl Ester: The Acyl Carbonyl Center
The carbonyl carbon of the methyl ester group is a classic electrophilic site due to the polarization of the C=O double bond. It is susceptible to attack by strong nucleophiles, leading to nucleophilic acyl substitution. Typical reactions include hydrolysis to the corresponding carboxylic acid, amidation with amines, or reduction to a primary alcohol using powerful reducing agents like lithium aluminum hydride. Generally, these transformations require more forcing conditions (e.g., strong base/acid, or potent nucleophiles/hydride sources) compared to the substitution at the benzylic bromide position.
Chemoselectivity: A Strategy for Programmed Synthesis
The significant difference in reactivity between the benzylic bromide and the aryl bromide allows for a highly controlled, stepwise functionalization of the molecule.
dot graph Chemoselectivity_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";
} end_dot Figure 2: General workflow for the chemoselective functionalization of the title compound.
By carefully selecting reagents and reaction conditions, one can target a specific site while leaving the others intact.
-
Targeting the Benzylic Bromide: Mild nucleophiles (e.g., phenols, secondary amines, azide) in the presence of a weak base (e.g., K₂CO₃) at or below room temperature will selectively displace the benzylic bromide. The aryl bromide remains untouched under these conditions.
-
Targeting the Aryl Bromide: Palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, a boronic acid, and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water) will selectively engage the aryl bromide. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions at the benzylic position.
Field-Proven Experimental Protocols
The following protocols are representative procedures for the synthesis and selective functionalization of the title compound. While a specific protocol for this compound was not found in the cited literature, these methods are based on well-established transformations of closely analogous structures and are expected to be highly effective.
Synthesis of this compound
This procedure is adapted from the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate. It involves the radical bromination of the benzylic methyl group of the precursor, Methyl 2-bromo-5-methylbenzoate.
| Step | Procedure | Causality & Rationale |
| 1. Reagent Setup | In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. | CCl₄ is a standard solvent for radical reactions as it does not readily participate in the reaction. |
| 2. Initiator & Bromine Source | Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.05 eq). | NBS is a convenient and safe source of bromine radicals. AIBN or BPO initiates the radical chain reaction upon heating by generating initial radicals. |
| 3. Reaction | Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC or GC-MS. | Heating is required to decompose the radical initiator and propagate the chain reaction. The reaction is complete when the starting material is consumed. |
| 4. Workup | Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. | The succinimide is a solid byproduct that can be easily removed by filtration. Sodium thiosulfate reduces Br₂ to bromide. |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. | Purification removes any unreacted starting material, initiator residues, and minor byproducts to yield the pure product. |
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
This protocol describes a typical ether synthesis via Williamson ether synthesis, selectively targeting the benzylic bromide.
| Step | Procedure | Causality & Rationale |
| 1. Reagent Setup | To a solution of a phenol (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes. | K₂CO₃ is a sufficiently strong base to deprotonate the phenol to the more nucleophilic phenoxide but is mild enough not to promote elimination or attack the aryl bromide. DMF is an excellent solvent for Sₙ2 reactions. |
| 2. Substrate Addition | Add a solution of this compound (1.0 eq) in the same solvent dropwise to the mixture. | Dropwise addition helps to control any potential exotherm and maintain a low concentration of the electrophile. |
| 3. Reaction | Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material. | Room temperature is typically sufficient for substitution at the highly reactive benzylic position and ensures the aryl bromide remains unreacted. |
| 4. Workup | Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine. | This step removes the inorganic salts (KBr, excess K₂CO₃) and the polar solvent (DMF). |
| 5. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography. | Chromatography separates the desired ether product from any unreacted starting materials or byproducts. |
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position
This protocol is a representative procedure for a Suzuki-Miyaura coupling, adapted from established methods for aryl bromides.
dot graph Suzuki_Cycle { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10]; bgcolor="#FFFFFF";
} end_dot Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Step | Procedure | Causality & Rationale |
| 1. Reagent Setup | In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0-3.0 eq). | An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is a common base that facilitates the transmetalation step. |
| 2. Solvent & Degassing | Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the solution again by bubbling the inert gas through it for 15-20 minutes. | Degassing removes dissolved oxygen. Water is often necessary to dissolve the base and facilitate the transmetalation step. |
| 3. Catalyst Addition | Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), under a positive pressure of the inert gas. | Pd(PPh₃)₄ is a common, effective, and relatively air-stable Pd(0) catalyst precursor for Suzuki couplings of aryl bromides. |
| 4. Reaction | Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS. | Elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| 5. Workup | Cool the reaction to room temperature and dilute with ethyl acetate or another suitable solvent. Wash with water and brine to remove inorganic components. | Standard aqueous workup to separate the organic product from the reaction salts and aqueous phase. |
| 6. Purification | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography. | Chromatography is typically required to isolate the pure biaryl product from the catalyst residues and any homocoupling byproducts. |
Conclusion
This compound is a powerful and versatile building block for organic synthesis. The distinct electronic and steric environments of its three electrophilic sites—the benzylic bromide, the aryl bromide, and the ester carbonyl—create a clear hierarchy of reactivity. By leveraging fundamental principles of reaction kinetics and mechanisms, researchers can achieve excellent chemoselectivity. The benzylic position is readily functionalized using standard nucleophilic substitution chemistry under mild conditions, while the aryl position serves as a robust handle for modern cross-coupling methodologies. This predictable and controllable reactivity makes it an ideal substrate for the efficient and programmed construction of complex molecules for pharmaceutical and materials science applications.
References
- PrepChem. Synthesis of Methyl-2-bromomethylbenzoate.
- University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
- PubChem. Methyl 2-bromo-5-methylbenzoate.
- MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)benzoate.
- RSC Publishing. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
- PubChem. Methyl 2-(bromomethyl)benzoate.
- NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Chemistry Stack Exchange. Substitution in aryl halides.
- NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a.
- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides.
- YouTube. Substitution Mechanisms: Aryl, Vinyl, Alkyl, Allylic & Benzylic Halides.
- Quora. Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Nanjing Bike Biotechnology Co., Ltd. This compound.
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- 4. Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Differential Reactivity of Benzylic and Aryl Bromides in Methyl 2-bromo-5-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-(bromomethyl)benzoate is a bifunctional organic molecule that presents a unique case study in chemical selectivity. Possessing two distinct carbon-bromine bonds—one at a benzylic position and the other directly attached to the aromatic ring (aryl)—this compound offers a valuable platform for investigating differential reactivity. This in-depth technical guide explores the underlying principles governing the selective functionalization of this molecule. We will dissect the mechanistic dichotomy between the benzylic and aryl bromide moieties, providing a robust theoretical framework and practical, field-proven protocols for researchers in organic synthesis and drug development.
Introduction: The Dichotomy of Reactivity in a Single Molecule
The synthetic utility of halogenated aromatic compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2] this compound serves as an exemplary scaffold for demonstrating the nuanced reactivity differences between benzylic and aryl halides. The benzylic bromide, with the bromine atom attached to a carbon adjacent to the benzene ring, exhibits markedly different chemical behavior compared to the aryl bromide, where the bromine is directly bonded to an sp²-hybridized carbon of the aromatic ring.[3] Understanding and exploiting these differences is paramount for the strategic design of complex molecular architectures.
This guide will provide a comprehensive analysis of the factors governing this reactivity divergence, including:
-
Mechanistic Pathways: A detailed examination of the predominant reaction mechanisms for each bromide (SN1/SN2 for benzylic vs. SNAr/metal-catalyzed cross-coupling for aryl).
-
Electronic and Steric Effects: How the electronic nature of the aromatic ring and the steric environment of each bromine atom influence their susceptibility to nucleophilic attack or oxidative addition.
-
Strategic Synthetic Applications: Practical examples and detailed protocols for selectively targeting one bromine atom over the other, enabling the synthesis of diverse derivatives.
The Benzylic Bromide: A Highly Reactive Electrophile
The bromomethyl group (-CH₂Br) in this compound is the more reactive of the two bromine-containing functionalities. This heightened reactivity is a direct consequence of the stability of the intermediates formed during nucleophilic substitution reactions.[4]
Mechanistic Considerations: The SN1 and SN2 Pathways
Benzylic halides are proficient substrates for both SN1 and SN2 reactions.[5] The choice between these two pathways is dictated by the reaction conditions, specifically the nature of the nucleophile and the solvent.[5][6]
-
SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an SN1 mechanism.[7][8] The rate-determining step is the departure of the bromide ion to form a resonance-stabilized benzylic carbocation.[9] The positive charge is delocalized over the ortho and para positions of the benzene ring, significantly lowering the activation energy for its formation.[9]
-
SN2 Pathway: With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored.[7] This is a concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step.[10] The transition state is also stabilized by the adjacent aromatic ring.[4]
Diagram 1: Nucleophilic Substitution at the Benzylic Position
Caption: SN1 and SN2 pathways for benzylic bromide substitution.
Practical Application: Williamson Ether Synthesis
A classic example of exploiting the high reactivity of the benzylic bromide is the Williamson ether synthesis.[10][11][12] This reaction is a reliable method for forming ethers from an alkoxide and an alkyl halide, proceeding via an SN2 mechanism.[10][13]
Experimental Protocol: Selective Etherification of this compound
-
Preparation of Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the desired alcohol (e.g., ethanol, 1.2 equivalents) in a suitable anhydrous solvent (e.g., THF).
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Aryl Bromide: A Study in Inertness and Controlled Activation
In stark contrast to its benzylic counterpart, the aryl bromide in this compound is significantly less reactive towards traditional nucleophilic substitution.[3] The bromine atom is bonded to an sp²-hybridized carbon, and the C-Br bond is strengthened by resonance with the aromatic π-system.[3] Furthermore, the phenyl ring sterically hinders backside attack, making an SN2 reaction geometrically impossible.[14][15][16] An SN1 reaction is also highly unfavorable due to the extreme instability of the resulting aryl cation.[14][17]
Nucleophilic Aromatic Substitution (SNAr)
For nucleophilic substitution to occur directly on the aromatic ring, specific conditions must be met, typically involving an activated aromatic system and a strong nucleophile. This proceeds through an addition-elimination mechanism, known as SNAr.[14][18][19] The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15][18][20]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.[18][19]
The SNAr reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex through resonance.[14][15][16][21][22][23][24] In this compound, the ester group is an EWG, but it is meta to the aryl bromide, offering minimal resonance stabilization. Therefore, forcing SNAr conditions would require high temperatures and a very strong nucleophile.
Diagram 2: SNAr Mechanism on an Activated Aryl Halide
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Comparative Reactivity and Orthogonal Synthesis
The significant difference in the reactivity of the benzylic and aryl bromides allows for a sequential or "orthogonal" synthetic strategy. One position can be selectively functionalized while leaving the other intact for a subsequent transformation.
Table 1: Summary of Reactivity and Preferred Reaction Conditions
| Feature | Benzylic Bromide (-CH₂Br) | Aryl Bromide (Ar-Br) |
| Hybridization of Carbon | sp³ | sp² |
| Primary Reaction Type | Nucleophilic Substitution (SN1/SN2) | Metal-Catalyzed Cross-Coupling |
| Relative Reactivity | High | Low (towards SN) |
| Favored Nucleophiles | Strong (SN2) or Weak (SN1) | Not applicable for SN |
| Favored Conditions | Mild temperatures, various solvents | Elevated temperatures, specific catalysts and ligands |
| Key Intermediates | Carbocation (SN1), Pentacoordinate TS (SN2) | Organometallic (e.g., Pd-Aryl) |
This differential reactivity is the key to designing synthetic routes that build molecular complexity in a controlled and predictable manner. For instance, one could first perform a Williamson ether synthesis to modify the benzylic position under mild basic conditions, and then subject the resulting product to a Suzuki coupling to functionalize the aryl bromide position under palladium catalysis.
Conclusion
This compound is a powerful tool for demonstrating and exploiting the fundamental principles of chemical reactivity. The benzylic bromide's susceptibility to SN1 and SN2 reactions stands in stark contrast to the relative inertness of the aryl bromide, which requires activation via transition metal catalysis for efficient functionalization. This guide has provided the theoretical underpinnings and practical methodologies to enable researchers to selectively manipulate this versatile building block. A thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design and efficient execution of synthetic strategies in drug discovery and materials science.
References
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic arom
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution. Dalal Institute. [Link]
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. [Link]
- Aromatic Nucleophilic Substitution. Wikipedia. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- What is the difference between benzylic halide and aryl halide?. Quora. [Link]
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
- Williamson ether synthesis. Wikipedia. [Link]
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. Glasp. [Link]
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- synthesis & cleavage of benzyl ethers. YouTube. [Link]
- Selectivity of Aryl and Benzylic Bromin
- Synthesis of Methyl-2-bromomethylbenzo
- Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
- SN1 reaction at the Benzylic position. YouTube. [Link]
- Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
- Suzuki coupling reaction of aryl bromides with arylboronic acidsa.
- nucleophilic arom
- Williamson ether synthesis (video). Khan Academy. [Link]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
- Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. American Chemical Society. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution.
- Reactivity order of following:- alkyl halides, Vinyl halides, aryl halide, benzyl halide. Brainly.in. [Link]
- Solvent screening of benzyl bromide Grignard reaction.
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. Reddit. [Link]
- Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents?. Reddit. [Link]
- Methyl 5-bromo-2-(bromomethyl)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. [Link]
- Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. [Link]
- Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
- Methyl 5-bromo-2-(bromomethyl)
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A Senior Application Scientist's Guide to the Procurement and Verification of High-Purity Methyl 2-bromo-5-(bromomethyl)benzoate
For researchers and drug development professionals, the integrity of starting materials is paramount. The success of a multi-step synthesis or the validity of a biological assay hinges on the purity and identity of its constituent chemical building blocks. Methyl 2-bromo-5-(bromomethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its dual reactive bromine sites make it a versatile synthon, but also susceptible to impurities that can derail subsequent reactions.
This guide provides a technical framework for the procurement, purification, and analytical validation of high-purity this compound, moving beyond standard protocols to explain the underlying scientific principles that ensure experimental success.
Part 1: Initial Procurement and Quality Assessment
The journey to high-purity material begins with judicious sourcing. While numerous vendors supply this reagent, a critical evaluation of the supplier's documentation is the first line of defense against substandard material.
1.1 The Certificate of Analysis (CoA): A Blueprint of Quality
The Certificate of Analysis is the single most important document accompanying a chemical reagent. It is not merely a formality but a detailed report card. When procuring this compound, a thorough review of the CoA is essential.
Table 1: Interpreting a Certificate of Analysis for this compound
| Parameter | Target Specification | Rationale & Expert Insight |
|---|---|---|
| Purity (by HPLC/GC) | >95% (Standard Grade)>98% (High-Purity Grade) | High-performance liquid chromatography (HPLC) is the gold standard for purity assessment of non-volatile compounds like this. A purity level above 98% is recommended for direct use in sensitive applications to minimize side reactions. |
| Identity (by ¹H NMR) | Conforms to Structure | The NMR spectrum is a fingerprint of the molecule. The CoA should state that the spectrum is consistent with the expected structure. This confirms you have the correct isomer and not, for instance, Methyl 5-bromo-2-methylbenzoate.[2] |
| Appearance | Off-White to Yellow Solid | Significant deviation from a white or off-white color may indicate the presence of oxidative degradation products or residual bromine from synthesis, which can act as an uncontrolled reactant.[3] |
| Residual Solvents | Specified with limits | Residual solvents from synthesis or purification (e.g., CCl₄, ethyl acetate, hexane) can interfere with reactions or be toxic. Their absence or presence within acceptable limits should be confirmed.[4][5] |
| Insoluble Matter | Clear Solution in Solvent | The material should fully dissolve in a suitable solvent like Dichloromethane or Ethyl Acetate. The presence of insoluble matter indicates non-homogeneity or particulate contamination. |
1.2 Physicochemical Properties
Understanding the fundamental properties of the compound is critical for its handling, purification, and use in reactions.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₈Br₂O₂ | [6] |
| Molecular Weight | 307.97 g/mol | [1][6] |
| CAS Number | 79670-17-0 | [6] |
| Appearance | Off-White to Yellow Solid or Liquid | [1] |
| Boiling Point | 349.7°C at 760 mmHg |[1] |
digraph "Chemical_Structure" {
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C1 [label="C"];
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C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Br_ring [label="Br"];
C_ester [label="C"];
O_double [label="O"];
O_single [label="O"];
C_methyl_ester [label="CH3"];
C_benzyl [label="CH2"];
Br_benzyl [label="Br"];
// Benzene ring with substituents
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituents on the ring
C1 -- C_ester [label=""];
C2 -- C_benzyl [label=""];
C5 -- Br_ring [label=""];
// Ester group
C_ester -- O_double [label="="];
C_ester -- O_single;
O_single -- C_methyl_ester;
// Benzyl bromide group
C_benzyl -- Br_benzyl;
// Dummy nodes for positioning text labels
label_ester [label="COOCH3", pos="2.5,0.5!"];
label_br_benzyl [label="CH2Br", pos="-2.5,-0.5!"];
label_br_ring [label="Br", pos="0, -2.5!"];
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C2 [pos="0.5,1.732!"];
C3 [pos="-0.5,1.732!"];
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C6 [pos="0.5,-1.732!"];
C_ester [pos="2.2,0!"];
O_double [pos="2.8,0.8!"];
O_single [pos="2.8,-0.8!"];
C_methyl_ester [pos="4,-0.8!"];
C_benzyl [pos="1,-2.8!"];
Br_benzyl [pos="1,-4!"];
Br_ring [pos="-1.5, -2.5!"];
}
Caption: Experimental workflow for purification by recrystallization.
2.2 Flash Column Chromatography
For impurities that have similar solubility profiles to the target compound, or when dealing with oily products, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).
Protocol: Flash Chromatography Purification
-
Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate.[5] A gradient of 0% to 10% ethyl acetate in hexane is a common starting point for compounds of this type.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Part 3: The Validation System: Analytical Characterization
Purification is incomplete without rigorous analytical verification. A multi-pronged approach using orthogonal techniques provides the highest level of confidence in the compound's identity and purity.
3.1 ¹H NMR Spectroscopy: The Structural Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for confirming the molecular structure. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene (-CH₂Br) protons, and the methyl ester (-OCH₃) protons. The absence of significant unassignable peaks is a strong indicator of purity.
3.2 HPLC: The Purity Arbiter
High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying purity. A Reverse-Phase (RP-HPLC) method is typically employed for aromatic esters.
Table 3: Example RP-HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| :--- | :--- | :--- |
| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | A gradient from a lower to a higher concentration of acetonitrile allows for the effective elution of the target compound while separating it from more polar or less polar impurities.[7][8] Formic acid helps to produce sharp peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension.[7] |
| Detection | UV at 227 nm or 254 nm | The aromatic ring provides strong UV absorbance, allowing for sensitive detection.[7] |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times.[7] |
The result is a chromatogram where purity is calculated as the area of the main peak divided by the total area of all peaks. For high-purity material, this value should exceed 98%.
3.3 Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry confirms the molecular weight of the compound. For this compound, the technique is particularly useful due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The mass spectrum will show a cluster of peaks for the molecular ion (M⁺) with a characteristic M, M+2, and M+4 pattern, definitively confirming the presence of two bromine atoms.
Part 4: Safe Handling, Storage, and Disposal
This compound is a hazardous substance and must be handled with appropriate precautions.
4.1 Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][9] Some sources also indicate it can cause severe skin burns and eye damage.[6]
Table 4: Summary of Safety and Handling Protocols
| Precaution | Specification | Rationale |
| :--- | :--- | :--- |
| Engineering Controls | Use only in a chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[10][11] |
| Eye Protection | Wear safety glasses with side-shields or goggles. | Protects against splashes that can cause serious eye irritation or damage.[9] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation or burns.[9][10] Contaminated clothing should be removed immediately.[11] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11] | Rapid and thorough rinsing is critical to minimize eye damage. |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower.[10] | Removes the chemical to prevent further irritation or absorption. |
4.2 Storage and Stability
Proper storage is crucial to maintain the compound's purity over time.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen).[1]
-
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]
4.3 Disposal
Dispose of waste material and containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[10]
By integrating these principles of critical procurement, methodical purification, rigorous analysis, and safe handling, researchers can ensure they are working with high-purity this compound, laying a foundation of chemical integrity for their scientific endeavors.
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An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-5-(bromomethyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromo-5-(bromomethyl)benzoate is a bifunctional organic compound utilized as a key intermediate in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and specialty chemicals. Its structure, featuring both an aromatic bromide and a reactive benzylic bromide, makes it a versatile building block. However, these same structural features are responsible for its significant hazardous properties, necessitating stringent safety and handling protocols. This guide provides a comprehensive overview of the risks associated with this compound and details the essential procedures for its safe use in a laboratory setting.
Hazard Identification and Analysis
The primary hazards of this compound stem from the high reactivity of the benzylic bromide (-CH2Br) group. This group acts as a potent lachrymator, causing immediate and severe irritation to the eyes and respiratory tract. It is also a strong alkylating agent, which is the underlying cause of its corrosive effects on skin and mucous membranes.
Information synthesized from safety data sheets for structural isomers and closely related brominated compounds indicates a consistent and severe hazard profile.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[3][4][5] |
| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3][4] |
Hazard Pictograms:
GHS05: Corrosion GHS07: Exclamation Mark
Structural Basis of Hazards
The chemical's reactivity is directly linked to its structure. Understanding this relationship is key to appreciating the necessity of the prescribed safety measures.
Caption: Relationship between the chemical structure and its primary hazards.
Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is mandatory. This involves a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a properly functioning and certified chemical fume hood.[7][8][9] This is the primary defense against inhaling the irritating and harmful vapors. The sash should be kept as low as possible.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[10]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent contact with this corrosive and lachrymatory substance.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile for incidental contact, consider thicker gloves like butyl rubber or Viton for prolonged handling or spill cleanup).[4][7] | Prevents skin contact, burns, and absorption. Always check manufacturer's glove compatibility data. |
| Eye/Face Protection | Tightly fitting chemical splash goggles AND a full-face shield.[4][7][11] | Protects against splashes and the potent lachrymatory vapors that can bypass standard safety glasses. |
| Skin/Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[1][8] | Provides a barrier against accidental spills and contact. |
| Respiratory Protection | Not typically required when using a fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[1][8] | Provides protection from inhalation of high concentrations of vapors. |
Standard Operating Procedures for Handling and Storage
Adherence to a strict, pre-defined workflow is essential for minimizing risk.
General Handling Workflow
The following diagram outlines the critical steps for safely using the reagent.
Caption: A standard workflow for handling this compound.
Detailed Weighing and Dispensing Protocol
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat) before approaching the storage area.
-
Transport: Place the sealed chemical container in a secondary, chemically resistant container (such as a rubber or plastic bucket) for transport to the fume hood.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, secondary container for the reaction) inside the fume hood before opening the primary container.
-
Dispensing: Open the container inside the fume hood. Use a clean, dedicated spatula to dispense the required amount of solid onto the weigh paper or into the secondary container. Work deliberately and slowly to avoid creating dust.
-
Sealing: Immediately and tightly reseal the primary container.
-
Cleanup: Wipe the spatula clean. All contaminated disposable items (weigh paper, gloves) must be treated as hazardous waste.
-
Transfer: Add the weighed chemical to the reaction vessel within the fume hood.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[1][2] Some suppliers recommend refrigeration (2-8°C).[12]
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[1][2][10]
-
Incompatibilities: Store separately from strong acids, strong bases, strong oxidizing agents, and metals.[4][7][13]
-
Atmosphere: For long-term storage, keeping the material under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[12]
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure or spill.
Emergency Decision Tree
Caption: Decision and action tree for emergency situations.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[1][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][11] Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[11] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][11] Remove contact lenses if present and easy to do so.[1] Continue rinsing. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting.[4][11] Rinse the mouth with water.[1] If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[11]
Spill Cleanup Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Protect: Wear full PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's safety officer), followed by soap and water.
-
Dispose: Seal the waste container and dispose of it according to institutional and local regulations for halogenated organic waste.
Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste quantities of the chemical should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items, including gloves, weigh boats, absorbent materials from spills, and contaminated labware, must be placed in a designated, sealed hazardous waste container.[7]
-
Segregation: Do not mix this waste with incompatible materials, particularly bases or strong oxidizing agents.[7][13]
By understanding the specific chemical reactivity of this compound and adhering to the multi-layered safety protocols outlined in this guide, researchers can effectively mitigate the risks and handle this valuable synthetic intermediate with confidence and safety.
References
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- Fisher Scientific. (2025, May 1). Safety Data Sheet - Methyl 3-(bromomethyl)benzoate.
- Echemi.com. (n.d.). 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER SDS, 79670-17-0 Safety Data Sheets.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - Methyl 3-(bromomethyl)benzoate.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- Sigma-Aldrich. (n.d.). Methyl 2-bromobenzoate 98.
- Muby Chemicals. (n.d.). Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS.
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- ChemicalBook. (2025, July 24). METHYL 2-BROMO-5-METHYLBENZOATE.
- Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide.
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storage conditions for Methyl 2-bromo-5-(bromomethyl)benzoate
An In-Depth Technical Guide to the Storage of Methyl 2-bromo-5-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key bifunctional building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility is derived from the differential reactivity of its two bromine substituents—an aryl bromide amenable to cross-coupling reactions and a more labile benzylic bromide ideal for nucleophilic substitution. However, this inherent reactivity also predisposes the molecule to degradation if not stored under optimal conditions. This guide provides a comprehensive overview of the scientifically-grounded storage and handling protocols for this compound, ensuring its long-term stability and integrity for research and development applications.
Chemical Identity and Significance
This compound, with CAS number 90721-58-7, is an aromatic ester containing two distinct bromine functionalities. The strategic placement of these groups makes it a versatile intermediate in medicinal chemistry. The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions, while the benzylic bromide serves as a potent electrophile for the introduction of diverse substituents.
| Property | Value |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| Appearance | Off-white to yellow solid or liquid |
| CAS Number | 90721-58-7 |
The Chemical Rationale for Controlled Storage
The stability of this compound is contingent on mitigating three primary degradation pathways: nucleophilic attack on the benzylic bromide, hydrolysis of the methyl ester, and photodegradation.
Lability of the Benzylic Bromide
The C-Br bond at the benzylic position is significantly weaker than the C-Br bond on the aromatic ring. This is due to the ability of the benzene ring to stabilize the resulting benzylic carbocation through resonance, should a substitution reaction proceed via an S(N)1 mechanism. Benzylic halides are known to be highly reactive towards nucleophiles. Even weak nucleophiles, such as water and alcohols, can participate in substitution reactions, leading to the formation of the corresponding alcohol or ether, respectively.
This reactivity necessitates the exclusion of atmospheric moisture and other potential nucleophiles from the storage environment. Storing the compound under an inert atmosphere, such as argon or nitrogen, is crucial to prevent the ingress of water vapor.
Hydrolysis of the Methyl Ester
The methyl ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester back to a carboxylic acid and methanol.[1] This process can be catalyzed by both acid and base.[2][3]
-
Base-catalyzed hydrolysis: Trace amounts of basic contaminants can initiate saponification, a typically rapid and irreversible process.
-
Acid-catalyzed hydrolysis: Acidic impurities or the gradual formation of hydrobromic acid (HBr) from the degradation of the benzylic bromide can catalyze the hydrolysis of the ester.
To minimize hydrolysis, it is imperative to store the compound in a neutral environment, free from acidic or basic residues. The recommended low-temperature storage further slows the kinetics of this degradation pathway.
Photodegradation
Brominated aromatic compounds can be susceptible to photodegradation, where the energy from light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-bromine bond.[4] This process generates radical species that can initiate a cascade of undesirable side reactions, leading to the formation of impurities and a decrease in the overall purity of the compound. Storing the material in an amber or opaque container is a critical step to protect it from light-induced degradation.
Recommended Storage Conditions
Based on the chemical vulnerabilities of this compound, the following storage conditions are recommended to ensure its long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all potential degradation reactions (nucleophilic substitution, hydrolysis). |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |
| Light | Protected from light (Amber vial/container) | Prevents photodegradation of the C-Br bonds. |
| Container | Tightly sealed, clean, and dry glass container | Prevents contamination and ingress of moisture. |
Experimental Protocols for Handling and Storage
Adherence to a strict protocol upon receipt and during handling is essential for maintaining the integrity of this compound.
Upon Receipt of the Compound
-
Inspect the packaging: Ensure the container is sealed and undamaged.
-
Transfer to appropriate storage: Immediately place the compound in a refrigerator at 2-8°C.
-
Inert atmosphere: If the compound is not already packaged under an inert atmosphere, it is advisable to transfer it to a suitable container that can be purged and backfilled with an inert gas.
Handling for Experimental Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert atmosphere dispensing: If possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize exposure: Weigh out the required amount of material quickly and reseal the container tightly.
-
Purge the container: Before returning to storage, purge the headspace of the container with an inert gas.
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for the storage and handling of this compound.
Incompatible Materials
To prevent degradation and ensure safety, avoid storing this compound with the following classes of compounds:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Bases: Will catalyze the rapid hydrolysis of the ester and can promote elimination reactions of the benzylic bromide.
-
Strong Acids: Can catalyze the hydrolysis of the ester.
-
Nucleophiles: Water, alcohols, amines, and thiols can react with the benzylic bromide.
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthetic chemistry. By understanding the inherent reactivity of its functional groups—the benzylic bromide and the methyl ester—a robust storage and handling strategy can be implemented. The core principles of this strategy are refrigeration (2-8°C), exclusion of moisture and air (inert atmosphere), and protection from light. Adherence to these protocols will ensure the long-term stability of this valuable reagent, leading to more reliable and reproducible experimental outcomes in drug discovery and development.
References
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- Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.
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- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- Quora.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
- Journal of the Chemical Society D - RSC Publishing. Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.
- Chemistry LibreTexts. 22.6: Ester Chemistry.
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An In-depth Technical Guide to Methyl 2-bromo-5-(bromomethyl)benzoate for Drug Discovery and Chemical Synthesis
Abstract: This guide provides a comprehensive technical overview of Methyl 2-bromo-5-(bromomethyl)benzoate, a key bifunctional building block in modern organic synthesis. It is designed for researchers, chemists, and drug development professionals who require a reliable source of information on the procurement, synthesis, handling, and application of this versatile reagent. The document details the compound's physicochemical properties, outlines commercial suppliers, and explores its synthetic utility with cited examples from the scientific literature. Furthermore, it offers a detailed experimental protocol for a typical application and summarizes critical safety and handling procedures to ensure its effective and safe use in a laboratory setting.
Section 1: Introduction to this compound
This compound (CAS No. 90721-58-7) is a substituted aromatic compound containing three key functional groups: a methyl ester, an aryl bromide, and a benzylic bromide. This unique combination makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The two distinct bromide moieties exhibit different reactivities; the benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, while the aryl bromide is amenable to a variety of cross-coupling reactions. This orthogonal reactivity allows for sequential, selective functionalization, providing a powerful tool for building molecular complexity.
Chemical Identity and Structure:
-
IUPAC Name: this compound
-
CAS Number: 90721-58-7
-
Molecular Formula: C₉H₈Br₂O₂
-
Molecular Weight: 307.97 g/mol [3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 307.97 g/mol | [3] |
| Appearance | Off-White to Yellow Solid or Liquid | [2] |
| Boiling Point | 349.7°C at 760 mmHg | [2] |
| Purity | Typically ≥95% | [4] |
Section 2: Commercial Availability and Procurement
Sourcing high-purity this compound is critical for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this reagent in various quantities, from milligrams for research purposes to kilograms for pilot-scale synthesis. When procuring this material, it is essential to obtain a certificate of analysis (CoA) to verify its purity and identity.
Table of Commercial Suppliers:
| Supplier | Product Number (Example) | Typical Purity | Notes |
| Parchem | - | - | Specialty chemical supplier.[5] |
| Apollo Scientific | - | - | Available in various pack sizes.[6] |
| ChemScene | CS-0005239 | ≥95% | Offers various quantities.[4] |
| BLD Pharm | - | - | Available for online ordering.[7] |
| ATK CHEMICAL COMPANY LIMITED | - | - | Trader on the ECHEMI platform.[8] |
| MySkinRecipes | #48929 | 95% | Provides physicochemical data.[2] |
| Chinachemnet | - | - | Lists various Chinese suppliers.[9] |
Section 3: Synthesis and Mechanistic Insights
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and reaction byproducts. A common synthetic approach involves a two-step process starting from 2-bromo-5-methylbenzoic acid.
-
Esterification: The carboxylic acid is first converted to its methyl ester, typically by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Benzylic Bromination: The methyl group on the benzene ring is then selectively brominated. This is a radical substitution reaction, often initiated by light or a radical initiator like dibenzoyl peroxide (BPO), using a brominating agent such as N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride.[10]
The selectivity of the benzylic bromination over further aromatic bromination is a key aspect of this synthesis. The benzylic position is more reactive towards radical substitution due to the stability of the resulting benzyl radical.
Section 4: Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, allowing for its incorporation into a wide range of molecular scaffolds.[11]
-
Nucleophilic Substitution: The highly reactive bromomethyl group readily reacts with various nucleophiles such as amines, thiols, and alcohols to form new carbon-heteroatom bonds. This is a common strategy for linking the benzoate core to other parts of a target molecule.
-
Cross-Coupling Reactions: The less reactive aryl bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[12] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene ring.
This dual reactivity is instrumental in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key intermediate for constructing complex molecular architectures.[1][2]
Below is a diagram illustrating the orthogonal reactivity of this compound.
Sources
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- 12. nbinno.com [nbinno.com]
A Guide to a Versatile Difunctionalized Building Block: Methyl 2-bromo-5-(bromomethyl)benzoate and its Isomers in Medicinal Chemistry
Executive Summary:
In the landscape of modern drug discovery, the efficiency of molecular synthesis is paramount. Medicinal chemists rely on versatile building blocks that allow for the rapid and controlled construction of diverse chemical libraries. Methyl 2-bromo-5-(bromomethyl)benzoate, along with its structural isomers, represents a class of exceptionally useful scaffolds. Possessing three distinct reactive sites—a methyl ester, a reactive benzylic bromide, and a stable aryl bromide—these compounds enable a strategy of orthogonal synthesis. This guide provides a technical overview of the synthesis, reactivity, and potential applications of this scaffold, offering researchers a strategic framework for its use in developing novel therapeutics.
Introduction: The Power of Orthogonal Reactivity
The core utility of this compound and its isomers, such as the more commercially available Methyl 5-bromo-2-(bromomethyl)benzoate, lies in the differential reactivity of its two bromine substituents. This principle, often referred to as orthogonal chemical reactivity, allows for the selective functionalization of one site while leaving the other intact for subsequent transformations.
-
The Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It serves as a potent electrophilic handle for attaching a wide array of moieties, including amines, phenols, thiols, and other nucleophile-containing fragments.
-
The Aryl Bromide (-Br): Attached directly to the aromatic ring, this bromine is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal participant in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity.
-
The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing an additional point for diversification or for modulating the physicochemical properties of the final molecule.
This trifecta of reactive sites makes the scaffold a powerful tool for systematically exploring chemical space and building structure-activity relationships (SAR).
Caption: Orthogonal reactive sites on the benzoate scaffold.
Synthesis Strategies
The synthesis of these building blocks is typically achieved through a two-step process starting from the corresponding methyl-substituted benzoate precursor. The general strategy involves esterification of the benzoic acid followed by a selective radical bromination of the benzylic methyl group.
Synthesis of the Precursor: Methyl 2-bromo-5-methylbenzoate
The initial step involves the synthesis of the methyl ester from 2-bromo-5-methylbenzoic acid. A standard method is the conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol.
Experimental Protocol:
-
To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (DCM, 4 mL), add one drop of N,N-dimethylformamide (DMF) and cool the mixture to 0 °C.[1]
-
Slowly add oxalyl chloride (1.5 mmol).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]
-
Add methanol (2 mL) and continue stirring for an additional 6 hours.[1]
-
Upon completion, quench the reaction by adjusting the pH to ~9 with a saturated sodium carbonate solution.
-
Extract the product with DCM (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield Methyl 2-bromo-5-methylbenzoate.[1]
Benzylic Bromination
The key step is the selective bromination of the methyl group. This is reliably achieved via a free radical pathway using N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Caption: General synthetic route to the target compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve the precursor (e.g., Methyl 5-bromo-2-methylbenzoate, 4.5 mmol) in a non-polar solvent like carbon tetrachloride (15 mL).[2]
-
Add N-Bromosuccinimide (NBS) (8.3 mmol) and a catalytic amount of AIBN (0.2 mmol).[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) for 4 hours.[2][3] The reaction can be monitored by TLC or ¹H NMR for the disappearance of the methyl singlet.
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to afford the desired product.
Table 1: Representative Conditions for Benzylic Bromination
| Precursor | Brominating Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-bromo-2-methylbenzoate | NBS | BPO | Carbon Tetrachloride | 85 | 2 | 97 | [3] |
| Methyl 5-bromo-2-methylbenzoate | NBS | AIBN | Carbon Tetrachloride | Reflux | 4 | 70 | [2] |
| 2-methyl toluate | Bromine | Light | Carbon Tetrachloride | Reflux | - | 61 | [4] |
Applications in Medicinal Chemistry: A Stepwise Approach
The strategic power of this scaffold is best demonstrated by its sequential functionalization, allowing for the controlled and divergent synthesis of a chemical library. The typical and most logical approach is to first exploit the highly reactive benzylic bromide, followed by the more robust cross-coupling reaction at the aryl bromide position.
Step 1: Functionalization via Nucleophilic Substitution
The benzylic bromide readily reacts with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. This reaction is typically performed under mild basic conditions to deprotonate the nucleophile or to scavenge the HBr by-product.
Common Nucleophiles:
-
Primary/Secondary Amines: To introduce linkers, solubilizing groups, or pharmacophores that interact with the target protein.
-
Phenols: To form ether linkages, often found in natural products and drug molecules.
-
Thiols: To form thioethers, which can act as stable linkers or metabolic soft spots.
Step 2: Functionalization via Cross-Coupling
After the first diversification step, the aryl bromide serves as the anchor point for a second, distinct transformation. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for this purpose.
-
Suzuki Coupling: Reacts the aryl bromide with a boronic acid or ester to form a new C-C bond, ideal for creating bi-aryl motifs common in kinase inhibitors.
-
Sonogashira Coupling: Reacts with a terminal alkyne to introduce a rigid C-C triple bond linker.
-
Buchwald-Hartwig Amination: Forms a C-N bond, providing an alternative to SₙAr reactions for installing anilines.
Caption: A divergent synthetic strategy using sequential reactions.
Case Study: Hypothetical Design of a Kinase Inhibitor Scaffold
To illustrate the practical application, let's consider the hypothetical design of a library of kinase inhibitors. Many kinase inhibitors feature a "hinge-binding" motif (often a nitrogen-containing heterocycle) and a "solvent-front" moiety. Our scaffold is perfectly suited to assemble these components.
-
Step A (Sₙ2 Reaction): React this compound with 4-aminopyrazole. The pyrazole nitrogen acts as the nucleophile, displacing the benzylic bromide to form the hinge-binding portion of the molecule.
-
Step B (Suzuki Coupling): The resulting intermediate, which still contains the aryl bromide, is then subjected to a Suzuki coupling reaction with a library of boronic acids (e.g., 3-methoxyphenylboronic acid). This step installs the diverse solvent-front moieties.
-
Step C (Optional Amidation): The methyl ester can be hydrolyzed and coupled with various amines to further tune the compound's properties, such as solubility or cell permeability.
This strategy allows for the rapid generation of hundreds of analogues from a single, versatile starting material, dramatically accelerating the drug discovery process.
Conclusion
This compound and its isomers are not merely chemical intermediates; they are strategic tools for medicinal chemists. Their value is rooted in the predictable and orthogonal reactivity of their functional groups. By enabling a stepwise, controlled, and divergent synthetic approach, these building blocks facilitate the efficient exploration of chemical space. For researchers and drug development professionals, mastering the chemistry of this scaffold opens the door to the rapid construction of novel molecular architectures destined for complex biological targets.
References
- PrepChem.com.
- MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)
- PubChem. Methyl 5-bromo-2-(bromomethyl)
- MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)
- PubChem.
- MDPI.
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Methodological & Application
Application Notes: Strategic Use of Methyl 2-bromo-5-(bromomethyl)benzoate in Nucleophilic Substitution for Advanced Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic application of Methyl 2-bromo-5-(bromomethyl)benzoate in nucleophilic substitution reactions. This bifunctional reagent possesses two bromine atoms at distinct positions—an aryl bromide and a benzylic bromide—exhibiting differential reactivity that can be selectively exploited. We will explore the underlying chemical principles governing this selectivity and provide robust, step-by-step protocols for its use in the synthesis of complex molecular architectures, particularly those relevant to pharmaceutical and materials science research.
Introduction: Unlocking Synthetic Versatility
This compound is a valuable building block in modern organic synthesis, primarily due to its dual reactive sites.[1][2] The molecule's structure features a methyl ester and two bromine atoms attached to the benzene ring. Crucially, one bromine is directly attached to the aromatic ring (an aryl bromide), while the other is part of a bromomethyl group (a benzylic bromide).
This structural arrangement is the key to its synthetic utility. Benzylic halides are significantly more reactive towards nucleophilic substitution than aryl halides.[3][4] This heightened reactivity is attributed to the stabilization of the transition state in an SN2 reaction, or the carbocation intermediate in an SN1 reaction, by the adjacent phenyl ring.[5][6] In contrast, the aryl bromide is relatively inert to standard nucleophilic substitution conditions due to the high strength of the sp² C-Br bond and electronic repulsion from the π-system of the benzene ring.[7] This differential reactivity allows for the selective functionalization at the benzylic position while leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.[8]
This guide will focus on leveraging this reactivity difference to perform selective nucleophilic substitution at the benzylic carbon.
Core Principles and Mechanistic Considerations
The selective substitution at the benzylic position primarily proceeds via an SN2 mechanism , especially with strong nucleophiles. This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon simultaneously as the bromide leaving group departs.[5]
Key factors influencing the success and selectivity of these reactions include:
-
Nucleophile Choice: Stronger, less sterically hindered nucleophiles favor the SN2 pathway. Common nucleophiles include amines, thiols, azides, and carboxylates.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal as they solvate the cation but not the nucleophile, thus enhancing its reactivity.
-
Temperature: Reactions are typically conducted at or slightly above room temperature. Higher temperatures may lead to side reactions, including elimination or substitution at the aryl bromide position under certain conditions.
-
Base: In reactions involving acidic nucleophiles (e.g., thiols, phenols), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) is required to deprotonate the nucleophile, increasing its nucleophilicity.
Experimental Protocols
Safety First: this compound is a lachrymator and irritant. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding benzylamine derivative.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting benzoate.
-
Nucleophile Addition: Add the amine (1.1 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The final product can be purified by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Stoichiometry | Amine: 1.1 eq, K₂CO₃: 2.0 eq | A slight excess of the amine drives the reaction to completion. K₂CO₃ acts as a base to neutralize the HBr formed. |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | 20-25 °C | Sufficient for the activation of the benzylic bromide without promoting side reactions. |
| Typical Yield | 85-95% | This reaction is generally high-yielding with clean conversion. |
Protocol 2: Synthesis of a Benzyl Azide Derivative
This protocol is valuable for introducing an azide moiety, which can be further functionalized via "click" chemistry or reduced to a primary amine.[9]
Materials:
-
This compound
-
Sodium Azide (NaN₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (0.2 M).
-
Reagent Addition: Carefully add sodium azide (1.5 eq) in one portion. Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Do not heat the crude azide product excessively.
-
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography.
Troubleshooting and Advanced Insights
-
Low Reactivity: If a reaction is sluggish, gentle heating (40-50 °C) can be applied. For weakly nucleophilic substrates, switching to a more polar solvent like DMF or using a phase-transfer catalyst (e.g., TBAB) can enhance the reaction rate.
-
Side Products: The formation of a dimeric ether by-product can occur if the nucleophile is a poor one or if the reaction is run for an extended period at high temperatures. Ensuring a slight excess of the nucleophile can help minimize this.
-
Sequential Reactions: The true power of this compound lies in its potential for sequential functionalization. After the initial nucleophilic substitution at the benzylic position, the remaining aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups. This two-step strategy provides a powerful route to highly complex and diverse molecular scaffolds.
Conclusion
This compound is a strategically designed bifunctional reagent that offers a reliable and selective platform for the synthesis of complex organic molecules. By understanding and exploiting the differential reactivity of its benzylic and aryl bromide moieties, researchers can efficiently construct elaborate structures pertinent to drug discovery and materials science. The protocols outlined in this guide provide a robust starting point for the application of this versatile building block.
References
- EvitaChem. (n.d.). Methyl 2-(bromomethyl)-5-methylbenzoate.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- National Institutes of Health. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
- Quora. (2023, May 7). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
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- 2. Methyl 5-bromo-2-(bromomethyl)benzoate [myskinrecipes.com]
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- 9. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Chemoselective Sonogashira Coupling of Methyl 2-bromo-5-(bromomethyl)benzoate
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with high efficiency.[1][2] This application note provides a detailed protocol and scientific rationale for the chemoselective Sonogashira coupling of a challenging bifunctional substrate, Methyl 2-bromo-5-(bromomethyl)benzoate. The presence of two distinct carbon-bromine bonds—an aryl bromide and a benzylic bromide—necessitates a carefully optimized protocol to ensure selective reaction at the desired sp²-hybridized carbon center. We present a robust, field-proven methodology that prioritizes the selective synthesis of the desired aryl-alkyne product, explains the mechanistic basis for experimental choices, and offers practical troubleshooting guidance.
The Scientific Challenge: Chemoselectivity in Bifunctional Substrates
The primary challenge in the Sonogashira coupling of this compound lies in differentiating between two electrophilic sites:
-
Aryl C(sp²)-Br Bond: This is the target for the Sonogashira reaction. The oxidative addition of this bond to a Palladium(0) center is a key step in the catalytic cycle. The reactivity of aryl halides in this step generally follows the order: I > OTf > Br >> Cl.[3][4]
-
Benzylic C(sp³)-Br Bond: This bond is highly susceptible to nucleophilic substitution and can also undergo oxidative addition to Pd(0), potentially leading to undesired side products or catalyst deactivation.
A successful protocol must therefore employ conditions that favor the kinetic and thermodynamic preference for the oxidative addition of the aryl C-Br bond while leaving the more labile benzylic C-Br bond intact. This is typically achieved by carefully controlling reaction temperature and selecting an appropriate catalyst system.
Recommended Protocol: Selective Aryl-Alkyne Coupling
This protocol is designed for a typical 1.0 mmol scale reaction. Reagents and solvents should be of high purity and handled under an inert atmosphere to ensure catalyst activity and reproducibility.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg/mmol) | Molar Eq. | Purity/Notes |
| This compound | C₉H₈Br₂O₂ | 307.97 | 308 mg / 1.0 mmol | 1.0 | Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 123 mg / 1.2 mmol | 1.2 | Ensure it is free of peroxides. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 21 mg / 0.03 mmol | 0.03 | Pre-catalyst, stable to air. |
| Copper(I) Iodide | CuI | 190.45 | 3.8 mg / 0.02 mmol | 0.02 | Co-catalyst, protect from light. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 2.0 mL | ~14.4 | Base and co-solvent. Use freshly distilled. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5.0 mL | - | Anhydrous solvent. |
Experimental Workflow
Caption: High-level workflow for the chemoselective Sonogashira coupling.
Step-by-Step Procedure
-
Vessel Preparation: Add this compound (308 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen. The presence of oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[5]
-
Solvent and Base Addition: Under a positive pressure of argon, inject 5.0 mL of anhydrous THF, followed by 2.0 mL of freshly distilled triethylamine. Stir the resulting slurry for 5 minutes.
-
Alkyne Addition: Inject the terminal alkyne (1.2 mmol) dropwise into the stirring mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). The reaction's progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Reaction Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the triethylamine hydrobromide salt, followed by brine (1 x 15 mL).[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.
Mechanistic Rationale for Protocol Design
Understanding the catalytic cycle is paramount to appreciating the specific choices made in this protocol. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
-
Choice of Catalyst and Ligand: PdCl₂(PPh₃)₂ is a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a robust ligand that stabilizes the palladium center. For aryl bromides, this system provides a good balance of reactivity and stability.[1]
-
Role of Copper(I) Iodide: The CuI co-catalyst reacts with the terminal alkyne (after deprotonation by the base) to form a copper acetylide intermediate.[8] This species readily undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster and occurs under milder conditions than the direct reaction of the alkyne with the palladium center.[4]
-
Base and Temperature: Triethylamine (TEA) serves two purposes: it deprotonates the terminal alkyne, making it nucleophilic, and it neutralizes the HBr generated during the cycle.[9] Maintaining the reaction at room temperature is the most critical parameter for ensuring chemoselectivity. The energy barrier for the oxidative addition of the aryl C-Br bond is significantly lower than that for the benzylic C-Br bond under these phosphine-ligated palladium conditions. Elevated temperatures could provide sufficient energy to overcome this barrier, leading to a loss of selectivity.
Alternative: Copper-Free Sonogashira Coupling
While the classic protocol is robust, copper(I) can sometimes promote the homocoupling of the terminal alkyne (Glaser coupling), especially if oxygen is present.[5] A copper-free variant can mitigate this issue and is often preferred for sensitive substrates.
-
Rationale: In the absence of copper, the deprotonated alkyne coordinates directly to the palladium(II) center. This process typically requires a stronger base and/or more electron-rich, bulky phosphine ligands to facilitate the deprotonation and subsequent steps.[5][10]
-
Modified Conditions:
-
Catalyst/Ligand: Use a pre-formed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos.[11][12]
-
Base: A stronger base like cesium carbonate (Cs₂CO₃) or 1,8-Diazabicycloundec-7-ene (DBU) is often employed in place of triethylamine.[13][14]
-
Temperature: These reactions may still be run at room temperature, preserving the crucial chemoselectivity.[5]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality alkyne. | 1. Ensure a properly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).3. Purify the alkyne by passing it through a short plug of alumina. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen in the reaction flask.2. High concentration or activity of CuI. | 1. Improve inert atmosphere technique.2. Reduce the amount of CuI to 1 mol% or switch to a copper-free protocol.[15] |
| Side Product from Benzyl Bromide | 1. Reaction temperature is too high.2. Prolonged reaction time after full consumption of aryl bromide. | 1. Strictly maintain the reaction at or below room temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Dehalogenated Product | 1. Presence of water or protic impurities.2. Base-mediated side reactions. | 1. Use rigorously dried, anhydrous solvents and reagents.2. Ensure the base is high quality and freshly distilled. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Reagents: Palladium compounds are toxic and should be handled with care. Copper salts are harmful. Triethylamine is corrosive and has a strong odor. Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.
-
Atmosphere: Operations involving vacuum and pressurized gas (argon/nitrogen) should be performed with appropriate caution using Schlenk line techniques.
References
- Title: Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source: Organic Letters - ACS Public
- Title: Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides Source: PubMed URL:[Link]
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Sonogashira coupling Source: Wikipedia URL:[Link]
- Title: Optimization of reaction conditions for the Sonogashira reaction Source: ResearchG
- Title: Selected examples of ligands used in decarboxylative Sonogashira coupling Source: ResearchG
- Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL:[Link]
- Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL:[Link]
- Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol Source: KAUST Repository URL:[Link]
- Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent Source: PubMed Central URL:[Link]
- Title: Sonogashira Coupling Source: NROChemistry URL:[Link]
- Title: The pathway of copper-free Sonogashira reaction to provide different compounds Source: ResearchG
- Title: A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature Source: ResearchG
- Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL:[Link]
- Title: Copper-free Sonogashira coupling Source: The chemical reaction d
- Title: The Sonogashira coupling reaction mechanism Source: ResearchG
- Title: Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins Source: Royal Society of Chemistry URL:[Link]
- Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]
- Title: Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides Source: PubMed URL:[Link]
- Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: University of California, Santa Barbara URL:[Link]
- Title: Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction Source: ResearchG
- Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL:[Link]
- Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Institutes of Health (NIH) URL:[Link]
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- 9. Sonogashira Coupling [organic-chemistry.org]
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- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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synthesis of heterocyclic compounds using Methyl 2-bromo-5-(bromomethyl)benzoate
An Application Guide for the Synthesis of Heterocyclic Compounds Using Methyl 2-bromo-5-(bromomethyl)benzoate
Introduction: A Versatile Difunctional Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This compound is a highly versatile starting material, uniquely equipped with two distinct electrophilic sites that can be selectively targeted to construct a variety of fused heterocyclic systems.[1][2] Its structure, featuring a benzoate group ortho to a benzylic bromide and a second bromide on the aromatic ring, allows for sequential and regioselective reactions. This application note provides detailed protocols and mechanistic insights for the synthesis of two key classes of nitrogen-containing heterocycles: isoindolinones and phthalazinones , both of which are prevalent motifs in pharmacologically active compounds.[3][4]
The strategic arrangement of the bromomethyl and methyl ester functionalities enables a cascade of intramolecular cyclization reactions following an initial intermolecular nucleophilic substitution. This guide will explore these transformations, offering researchers the foundational knowledge to leverage this powerful building block in their synthetic campaigns.
PART 1: Synthesis of N-Substituted 6-Bromo-isoindolin-1-ones
The isoindolinone core is a privileged scaffold found in a range of biologically active molecules. The reaction of this compound with primary amines provides a direct and efficient route to N-substituted 6-bromo-isoindolin-1-ones.
Mechanistic Pathway
The synthesis proceeds via a two-step, one-pot sequence. The initial and faster reaction occurs at the more electrophilic benzylic bromide position. The primary amine acts as a nucleophile, displacing the bromide to form a secondary amine intermediate. The subsequent step is an intramolecular nucleophilic acyl substitution. The newly formed secondary amine attacks the proximal methyl ester carbonyl. This intramolecular cyclization is often favored due to the formation of a stable five-membered ring. The reaction culminates in the elimination of methanol, yielding the final isoindolinone product.
Caption: High-level workflow for isoindolinone synthesis.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the closely related starting material, 5-bromo-2-(bromomethyl)benzoic acid methyl ester, and is expected to yield analogous results.[5]
Materials:
-
This compound (1 eq.)
-
Ammonia (7N solution in MeOH) or other primary amine (1.1 - 1.5 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a 1:1 mixture of anhydrous THF and anhydrous MeOH to a final concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the primary amine (e.g., 7N ammonia in methanol, 1.5 eq.) to the stirred solution. For gaseous amines like ammonia, it can be gently bubbled through the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 40-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (CH₂Cl₂) and sonicate for 15 minutes to break up any solids.
-
Filter the resulting solid and wash with a small amount of cold CH₂Cl₂ to afford the crude product.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
Data Summary (Representative)
The following data is based on the synthesis of 6-bromoisoindolin-1-one from a structurally analogous precursor and serves as an expected outcome for this protocol.[5]
| Reactant 1 | Reactant 2 | Solvent System | Time (min) | Temperature | Yield (%) |
| This compound | Ammonia (7N) | THF/MeOH (1:1) | 40 | Room Temp. | ~98 |
| This compound | Methylamine | THF/MeOH (1:1) | 60 | Room Temp. | ~95 |
| This compound | Benzylamine | THF/MeOH (1:1) | 60 | Room Temp. | ~92 |
PART 2: Synthesis of 7-Bromo-2H-phthalazin-1-ones
Phthalazinones are another important class of nitrogen-containing heterocycles, often investigated for their wide range of pharmacological activities, including cardiotonic and antihypertensive effects.[6][7] The reaction of this compound with hydrazine provides a direct entry to the 7-bromo-2H-phthalazin-1-one scaffold.
Mechanistic Pathway
Similar to isoindolinone synthesis, this reaction is a one-pot, two-step process initiated by nucleophilic attack on the benzylic bromide. Hydrazine, being a potent bis-nucleophile, first attacks the bromomethyl group to form a hydrazinyl intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the terminal nitrogen of the hydrazinyl moiety attacks the methyl ester carbonyl. The subsequent cyclization and elimination of methanol afford the stable six-membered phthalazinone ring. The second nitrogen atom of the hydrazine remains as part of the heterocyclic core.
Caption: Two-step mechanism for phthalazinone formation.
Detailed Experimental Protocol
This protocol is based on general methods for synthesizing phthalazinones from 2-acyl or 2-alkoxycarbonyl benzoic acid derivatives with hydrazine.[8][9]
Materials:
-
This compound (1 eq.)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq.)
-
Ethanol (EtOH) or n-Butanol
-
Pyridine (optional, as base/catalyst)
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq.).
-
If the reaction is slow at room temperature, add a catalytic amount of pyridine or heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours under reflux conditions.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by silica gel chromatography.
Data Summary (Representative)
The following data is extrapolated from typical phthalazinone syntheses and represents expected outcomes.
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | 3 | Reflux | ~85-90 |
| This compound | Phenylhydrazine | Ethanol | 4 | Reflux | ~80-88 |
Conclusion
This compound serves as an exemplary building block for the streamlined synthesis of complex heterocyclic structures. The protocols detailed herein for the preparation of isoindolinones and phthalazinones demonstrate the strategic utility of its dual electrophilic nature. By carefully selecting the nucleophile—a primary amine or hydrazine—researchers can readily access these valuable heterocyclic cores in good to excellent yields. These methods are robust, scalable, and provide a solid foundation for the development of novel pharmaceutical agents and other advanced materials.
References
- Phthalazinone. (n.d.). Google Scholar.
- Mor, S., & Sindhu, S. (2019). Convenient and efficient synthesis of novel 11H-benzo[9][11][6][7]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. RSC Advances, 9(23), 12784–12792.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health.
- Mor, S., & Sindhu, S. (2019). Convenient and efficient synthesis of novel 11 H-benzo[9][11][6][7]thiazino[3,4- a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1 H-indene-1,3(2 H)-diones. RSC Advances.
- Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (n.d.). National Institutes of Health.
- Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
- Methyl 5-bromo-2-(bromomethyl)benzoate. (n.d.). MySkinRecipes.
- Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (n.d.). National Institutes of Health.
- Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2. (n.d.). PubChem.
- Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum.
- Methyl 5-bromo-2-(bromomethyl)benzoate. (n.d.). MySkinRecipes.
- Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (n.d.). PubMed.
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- 3. Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-bromoisoindolin-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. bu.edu.eg [bu.edu.eg]
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Application Notes and Protocols for the Step-by-Step Synthesis of Pharmaceutical Intermediates from Methyl 2-bromo-5-(bromomethyl)benzoate
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile building blocks that offer multiple points for diversification is a key strategy in the rapid discovery and development of novel therapeutic agents. Methyl 2-bromo-5-(bromomethyl)benzoate is one such invaluable starting material. Its structure is characterized by two distinct reactive bromine moieties: a highly reactive benzylic bromide, susceptible to nucleophilic substitution, and a less reactive aryl bromide, primed for a variety of transition metal-catalyzed cross-coupling reactions. This dual-reactivity allows for a stepwise and selective functionalization, making it a powerful scaffold for the synthesis of a wide array of pharmaceutical intermediates.
This application note provides a detailed, step-by-step guide for the synthesis of a 2-arylbenzofuran derivative, a common motif in many biologically active compounds, starting from this compound. We will first exploit the differential reactivity of the two bromine atoms to selectively install a phenoxy side chain via a Williamson ether synthesis. Subsequently, the aryl bromide will be utilized in a Sonogashira coupling reaction, followed by an intramolecular cyclization to construct the benzofuran core. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the experimental choices.
Synthetic Strategy: A Three-Step Approach to 2-Arylbenzofurans
Our synthetic approach is designed to be both efficient and modular, allowing for the introduction of diversity at two key positions. The overall strategy is depicted below:
Caption: Overall synthetic workflow from the starting material to the final benzofuran product.
Part 1: Selective O-Alkylation of 4-Methoxyphenol
The first step in our synthesis leverages the significant difference in reactivity between the benzylic bromide and the aryl bromide. The benzylic C-Br bond is considerably weaker and more susceptible to SN2 displacement than the sp²-hybridized C-Br bond of the aromatic ring. This allows for a selective reaction with a nucleophile at the bromomethyl position.[1][2] We will use 4-methoxyphenol as our nucleophile in a classic Williamson ether synthesis.
Protocol 1: Synthesis of Methyl 2-bromo-5-((4-methoxyphenoxy)methyl)benzoate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 308.99 | 10.0 | 3.09 g |
| 4-Methoxyphenol | 124.14 | 11.0 | 1.37 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| Acetone | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.09 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Methyl 2-bromo-5-((4-methoxyphenoxy)methyl)benzoate.
Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.
Part 2: Sonogashira Coupling
With the phenoxy side chain installed, we now turn our attention to the aryl bromide. The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4][5] For this step, we will couple our intermediate with phenylacetylene.
Protocol 2: Synthesis of Methyl 2-((4-methoxyphenoxy)methyl)-5-(phenylethynyl)benzoate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-bromo-5-((4-methoxyphenoxy)methyl)benzoate | 351.20 | 5.0 | 1.76 g |
| Phenylacetylene | 102.13 | 6.0 | 0.62 mL |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.15 (3 mol%) | 105 mg |
| CuI (Copper(I) iodide) | 190.45 | 0.10 (2 mol%) | 19 mg |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.1 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 25 mL |
Procedure:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add Methyl 2-bromo-5-((4-methoxyphenoxy)methyl)benzoate (1.76 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (19 mg, 0.10 mmol).
-
Add 25 mL of anhydrous THF and 2.1 mL of triethylamine to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene (0.62 mL, 6.0 mmol) dropwise to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC (eluent: 4:1 Hexane/Ethyl Acetate).
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) to yield the desired product.
Expected Outcome: A pale yellow solid. The yield should be in the range of 70-85%.
Part 3: Intramolecular Cyclization to Form the Benzofuran Core
The final step in our synthesis is the construction of the benzofuran ring system. This can be achieved through an intramolecular cyclization. A common method for this transformation is a palladium-catalyzed intramolecular Heck-type reaction.[6][7]
Protocol 3: Synthesis of 2-phenyl-6-((4-methoxyphenoxy)methyl)benzofuran
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-((4-methoxyphenoxy)methyl)-5-(phenylethynyl)benzoate | 372.42 | 2.0 | 745 mg |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.1 (5 mol%) | 22.5 mg |
| P(o-tolyl)₃ (Tri(o-tolyl)phosphine) | 304.37 | 0.2 (10 mol%) | 61 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 4.0 | 553 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 10 mL |
Procedure:
-
To a dry 25 mL Schlenk flask under an argon atmosphere, add Methyl 2-((4-methoxyphenoxy)methyl)-5-(phenylethynyl)benzoate (745 mg, 2.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), tri(o-tolyl)phosphine (61 mg, 0.2 mmol), and potassium carbonate (553 mg, 4.0 mmol).
-
Add 10 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 20 mL) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: gradient of hexane and ethyl acetate) to obtain the final 2-arylbenzofuran product.
Expected Outcome: A white or pale yellow solid. The yield should be in the range of 60-75%.
Data Summary
| Step | Starting Material | Product | Key Reagents | Yield (%) |
| 1 | This compound | Methyl 2-bromo-5-((4-methoxyphenoxy)methyl)benzoate | 4-Methoxyphenol, K₂CO₃, Acetone | 85-95 |
| 2 | Methyl 2-bromo-5-((4-methoxyphenoxy)methyl)benzoate | Methyl 2-((4-methoxyphenoxy)methyl)-5-(phenylethynyl)benzoate | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 70-85 |
| 3 | Methyl 2-((4-methoxyphenoxy)methyl)-5-(phenylethynyl)benzoate | 2-phenyl-6-((4-methoxyphenoxy)methyl)benzofuran | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMF | 60-75 |
Visualizing the Reaction Pathway
Caption: Detailed reaction scheme for the synthesis of the 2-arylbenzofuran derivative.
Conclusion
This application note has detailed a reliable and efficient three-step synthesis of a 2-arylbenzofuran derivative from the readily available starting material, this compound. By taking advantage of the differential reactivity of the two bromine substituents, a selective and stepwise functionalization was achieved. The protocols provided herein are robust and can likely be adapted for the synthesis of a library of analogues by varying the phenol and terminal alkyne coupling partners. This strategic approach underscores the utility of bifunctional building blocks in streamlining the synthesis of complex molecules for pharmaceutical research and development.
References
- Palladium-catalyzed chemoselective intramolecular cyclization of 2-bromoaryl alkenenitriles. Journal of the Chemical Society, Perkin Transactions 1, 1997, 2843-2850. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 2004, 43(45), 6144-8. [Link]
- Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1, 1997, 2843-2850. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 2023, 4(4), 41-45. [Link]
- Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Wipf Group, University of Pittsburgh. [Link]
- Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Molecules, 2022, 27(2), 548. [Link]
- Benzofuran synthesis. Organic Chemistry Portal. [Link]
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2016, 5(6), 616-633. [Link]
- Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Organic Chemistry Frontiers, 2020, 7(18), 2716-2722. [Link]
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition, 2010, 49(43), 7984-7987. [Link]
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Przemysł Chemiczny, 2014, 93(8), 1334-1338. [Link]
- Selective O-alkylation of Phenol Using Dimethyl Ether.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 2023, 28(14), 5406. [Link]
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Przemysł Chemiczny, 2014, 93(8), 1334-1338. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Chemoselective Functionalization of Methyl 2-bromo-5-(bromomethyl)benzoate at the Benzylic Position
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a detailed guide to the selective chemical modification of methyl 2-bromo-5-(bromomethyl)benzoate. This bifunctional molecule contains two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for precise, chemoselective substitution at the benzylic position, leaving the aryl bromide intact for subsequent transformations. Such selective functionalization is a critical strategy in the synthesis of complex pharmaceutical intermediates and functional materials. Herein, we elucidate the chemical principles governing this selectivity and provide robust, step-by-step protocols for the selective hydrolysis and amination of the benzylic bromide.
The Principle of Chemoselective Reactivity
The synthetic utility of this compound lies in the pronounced difference in reactivity between its two bromide substituents. The key to selective functionalization is understanding the electronic and mechanistic factors that govern nucleophilic substitution at these two distinct positions.
-
Benzylic Bromide (C(sp³)-Br): The bromide is attached to a carbon atom adjacent to the benzene ring. This position is highly susceptible to nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms.[1][2]
-
S(_N)1 Pathway: The benzylic carbocation formed upon dissociation of the bromide ion is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring.[1][3][4] This lowers the activation energy for the reaction.
-
S(_N)2 Pathway: The transition state of a bimolecular substitution is also stabilized by the adjacent π-system of the aromatic ring.[4][5] Furthermore, as a primary halide, it is relatively unhindered, allowing for effective backside attack by a nucleophile.
-
-
Aryl Bromide (C(sp²)-Br): The bromide is directly attached to a carbon atom within the aromatic ring. This bond is significantly stronger and less reactive towards standard nucleophilic substitution for several reasons:
-
The carbon is sp² hybridized, giving the C-Br bond more s-character and making it stronger and shorter than a C(sp³)-Br bond.[6]
-
Backside attack required for an S(_N)2 reaction is sterically blocked by the benzene ring itself.[6]
-
The formation of a phenyl cation, which would be required for an S(_N)1 pathway, is energetically highly unfavorable.[4]
-
This inherent difference in reactivity allows for the precise and selective targeting of the benzylic position with a wide range of nucleophiles under mild conditions, while the aryl bromide remains available for other types of reactions, such as transition metal-catalyzed cross-coupling.
Figure 1: Comparative reactivity of the bromide groups in this compound.
Experimental Protocols: Selective Substitutions
The following protocols detail validated methods for the selective functionalization of the benzylic bromide. These procedures are designed for reproducibility and include guidance on reaction monitoring, workup, and product characterization.
Protocol 1: Selective Hydrolysis to Methyl 2-bromo-5-(hydroxymethyl)benzoate
This protocol describes the conversion of the benzylic bromide to a primary alcohol using a mild bicarbonate solution, a classic S(_N)2 reaction that leaves the aryl bromide untouched.
Workflow Overview
Figure 2: General experimental workflow for the selective hydrolysis reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, >99.7% | Fisher Scientific |
| Acetone | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Acros Organics |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (3.08 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol).
-
Solvent Addition: Add a mixture of acetone (40 mL) and deionized water (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the starting material.
-
Workup (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add deionized water (20 mL) to the remaining aqueous slurry and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic phase with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product as a white solid.
-
Expected Results & Characterization
-
Yield: 85-95%
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 2.0 Hz, 1H), 7.60 (d, J = 8.2 Hz, 1H), 7.35 (dd, J = 8.2, 2.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), ~2.0 (br s, 1H, OH).
-
Key Spectral Change: The disappearance of the benzylic bromide singlet (approx. 4.5 ppm in starting material) and the appearance of the benzylic alcohol singlet (approx. 4.70 ppm) and a broad hydroxyl proton signal.
Protocol 2: Selective Amination with Benzylamine
This protocol demonstrates the selective formation of a C-N bond at the benzylic position using benzylamine as the nucleophile. A non-nucleophilic base is used to neutralize the HBr generated during the reaction.
Mechanism Overview: S(_N)2 Pathway
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Benzylamine | 99% | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Alfa Aesar |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | N/A | In-house |
| Saturated Sodium Bicarbonate Solution | N/A | In-house |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.54 g, 5.0 mmol) and anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add benzylamine (0.59 g, 5.5 mmol, 1.1 eq) to the solution via syringe, followed by N,N-diisopropylethylamine (0.97 mL, 7.5 mmol, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (40 mL).
-
Wash the organic solution sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the desired secondary amine.
-
Expected Results & Characterization
-
Yield: 80-90%
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.20 (m, 8H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 2H, Ar-CH₂-N), 3.80 (s, 2H, N-CH₂-Ar).
-
Key Spectral Change: The singlet for the benzylic bromide at ~4.5 ppm is replaced by two new singlets corresponding to the two distinct benzylic CH₂ groups in the product.
Summary of Selectivity
The protocols outlined demonstrate the high degree of chemoselectivity achievable with this compound. The benzylic bromide serves as a versatile electrophilic handle for introducing a wide array of functionalities via nucleophilic substitution, while the robust aryl bromide is preserved for subsequent, often more complex, bond-forming reactions.
| Nucleophile/Reagent | Conditions | Product Functional Group | Position Reacted |
| NaHCO₃ / Acetone-H₂O | Reflux, 4h | Alcohol (-CH₂OH) | Benzylic |
| Benzylamine / DIPEA | CH₃CN, RT, 3h | Secondary Amine (-CH₂NHR) | Benzylic |
| Sodium Azide (NaN₃) | DMF, RT | Azide (-CH₂N₃) | Benzylic |
| Sodium Cyanide (NaCN) | DMSO, 50 °C | Nitrile (-CH₂CN) | Benzylic |
| Potassium Acetate | Acetone, Reflux | Acetate Ester (-CH₂OAc) | Benzylic |
Conclusion
This compound is an exceptionally useful building block for multi-step organic synthesis. The predictable and high-yielding selective reactions at the benzylic bromide position enable a modular approach to constructing complex molecules. The protocols provided herein offer reliable methods for researchers in drug development and materials science to exploit this differential reactivity, facilitating the efficient synthesis of target compounds.
References
- Vertex AI Search. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?
- Brainly.com. (2023). Why does benzyl bromide react under both SN1 and SN2 conditions?
- Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
- Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from University of Glasgow Theses Service.
- Quora. (2017). What is the difference between benzylic halide and aryl halide?
- YouTube. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.
- ChemicalBook. (n.d.). methyl 5-bromo-2-methyl-benzoate synthesis.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
Sources
The Bifunctional Architect: A Guide to Methyl 2-bromo-5-(bromomethyl)benzoate in Advanced Materials Synthesis
Foreword: Unlocking Molecular Versatility
In the dynamic landscape of materials science, the pursuit of novel functionalities is intrinsically linked to the molecular architecture of the building blocks we employ. Methyl 2-bromo-5-(bromomethyl)benzoate emerges as a compelling, albeit underexplored, bifunctional monomer. Its unique arrangement of a reactive benzylic bromide, a versatile aryl bromide, and an ester moiety on a single benzene ring offers a rich chemical playground for the rational design of advanced materials. This guide provides an in-depth exploration of its potential applications, grounded in the established reactivity of its constituent functional groups, and offers detailed protocols for its utilization in the synthesis of functional polymers and for surface modification. While direct, extensive literature on this specific isomer is nascent, the principles outlined herein are derived from well-established chemical transformations of analogous structures, providing a robust framework for researchers and materials scientists.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 90721-58-7 | [1] |
| Molecular Formula | C₉H₈Br₂O₂ | |
| Molecular Weight | 307.97 g/mol | |
| Appearance | Off-White to Yellow Solid or Liquid | |
| Storage | 2-8°C, protected from light, stored under an inert atmosphere |
The true potential of this molecule lies in the differential reactivity of its two bromine substituents.
-
The Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity is the cornerstone for grafting the molecule onto polymer backbones, surfaces, or other molecules bearing nucleophilic groups (e.g., amines, thiols, alcohols).
-
The Aryl Bromide (-Br): Situated at the 2-position, this bromine is a prime candidate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[2] These reactions are instrumental in forming new carbon-carbon bonds, enabling the construction of conjugated polymer backbones and other complex aromatic structures.[3][4]
-
The Methyl Ester (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, offering a further site for functionalization, for instance, through amidation or esterification, or for tuning the solubility and electronic properties of the resulting material.
This trifecta of reactive sites allows for a modular and sequential approach to materials synthesis.
Application Note I: Synthesis of Functionalized Conjugated Polymers
The structure of this compound makes it an ideal candidate as a monomer or a functionalizing agent in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conceptual Framework: A Bifunctional Monomer Approach
In this application, the aryl bromide serves as the polymerization handle, while the benzylic bromide provides a latent reactive site for post-polymerization modification. This allows for the synthesis of a soluble and processable precursor polymer, which can then be functionalized to tune its optoelectronic properties or to introduce cross-linking capabilities.
Caption: Synthetic strategy for functional polymers.
Experimental Protocol: Synthesis of a Polyfluorene Copolymer and Post-Polymerization Functionalization
This protocol describes a hypothetical synthesis of a copolymer of 9,9-dioctylfluorene and this compound via Suzuki polycondensation, followed by a post-polymerization modification.
Materials:
-
This compound (M1)
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (M2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Deionized water
-
Methanol
Protocol 1: Suzuki Polycondensation
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add M1 (308 mg, 1.0 mmol), M2 (640 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL) to the flask.
-
Polymerization: Heat the mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Work-up: Cool the reaction mixture to room temperature. Pour the viscous solution into a rapidly stirring mixture of methanol (200 mL) and deionized water (50 mL).
-
Purification: Filter the precipitated polymer and wash it with methanol and water. Redissolve the polymer in a minimum amount of chloroform and re-precipitate it into methanol. Filter and dry the fibrous polymer under vacuum at 40°C overnight.
Protocol 2: Post-Polymerization Modification with Pyridine
-
Polymer Solution: Dissolve the precursor polymer (100 mg) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add anhydrous pyridine (0.5 mL, excess) to the polymer solution.
-
Reaction: Stir the mixture at 60°C for 24 hours.
-
Isolation: Cool the solution and precipitate the functionalized polymer by adding the solution dropwise to a stirring solution of deionized water.
-
Purification: Filter the polymer, wash it with water, and dry it under vacuum.
Characterization: The precursor and functionalized polymers should be characterized by ¹H NMR, GPC (for molecular weight and polydispersity), UV-Vis, and fluorescence spectroscopy to confirm the structure and investigate the optoelectronic properties.
Application Note II: Surface Modification of Materials
The high reactivity of the benzylic bromide group makes this compound an excellent candidate for the covalent modification of surfaces, imparting new functionalities such as hydrophobicity, biocompatibility, or sites for further chemical reactions.
Conceptual Framework: Grafting-From and Grafting-To Approaches
Two primary strategies can be envisioned for surface modification:
-
"Grafting-to": The molecule is first incorporated into a polymer, which is then attached to the surface.
-
"Grafting-from": The molecule is first anchored to the surface, and then polymerization is initiated from the surface-bound initiator.
The presence of the aryl bromide in this compound makes it particularly suitable for a "grafting-from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP), where the aryl bromide can act as an initiator.
Caption: Workflow for surface modification.
Experimental Protocol: Surface-Initiated ATRP from a Silicon Wafer
This protocol details the immobilization of this compound on a silicon wafer and subsequent SI-ATRP of methyl methacrylate (MMA).
Materials:
-
Silicon wafers with a native oxide layer
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
Triethylamine (TEA), anhydrous
-
This compound
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
Protocol 1: Surface Preparation and Initiator Immobilization
-
Surface Cleaning: Immerse the silicon wafers in Piranha solution for 30 minutes at 80°C. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen.
-
Silanization: Place the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene. Heat the solution at 60°C for 2 hours. After cooling, rinse the wafers with toluene and dry them.
-
Initiator Anchoring: In a Schlenk flask under an inert atmosphere, dissolve this compound (308 mg, 1.0 mmol) and TEA (0.28 mL, 2.0 mmol) in anhydrous toluene (50 mL). Immerse the amine-functionalized wafers in this solution and stir at 80°C for 24 hours.
-
Washing: Remove the wafers, sonicate them in toluene for 10 minutes, then in ethanol for 10 minutes, and finally dry under nitrogen.
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
-
Reaction Setup: In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and the initiator-functionalized wafer. Seal the flask and deoxygenate by three cycles of vacuum and argon backfill.
-
Monomer and Ligand Solution: In a separate flask, prepare a solution of MMA (5.0 g, 50 mmol) and PMDETA (34.7 mg, 0.2 mmol) in anhydrous anisole (10 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Polymerization: Transfer the monomer/ligand solution to the flask containing the wafer and CuBr via a cannula. Place the flask in a preheated oil bath at 70°C and allow the polymerization to proceed for the desired time (e.g., 1-24 hours).
-
Termination and Cleaning: Remove the wafer from the reaction mixture, rinse with toluene, and sonicate in toluene to remove any non-covalently bound polymer. Dry the wafer under a stream of nitrogen.
Characterization: The successful modification of the surface can be confirmed by contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The thickness of the polymer brushes can be determined by ellipsometry.
Conclusion: A Versatile Tool for Material Innovation
This compound stands as a promising, yet largely untapped, resource for the materials scientist's toolkit. Its bifunctional nature, enabling both linear polymer chain extension and orthogonal side-chain functionalization or surface anchoring, opens avenues for the creation of a diverse array of complex macromolecular architectures. The protocols detailed in this guide, while based on the established reactivity of analogous compounds, provide a solid foundation for the exploration of this versatile building block in the development of next-generation functional materials. As research progresses, the full potential of this and similarly structured monomers will undoubtedly be realized, leading to innovations across a spectrum of applications, from organic electronics to advanced coatings and biomaterials.
References
- Bell, K. J. Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Aromatic Bromides in Chemical Synthesis. [Link]
- PubChem. Methyl 5-bromo-2-(bromomethyl)benzoate.
- Royal Society of Chemistry. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1][2][3]triazole) for applications in organic field-effect transistors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 4. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Utilization of Methyl 2-bromo-5-(bromomethyl)benzoate in Amine Chemistry
Introduction
Methyl 2-bromo-5-(bromomethyl)benzoate is a bifunctional electrophilic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring two bromine atoms with distinct chemical reactivities, allows for sequential and selective reactions. The primary utility of this reagent lies in its reaction with primary amines, which can be strategically controlled to yield either mono-N-alkylated intermediates or, more commonly, to serve as a direct pathway to N-substituted isoindolinones.[1][2][3] Isoindolinones are a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. This guide provides an in-depth analysis of the underlying reaction mechanisms, field-proven protocols for controlling the reaction outcome, and troubleshooting insights for development professionals.
Section 1: Core Principles of Reactivity and Chemoselectivity
The synthetic power of this compound hinges on the differential reactivity of its two carbon-bromine bonds: the benzylic bromide and the aryl bromide.
-
Benzylic Bromide (C-Br at the -CH₂Br group): This site is highly electrophilic and susceptible to nucleophilic attack. The carbon is sp³-hybridized, and the stability of the potential benzylic carbocation transition state makes it an excellent substrate for Sₙ2 reactions.[4]
-
Aryl Bromide (C-Br on the benzene ring): This bond is significantly less reactive towards standard nucleophilic substitution. The carbon is sp²-hybridized, and the lone pairs of the bromine atom participate in resonance with the aromatic ring, giving the C-Br bond partial double-bond character. Substitution at this position typically requires harsher conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination), which are not the primary focus of simple alkylation protocols.[5][6]
This reactivity difference is the cornerstone of its chemoselectivity: Primary amines will overwhelmingly react with the benzylic bromide first.
Reaction Pathways
The reaction proceeds through a two-step sequence, which can be halted after the first step or driven to completion.
-
Initial N-Alkylation (Sₙ2): The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon to displace the bromide ion. This is a classic Sₙ2 mechanism that forms a secondary amine intermediate.[7]
-
Intramolecular Cyclization (Lactamization): The secondary amine intermediate, now tethered to the benzene ring, undergoes a subsequent intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This displaces the methoxy group and forms the thermodynamically stable five-membered lactam ring of the isoindolinone core. This step is often promoted by heat.
// Nodes for Reactants start_reagents [label="this compound\n+ Primary Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Node for Intermediate intermediate [label="Intermediate:\nMethyl 2-bromo-5-(((alkyl)amino)methyl)benzoate", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Products product_alkylation [label="Mono-N-Alkylated Product\n(Isolated under mild conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_cyclization [label="Final Product:\nN-Alkyl Isoindolinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start_reagents -> intermediate [label="Step 1: Sₙ2 Attack\n(Benzylic Position)\nBase, Solvent, RT"]; intermediate -> product_alkylation [label="Work-up"]; intermediate -> product_cyclization [label="Step 2: Intramolecular Cyclization\n(Lactamization)\nHeat (Δ)"];
// Invisible nodes for alignment {rank=same; start_reagents;} {rank=same; intermediate;} {rank=same; product_alkylation; product_cyclization;} } .enddot Caption: Reaction pathways from starting materials to final products.
Section 2: Experimental Protocols
The choice of experimental conditions dictates whether the reaction stops at the mono-alkylation stage or proceeds to the cyclized isoindolinone.
Protocol 1: Selective Synthesis of Mono-N-Alkylated Intermediate
This protocol is designed to isolate the secondary amine intermediate by using mild conditions that disfavor the subsequent cyclization.
Materials:
-
This compound (1.0 eq.)
-
Primary Amine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq.) and anhydrous acetonitrile to form a stirrable solution or suspension.
-
Base Addition: Add finely powdered potassium carbonate (2.0 eq.) to the mixture. Stir vigorously for 10-15 minutes at room temperature.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine/base mixture over 20-30 minutes at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS, typically every 30-60 minutes. The reaction is often complete within 2-6 hours.[8]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[8][9]
Causality Behind Choices:
-
Excess Amine: Using a slight excess of the primary amine helps to ensure the complete consumption of the more valuable bifunctional electrophile.
-
K₂CO₃ and Acetonitrile: This combination provides a moderately basic, non-nucleophilic environment sufficient to scavenge the HBr byproduct of the alkylation without strongly promoting the subsequent lactamization at room temperature.
-
Room Temperature: Lower temperatures significantly reduce the rate of the intramolecular cyclization, allowing the intermediate to be isolated.
Protocol 2: One-Pot Synthesis of N-Substituted Isoindolinones
This protocol is optimized to drive the reaction to the final cyclized product by incorporating a thermal step.
Materials:
-
This compound (1.0 eq.)
-
Primary Amine (1.05 eq.)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq.) or Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere, and heating mantle/oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the primary amine (1.05 eq.), the chosen base (Cs₂CO₃ or K₂CO₃), and anhydrous DMF.[7][10]
-
Initial Alkylation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the mono-alkylated intermediate by TLC or LC-MS.
-
Cyclization Step: Once the starting electrophile is consumed, heat the reaction mixture to 80-100 °C.[11]
-
Reaction Monitoring: Continue to monitor the reaction for the disappearance of the intermediate and the appearance of the isoindolinone product. This step can take from 4 to 24 hours depending on the substrate.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash extensively with water (3-4 times) to remove the DMF and inorganic salts, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure N-substituted isoindolinone.
// Edges prep1 -> prep2 -> react1 -> react2 -> workup1 -> workup2 -> purify; } .enddot Caption: General workflow for the one-pot synthesis of isoindolinones.
Section 3: Data Summary and Troubleshooting
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Selection | Rationale & Field-Proven Insights |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are ideal as they effectively solvate cations while leaving the nucleophile relatively free, accelerating Sₙ2 reactions. DMF is particularly good for higher temperature applications due to its high boiling point.[10] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | A non-nucleophilic base is required to neutralize the HBr byproduct. K₂CO₃ is a cost-effective choice. Cs₂CO₃ is more soluble and often provides faster reactions and higher yields, sometimes allowing for catalytic use with reactive halides.[7][10] |
| Temperature | Room Temp → 80-100 °C | The reaction is biphasic in terms of temperature. The initial alkylation is often fast at room temperature. Subsequent heating is required to overcome the activation energy for the intramolecular lactamization.[11] |
| Stoichiometry | ~1:1 (Electrophile:Amine) | A slight excess of the amine can be used to ensure full conversion of the benzoate. A large excess should be avoided as it complicates purification. For selective mono-alkylation, a larger excess of the primary amine can suppress over-alkylation.[7] |
Troubleshooting Common Issues
-
Issue: Over-alkylation. The secondary amine product reacts with another molecule of the starting benzoate, leading to a tertiary amine byproduct.
-
Solution: This is a common challenge in N-alkylation.[7] To mitigate this, ensure slow, dropwise addition of the benzoate to the amine solution. This maintains a low concentration of the electrophile, favoring its reaction with the more abundant primary amine over the newly formed secondary amine.
-
-
Issue: Incomplete Cyclization. The mono-alkylated intermediate remains even after prolonged heating.
-
Solution: The nucleophilicity of the intermediate secondary amine may be low (e.g., if the 'R' group on the primary amine is strongly electron-withdrawing). A stronger base or higher temperatures may be required. Alternatively, the ester can be hydrolyzed to the carboxylic acid, followed by a standard amide coupling reaction, although this adds steps.
-
-
Issue: Low Yield.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material or interfere with the reaction. Check the purity of the this compound, as impurities from its synthesis via radical bromination can introduce competing electrophiles.[4][12] The use of Cs₂CO₃ in DMF is often a reliable combination for maximizing yield.[7]
-
Conclusion
The reaction between this compound and primary amines is a powerful and versatile transformation for the synthesis of complex nitrogen-containing molecules. By understanding the inherent chemoselectivity driven by the differential reactivity of the benzylic and aryl bromides, researchers can confidently direct the reaction towards two distinct, valuable outcomes. Careful control over reaction parameters, particularly temperature and the choice of base, allows for either the selective isolation of mono-N-alkylated products or the efficient one-pot synthesis of the pharmaceutically relevant isoindolinone scaffold. The protocols and insights provided herein offer a robust framework for the successful application of this chemistry in drug discovery and development programs.
References
- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Beilstein Journals. (n.d.). The chemistry of isoindole natural products.
- The Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide.
- National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- PubMed. (n.d.). Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists.
- ChemicalBook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
- National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Longdom Publishing. (2023). Exploring the Role of Nucleophiles in Chemical Reactions.
- MDPI. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles.
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Application Notes and Protocols: A-Z Guide to Suzuki Coupling with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals, functional materials, and agrochemicals.[3][4] Its acclaim stems from the use of generally stable and less toxic organoboron reagents, mild reaction conditions, and a high degree of functional group tolerance.[1][5] This guide offers a comprehensive overview of the experimental procedure for Suzuki coupling, with a specific focus on the use of aryl bromides as the electrophilic partner. Aryl bromides represent a common and moderately reactive class of substrates, making them an excellent starting point for understanding the nuances of this powerful transformation.[6][7]
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex.[1][9] This step, often the rate-determining one, results in the formation of a square-planar Pd(II) species.[1][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[10][11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[1] The presence of a base is crucial here, as it activates the boronic acid, making it more nucleophilic and facilitating this transfer.[12][13]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Key Reagents and Their Roles: A Practical Guide
The success of a Suzuki coupling reaction hinges on the judicious selection of several key components.
| Component | Common Examples | Role and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The source of the active Pd(0) catalyst. Precatalysts require in-situ reduction to Pd(0) to enter the catalytic cycle. The choice of precatalyst can influence reaction efficiency and catalyst stability.[8] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Bulky, electron-rich ligands often enhance the rate of oxidative addition, especially for less reactive aryl bromides and chlorides.[3][14][15] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the organoboron species for transmetalation. The choice of base can significantly impact yield and is often substrate-dependent. Inorganic bases are most common.[13][16] |
| Organoboron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol esters) | The nucleophilic coupling partner. Boronic acids are widely available but can be prone to protodeboronation. Boronic esters offer increased stability.[3][6] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | Solubilizes the reagents and facilitates the reaction. Biphasic solvent systems, often containing water, are common to dissolve the inorganic base.[3][6][17] |
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Caption: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.[18]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[13][19]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. This is critical to prevent oxidation of the catalyst.[10]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[13] Then, add the degassed toluene (8 mL) and degassed water (2 mL) via syringe.[10][18]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 1-12 hours), cool the mixture to room temperature.[5] Quench the reaction by adding deionized water (20 mL).[19] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[19][20]
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[19] Filter the solution and concentrate the solvent under reduced pressure.[20] The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[20][21]
-
Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity. Calculate the final yield.[18]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common problems and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor reagent solubility- Incorrect base or solvent | - Use fresh, high-purity catalyst and ligands.[10]- Ensure thorough degassing of the reaction mixture.[10]- Screen different solvents or solvent mixtures to improve solubility.[22]- Screen a variety of bases and consider anhydrous conditions.[13][22] |
| Protodeboronation | - Decomposition of the boronic acid, especially with electron-deficient substrates.[10] | - Use a milder base (e.g., KF, K₃PO₄).[10]- Consider using a more stable boronic ester (e.g., pinacol ester).[10]- Minimize the amount of water in the reaction.[22] |
| Homocoupling | - Presence of oxygen, leading to oxidative homocoupling of the boronic acid. | - Ensure the reaction is performed under strictly anaerobic conditions.[16][23] |
| Ester Saponification | - If the substrate contains an ester group, a strong base and aqueous conditions can lead to hydrolysis. | - Use a milder, non-hydroxide base like KF or CsF.[16][24] |
Conclusion
The Suzuki-Miyaura cross-coupling of aryl bromides is a cornerstone of modern organic synthesis, offering a reliable and efficient means of constructing C(sp²)-C(sp²) bonds. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a well-defined experimental protocol, researchers can successfully employ this powerful reaction in their synthetic endeavors. The ability to troubleshoot common issues further empowers chemists to optimize conditions for a wide range of substrates, solidifying the Suzuki coupling's place as an indispensable tool in the development of novel molecules.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- International Journal of Trend in Scientific Research and Development. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
- Mini-Reviews in Organic Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
- Badone, D.; Baroni, M.; Cardamone, R.; Ielmini, A.; Guzzi, U. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Ison, E. Use of Base Metals in Suzuki Coupling. [Link]
- Ghaffari, B.; Buckley, H. L.; Tilley, T. D. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
- World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Al-Zoubi, R. M.; McDonald, R.; Cipot-Wechsler, J.; Hall, D. G. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Wang, L.; He, W.; Yu, L. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
- MDPI.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Common Organic Chemistry.
- Kelly, C. B.; Lambert, K. M.; Mercadante, M. A.; Ovian, J. M.; Bailey, W. F.; Leadbeater, N. E.
Sources
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- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 24. researchgate.net [researchgate.net]
The Strategic Application of Methyl 2-bromo-5-(bromomethyl)benzoate in Solid-Phase Organic Synthesis: A Guide to a Versatile Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and combinatorial chemistry, solid-phase organic synthesis (SPOS) stands as a cornerstone technology, enabling the rapid and efficient generation of vast chemical libraries.[1][2] The choice of a linker, the molecular bridge connecting a substrate to the insoluble polymer support, is a critical determinant of the success and versatility of any solid-phase synthetic strategy.[3][4] This application note details the utility and provides comprehensive protocols for the application of Methyl 2-bromo-5-(bromomethyl)benzoate, a bifunctional linker poised for strategic deployment in the synthesis of diverse small molecules.
While specific, widespread applications of this compound in the peer-reviewed literature are not extensively documented, its structure embodies the key features of a highly adaptable linker. It possesses two distinct reactive sites: a reactive benzylic bromide for initial immobilization onto a solid support, and a less reactive aryl bromide that serves as a stable anchoring point during synthetic modifications, which can be subsequently functionalized or cleaved under specific conditions, such as transition metal-catalyzed cross-coupling reactions. This dual functionality allows for a "traceless" cleavage, where the point of attachment to the resin is replaced with a new chemical bond in the final product.
Core Principles and Advantages
The strategic advantage of employing a bifunctional linker like this compound lies in its orthogonal reactivity. The benzylic bromide is highly susceptible to nucleophilic substitution, making it ideal for the initial immobilization of substrates bearing nucleophilic functional groups (e.g., carboxylates, phenolates, or amines) onto a solid support. In contrast, the aryl bromide is relatively inert to these conditions, providing a stable linkage throughout a multi-step synthesis.
The true power of this linker is realized during the cleavage step. Instead of a simple hydrolysis or acidolysis to release the final product, the aryl bromide can participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of additional molecular diversity at the final stage of the synthesis, a highly desirable feature in the generation of compound libraries for high-throughput screening.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in solid-phase organic synthesis. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and target molecules.
PART 1: Immobilization of a Carboxylic Acid Substrate onto a Hydroxymethyl-Functionalized Resin
This protocol describes the attachment of a generic carboxylic acid to a hydroxymethyl-functionalized resin, such as Wang resin, via an ether linkage with the linker, followed by esterification with the substrate.
Materials:
-
Hydroxymethyl-functionalized polystyrene resin (e.g., Wang resin)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substrate (a carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the hydroxymethyl resin (1.0 g) in anhydrous DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.
-
Alkoxide Formation: To the swollen resin, add a suspension of NaH (3 equivalents relative to resin loading) in anhydrous DMF (5 mL) and agitate the mixture at room temperature for 2 hours.
-
Linker Attachment: Dissolve this compound (3 equivalents) in anhydrous DMF (5 mL) and add it to the resin mixture. Agitate at 50 °C for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Substrate Esterification: Swell the linker-functionalized resin in DCM (10 mL) for 30 minutes. Add the carboxylic acid substrate (3 equivalents), DIC (3 equivalents), and a catalytic amount of DMAP. Agitate the mixture at room temperature for 12 hours.
-
Final Washing and Capping: Drain the reaction mixture and wash the resin as described in step 4. To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM. Wash the resin again and dry under vacuum.
Data Presentation: Representative Loading Capacities
| Resin Type | Linker Equivalents | Substrate Equivalents | Typical Loading (mmol/g) |
| Wang Resin (1% DVB) | 3.0 | 3.0 | 0.5 - 0.8 |
| Merrifield Resin | 3.0 | 3.0 | 0.6 - 1.0 |
PART 2: Cleavage and Concomitant Functionalization via Suzuki Coupling
This protocol outlines the cleavage of the synthesized molecule from the solid support using a palladium-catalyzed Suzuki cross-coupling reaction, which simultaneously introduces a new aryl or vinyl group.
Materials:
-
Substrate-loaded resin from Part 1
-
Arylboronic acid (5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., 2 M aqueous Na₂CO₃)
-
Solvent (e.g., a 3:1 mixture of 1,4-dioxane and water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Protocol:
-
Resin Swelling: Swell the substrate-loaded resin in the dioxane/water mixture.
-
Reaction Setup: In a reaction vessel, combine the swollen resin, arylboronic acid, and the palladium catalyst.
-
Degassing: Degas the reaction mixture by bubbling argon through the suspension for 15 minutes.
-
Coupling Reaction: Add the aqueous sodium carbonate solution and heat the mixture at 80 °C for 12 hours with agitation.
-
Product Isolation: Cool the reaction mixture to room temperature and filter to remove the resin. Wash the resin with DCM (3 x 5 mL).
-
Workup: Combine the filtrates and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final functionalized molecule.
Visualization of the Synthetic Workflow
Mechanistic Overview of Immobilization and Cleavage
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound represents a class of versatile bifunctional linkers with significant potential in solid-phase organic synthesis. Its orthogonal reactive sites allow for robust immobilization and subsequent cleavage with concomitant introduction of molecular diversity. The protocols outlined in this application note provide a foundation for researchers to explore the utility of this and similar linkers in the synthesis of novel compound libraries for drug discovery and other applications. The ability to perform a final-stage diversification reaction at the point of cleavage is a powerful tool for expanding the accessible chemical space from a single solid-phase synthesis.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 548, 25-47.
- Albericio, F., & Kruger, H. G. (2012). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Peptide Synthesis, 1-26.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- RDiscovery. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
- Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
- Pícha, J., & Pícha, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(15), 5895.
- Lowe, G. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-14.
- Stahler, A., et al. (2005). Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold.
- Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications.
- Scott, M. K., & Smith, R. H. (1999). Applications of combinatorial chemistry to drug design and development. Current Opinion in Biotechnology, 10(6), 626-631.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- Guisan, J. M., et al. (2020). Inorganic Materials as Supports for Covalent Enzyme Immobilization: Methods and Mechanisms.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- Morimoto, J., et al. (2025). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Methods in Molecular Biology, 2931, 61-73.
- Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility.
Sources
Application Note: A Versatile Scaffold for Novel Catalyst Development - Methyl 2-bromo-5-(bromomethyl)benzoate
Abstract
The pursuit of novel catalysts with tunable steric and electronic properties is a cornerstone of modern chemical synthesis. This guide introduces Methyl 2-bromo-5-(bromomethyl)benzoate as a highly versatile, yet underexplored, scaffold for the development of advanced catalyst systems. This molecule possesses two distinct and orthogonally reactive bromine substituents—an aryl bromide and a benzyl bromide—offering a platform for sequential and controlled functionalization. We present the scientific rationale, detailed synthetic protocols, and potential applications for leveraging this scaffold to create sophisticated phosphine ligands and N-Heterocyclic Carbene (NHC) precursors, pivotal components in organometallic catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to expand their catalyst design toolkit.
Introduction: Rationale for a Bifunctional Scaffold in Catalyst Design
The efficiency and selectivity of a transition-metal-catalyzed reaction are fundamentally governed by the ligand architecture surrounding the metal center.[1][2] A well-designed ligand can modulate the metal's electronic properties, dictate the steric environment of the active site, and ultimately control the reaction's outcome.[3] this compound presents a compelling starting point for modular ligand synthesis due to its unique structural features:
-
Orthogonal Reactivity: The scaffold contains two C-Br bonds with significantly different reactivities. The benzylic C-Br bond is highly susceptible to nucleophilic substitution (SN2) reactions, while the aromatic C-Br bond is primed for oxidative addition and cross-coupling reactions. This allows for a stepwise synthetic strategy, where one site can be functionalized while leaving the other intact for subsequent transformations.
-
Tunable Electronic Properties: The methyl ester group acts as a mild electron-withdrawing group, which can influence the electron density of the resulting ligand and, by extension, the coordinated metal center. This property is crucial for fine-tuning catalyst activity.[2]
-
Structural Rigidity: The benzene ring provides a rigid and well-defined backbone, ensuring a predictable spatial arrangement of the coordinating atoms.
This application note will explore two primary pathways for catalyst development using this scaffold: the synthesis of custom phosphine ligands and the generation of advanced N-Heterocyclic Carbene (NHC) precursors.
Application I: Synthesis of Advanced Phosphine Ligands
Phosphine ligands are arguably the most important class of ligands in homogeneous catalysis, offering vast diversity in steric and electronic properties.[2][3] The benzylic bromide of the scaffold serves as an excellent electrophilic handle for the synthesis of novel tertiary phosphine ligands.
Scientific Rationale & Workflow
The proposed workflow is visualized below:
Caption: Workflow for Monodentate Phosphine Ligand Synthesis.
Protocol 1.1: Synthesis of Methyl 2-bromo-5-((dicyclohexylphosphino)methyl)benzoate
This protocol describes the synthesis of a novel monodentate phosphine ligand using dicyclohexylphosphine-borane as the nucleophile. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
Materials:
-
This compound (1.0 eq)
-
Dicyclohexylphosphine-borane (1.05 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Degassed Diethyl Ether & Hexanes
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
Procedure:
-
Phosphide Generation: To a flame-dried Schlenk flask under Argon, add dicyclohexylphosphine-borane (1.05 eq) and dissolve in anhydrous THF (approx. 0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise. The solution may turn yellow or orange. Stir at -78 °C for 30 minutes.
-
Nucleophilic Substitution: In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Transfer the solution of the scaffold dropwise to the cold lithium phosphide solution from Step 2.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phosphine-borane adduct.
-
Deprotection: Dissolve the crude adduct in anhydrous toluene (approx. 0.1 M). Add DABCO (2.5 eq) and heat the mixture to 50-60 °C for 6-12 hours, monitoring by ³¹P NMR for the disappearance of the borane-protected signal.
-
Purification: After cooling, filter the mixture through a short plug of silica gel (pre-washed with degassed hexanes) to remove DABCO salts. Elute with a hexanes/diethyl ether mixture. Concentrate the filtrate under vacuum to yield the final product as a white solid or viscous oil.
Expected Characterization Data
| Technique | Expected Result for the Final Product |
| ³¹P NMR | A single sharp peak around δ -5 to 5 ppm. |
| ¹H NMR | Characteristic signals for the benzylic CH₂ group adjacent to the phosphorus atom (doublet, J ≈ 4-8 Hz), aromatic protons, methyl ester singlet, and cyclohexyl protons. |
| ¹³C NMR | Signals corresponding to all unique carbons, including the benzylic carbon and the carbons of the aromatic ring. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ should match the experimental value. |
Application II: Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and steric tuneability.[5] The scaffold's benzyl bromide moiety is an ideal electrophile for the quaternization of N-heterocycles like imidazole, forming the stable azolium salts that are the direct precursors to NHCs.[6][7]
Scientific Rationale & Workflow
The synthesis involves a two-step alkylation of an N-heterocycle. First, an N-aryl imidazole is synthesized. Then, this intermediate is alkylated with this compound to form the target imidazolium salt. This salt can then be used to generate the NHC in situ for catalytic applications.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - N-Heterocyclic carbenes [beilstein-journals.org]
- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocols: Advanced Polymer Functionalization Using Methyl 2-bromo-5-(bromomethyl)benzoate
Audience: Researchers, scientists, and drug development professionals engaged in polymer chemistry, materials science, and bioconjugation.
Abstract: This document provides a comprehensive technical guide on the strategic use of Methyl 2-bromo-5-(bromomethyl)benzoate for the synthesis and functionalization of advanced polymers. We delve into the unique reactivity of this bifunctional linker and provide detailed, field-proven protocols for its application in both "grafting-from" polymerization techniques and post-polymerization modification strategies. The methodologies described herein are designed to create versatile polymer platforms with precisely controlled architectures and functionalities, suitable for high-value applications including drug delivery, tissue engineering, and smart materials.
Introduction: The Strategic Value of Bifunctional Linkers in Polymer Chemistry
The targeted functionalization of polymers is a cornerstone of modern materials science, enabling the transformation of simple macromolecules into sophisticated systems with tailored properties.[1][2] The choice of functionalizing agent is critical, dictating the synthetic routes available and the ultimate capabilities of the material. This compound is a highly versatile reagent due to its distinct and orthogonally reactive functional groups: a highly reactive benzylic bromide and a less reactive aryl bromide.[3][4]
This differential reactivity is the key to its strategic utility. The benzylic bromide serves as a classic and efficient initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the "grafting-from" of well-defined polymer chains from a core structure or surface.[5][6] Concurrently, the more stable aryl bromide and the methyl ester group are preserved during this polymerization, remaining available for subsequent, targeted modifications. This enables a modular approach to creating complex, multifunctional polymers.
This guide will explore two primary, validated pathways for leveraging this reagent:
-
Controlled Polymer Synthesis: Utilizing the benzylic bromide as an initiator for Surface-Initiated ATRP (SI-ATRP) to create polymer brushes.
-
Post-Polymerization Modification: Attaching the molecule to a pre-formed polymer backbone to introduce latent functionalities for further conjugation.
Core Directive: Understanding the Orthogonal Reactivity
The synthetic power of this compound stems from the significant difference in reactivity between its two C-Br bonds.
-
Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophilic substitution and is an excellent initiator for ATRP. The stability of the resulting benzylic radical makes it ideal for controlled polymerization processes.[5]
-
Aryl Bromide (Ar-Br): This bond is much more stable and does not typically participate in ATRP initiation or simple nucleophilic substitution. It is, however, an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functionalities in a later step.
-
Methyl Ester (-COOCH₃): This group is stable under ATRP conditions but can be readily hydrolyzed to a carboxylic acid, providing another site for bioconjugation, for instance, via carbodiimide chemistry with amine-containing molecules.
This tiered reactivity allows for a sequential and controlled series of modifications, which is a primary goal in the synthesis of advanced functional materials.[7]
Protocol I: "Grafting-From" Polymer Brushes via Surface-Initiated ATRP (SI-ATRP)
This protocol details the use of this compound to create an initiator-modified surface for the subsequent growth of polymer brushes. This "grafting-from" approach ensures high graft density.[6][8] We will use the synthesis of poly(methyl methacrylate) (PMMA) brushes from a silicon wafer as a model system.
Workflow Overview
Caption: Workflow for SI-ATRP from a silicon surface.
Step-by-Step Methodology
Part A: Preparation of Initiator-Functionalized Surface
(Note: This protocol first requires the hydrolysis of the methyl ester on the title compound to a carboxylic acid and conversion to an acyl chloride or use of coupling agents for reaction with an amine-functionalized surface. For simplicity, we assume this pre-step has been performed to yield 2-bromo-5-(bromomethyl)benzoyl chloride).
-
Surface Preparation: Clean silicon wafers (1x1 cm) by immersion in piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive) . Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the clean wafers in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours at 60°C to form an amine-terminated monolayer. Rinse with toluene and cure at 110°C for 30 minutes.
-
Initiator Immobilization: Transfer the amine-functionalized wafers to a solution of 2-bromo-5-(bromomethyl)benzoyl chloride (1 mM) and triethylamine (1.2 mM) in anhydrous dichloromethane (DCM). React for 12 hours at room temperature under an inert atmosphere. This covalently attaches the initiator to the surface via a stable amide bond.
-
Final Wash: Sonicate the wafers sequentially in DCM, ethanol, and deionized water (5 minutes each) to remove any physisorbed material. Dry with nitrogen. The surface is now ready for polymerization.
Part B: Surface-Initiated ATRP of Methyl Methacrylate (MMA)
-
Prepare Catalyst Solution: In a Schlenk flask, add Cu(I)Br (0.05 mmol) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.05 mmol).
-
Add Monomer and Solvent: Add methyl methacrylate (MMA) (50 mmol) and anisole (5 mL) to the flask.
-
Introduce Sacrificial Initiator: Add a small amount of free initiator (e.g., ethyl α-bromoisobutyrate, 0.1 mmol) to the solution. This helps to maintain a constant concentration of the deactivator (Cu(II)Br₂) in the solution phase, leading to better control over the surface polymerization.[6]
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates the radical polymerization.
-
Initiate Polymerization: Place the initiator-coated wafer into the flask under a positive pressure of argon. Place the sealed flask in a pre-heated oil bath at 60°C and stir.
-
Termination: After the desired time (e.g., 4-24 hours, depending on desired thickness), remove the flask from the oil bath, expose the solution to air to quench the polymerization.
-
Purification: Remove the wafer and wash thoroughly with tetrahydrofuran (THF) to remove non-grafted polymer and catalyst. Dry with nitrogen.
Data Summary Table
| Parameter | Condition | Expected Outcome | Characterization Method |
| Polymerization Time | 6 hours | ~20-30 nm brush thickness | Ellipsometry |
| Monomer:Initiator Ratio | 500:1 (solution) | Mn ≈ 50,000 g/mol , PDI < 1.2 (for free polymer) | Gel Permeation Chromatography (GPC) |
| Surface Composition | Post-polymerization | Detection of C, O, Br signals | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Morphology | Post-polymerization | Smooth, uniform film | Atomic Force Microscopy (AFM) |
Protocol II: Post-Polymerization Modification
This protocol describes the functionalization of a pre-existing polymer containing nucleophilic side-chains, such as poly(2-hydroxyethyl methacrylate) (PHEMA), with this compound. This "grafting-to" approach introduces the versatile benzoate moiety onto the polymer backbone.[9][10]
Reaction Scheme
Caption: Subsequent modification pathways for the functionalized polymer.
-
Drug Conjugation: The aryl bromide can undergo Suzuki or Sonogashira coupling to attach drug molecules, imaging agents, or targeting ligands.
-
Bioconjugation: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., with EDC/NHS) to form stable amide bonds with proteins, peptides, or amine-functionalized drugs. [11]This is a crucial step in creating materials for biomedical applications. [1][2] By combining controlled polymerization and post-polymerization modification strategies, this compound provides a robust and flexible tool for the rational design of sophisticated, high-performance polymeric materials.
References
- BenchChem. (2025). Application Notes and Protocols for Polymer Functionalization with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and its Analogs.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications. Progress in Polymer Science, 37(1), 18-37.
- Truong, V. X., et al. (2021). Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings. ACS Applied Polymer Materials, 3(8), 4153-4164.
- Biosynth. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification of monomer units. Carnegie Mellon University.
- CARSWELL, I., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons.
- The Royal Society of Chemistry. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons.
- Van den Begin, J., et al. (2016). Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry.
- Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University.
- ResearchGate. (2025). Sequential Reactions for Post-polymerization Modifications.
- Matyjaszewski Polymer Group. (n.d.). Surfaces. Carnegie Mellon University.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information.
- Hadjichristidis, N., et al. (2021). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. Polymers, 13(21), 3875.
- MDPI. (2022). Surface Functionalities of Polymers for Biomaterial Applications. Polymers, 14(15), 3042.
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- 3. Methyl 5-bromo-2-(bromomethyl)benzoate [myskinrecipes.com]
- 4. Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-bromo-5-(bromomethyl)benzoate
Welcome to the technical support guide for Methyl 2-bromo-5-(bromomethyl)benzoate (CAS 79670-17-0). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly specific bifunctional reagent. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to help you achieve optimal, selective, and reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this compound and how does their reactivity differ?
A1: this compound has two distinct electrophilic sites: a benzylic bromide (-CH₂Br) and an aryl bromide (Ar-Br). Their reactivity is fundamentally different:
-
Benzylic Bromide: This site is highly reactive towards nucleophilic substitution (SN1 and SN2 pathways). The adjacent aromatic ring stabilizes both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction, making it an excellent leaving group site.[1][2] This is typically the more reactive site under nucleophilic or mildly basic conditions.
-
Aryl Bromide: The bromine atom is directly attached to the sp²-hybridized carbon of the benzene ring.[3] Due to the partial double bond character from resonance with the ring, this C-Br bond is much stronger and significantly less reactive towards traditional nucleophilic substitution. It primarily reacts under conditions involving transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[4][5]
Q2: I want to perform a substitution reaction. How can I selectively target the benzylic bromide?
A2: Achieving selectivity for the benzylic position is the most common goal. This requires conditions that favor nucleophilic substitution while leaving the aryl bromide untouched. Key parameters are:
-
Reaction Type: Employ classic SN2 conditions.
-
Temperature: Keep the temperature low to moderate (0 °C to room temperature, or slightly elevated up to 50-60 °C if necessary). High temperatures can lead to side reactions or begin to affect the aryl bromide if any catalytic impurities are present.
-
Reagents: Use a good nucleophile (e.g., amines, alkoxides, thiolates, cyanide) with a non-nucleophilic base if needed (like K₂CO₃ or Et₃N).[6] Avoid palladium, copper, or other cross-coupling catalysts.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile (ACN), or THF are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[7]
Q3: What are the typical conditions required to activate the aryl bromide for a cross-coupling reaction?
A3: To functionalize the aryl bromide, you must use transition-metal catalysis. The Suzuki-Miyaura coupling is a prime example:
-
Catalyst: A palladium(0) source is required. Common choices include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) precatalyst (like Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, JohnPhos).[4][8]
-
Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[8][9]
-
Solvent: A mixture of an organic solvent and water is common, such as 1,4-dioxane/H₂O or THF/H₂O.[4][9]
-
Temperature: These reactions typically require elevated temperatures, often in the range of 80-110 °C.[4][10] Under these conditions, the benzylic bromide is also highly reactive and may lead to competitive side reactions if not carefully controlled.
Q4: What are the most common side reactions and how can I mitigate them?
A4:
-
Lack of Chemoselectivity: The primary issue is reacting at both bromide sites. This occurs if you attempt a nucleophilic substitution at high temperatures or in the presence of metal contaminants that could initiate cross-coupling. Mitigation: Follow the selective conditions outlined in Q2 and Q3. Use high-purity reagents and solvents.
-
Ester Hydrolysis: The methyl ester group is sensitive to strongly acidic or basic conditions, especially in the presence of water. This will form the corresponding carboxylic acid. Mitigation: Use mild, non-nucleophilic bases (e.g., K₂CO₃ instead of NaOH). Ensure anhydrous conditions if the reaction is sensitive to water.
-
Elimination (E1/E2): If using a bulky or strongly basic nucleophile, elimination to form a double bond can compete with substitution at the benzylic position. Mitigation: Use less sterically hindered nucleophiles and avoid excessively high temperatures.
-
Reagent Degradation: Benzylic bromides can be sensitive to moisture and light.[11] Degradation can lead to the formation of hydrogen bromide (HBr), which can catalyze side reactions. Mitigation: Store the reagent under an inert atmosphere (N₂ or Ar), protected from light, and in a cool, dry place. Always use a fresh bottle or verify the purity of an older one before use.
Troubleshooting Guides
This section provides a structured approach to solving specific experimental problems in a question-and-answer format.
Problem 1: Low or No Conversion in a Nucleophilic Substitution at the Benzylic Position
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| A. Poor Nucleophile Reactivity | The chosen nucleophile may be too weak to displace the bromide under the applied conditions. SN2 reactions require sufficiently potent nucleophiles. | 1. Switch to a Stronger Nucleophile: If using a neutral nucleophile (e.g., an alcohol), deprotonate it first with a non-nucleophilic base (like NaH) to form the more reactive alkoxide. 2. Increase Temperature Moderately: Raise the reaction temperature in 10 °C increments (e.g., from RT to 40 °C, then 50 °C). Monitor carefully for side product formation via TLC or LC-MS. |
| B. Inappropriate Solvent | The solvent may be stabilizing the nucleophile too much (e.g., protic solvents like methanol) or failing to dissolve the reactants adequately. | 1. Use a Polar Aprotic Solvent: Switch to DMF, DMSO, or acetonitrile. These solvents enhance the reactivity of nucleophiles.[7] 2. Ensure Solubility: Verify that all reactants are soluble in the chosen solvent at the reaction temperature. |
| C. Reagent Degradation | The this compound may have degraded upon storage, especially if exposed to moisture, which can hydrolyze it to benzyl alcohol and HBr.[11] | 1. Verify Purity: Check the reagent's purity by ¹H NMR before use. Look for the characteristic benzylic CH₂Br peak. 2. Use Fresh Reagent: If in doubt, use a freshly opened bottle of the reagent. Store properly under an inert atmosphere.[11][12] |
| D. Steric Hindrance | Either the nucleophile or the substrate has significant steric bulk near the reactive center, slowing the SN2 backside attack. | 1. Use a Less Bulky Nucleophile: If possible, select a smaller nucleophile. 2. Promote SN1 Pathway: If steric hindrance is unavoidable, switch to conditions that favor an SN1 mechanism: a polar protic solvent and a non-nucleophilic base. Note that this may reduce stereoselectivity if applicable. |
Problem 2: Mixture of Products - Reaction Occurring at Both Benzylic and Aryl Bromides
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| A. Conditions Too Harsh for Selective Substitution | You are attempting a nucleophilic substitution, but the temperature is too high, or the reaction time is excessively long, leading to undesired reactivity at the aryl position. | 1. Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or RT). 2. Monitor Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and stop the reaction as soon as it is complete to avoid over-reaction. |
| B. Unintentional Cross-Coupling Catalysis | Trace metal impurities (e.g., palladium from a previous reaction in the same glassware) are catalyzing a cross-coupling reaction at the aryl bromide position. | 1. Use Metal-Free Glassware: Ensure all glassware is scrupulously cleaned, potentially with an acid wash (e.g., aqua regia) if heavy metal contamination is suspected. 2. Add a Metal Scavenger: In sensitive reactions, adding a scavenger can help, but preventing contamination is the best approach. |
| C. Incorrect Reaction Conditions Chosen | The reaction was intended to be selective for the aryl bromide (e.g., Suzuki), but the benzylic bromide also reacted. | 1. Protect the Benzylic Position: If feasible, protect the benzylic position first (e.g., by converting it to an ether or another stable group), perform the aryl coupling, and then deprotect. 2. Optimize Catalyst/Ligand System: Some ligand systems offer better selectivity. For Suzuki couplings, the oxidative addition to the aryl bromide is generally faster than to a benzylic bromide, but the high reactivity of the benzylic position makes it susceptible to other pathways.[10] A careful screen of conditions may be necessary. |
Experimental Workflows & Protocols
Workflow: Selecting Conditions for Site-Selectivity
This decision tree illustrates the logical process for choosing the correct reaction conditions based on the desired outcome.
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 苄基溴 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Reactions with Methyl 2-bromo-5-(bromomethyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-(bromomethyl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in organic synthesis. The inherent reactivity of this bifunctional reagent, while advantageous, can often lead to the formation of undesired byproducts. This resource is designed to help you anticipate, identify, and mitigate these issues, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is complete, but I have a significant amount of a more polar byproduct. What could it be?
This is a common observation, and the likely culprit is the hydrolysis of the highly reactive benzylic bromide.
-
Byproduct Identity: The most probable byproduct is Methyl 2-bromo-5-(hydroxymethyl)benzoate .
-
Mechanism of Formation: The benzylic bromide at the 5-position is highly susceptible to nucleophilic attack by water.[1] Trace amounts of water in your reaction solvent or reagents can lead to the formation of the corresponding benzyl alcohol. This reaction is often facilitated by slightly acidic or basic conditions.
-
Identification: This byproduct will have a significantly lower Rf value on a TLC plate (more polar) than the starting material. It can be further characterized by 1H NMR, where the benzylic CH₂-Br signal (around 4.5 ppm) will be replaced by a CH₂-OH signal (around 4.7 ppm) and a broad singlet for the hydroxyl proton.
-
Prevention:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous and reagents are stored under inert conditions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric moisture.
-
FAQ 2: I am performing a reaction with a primary amine and see multiple products, some with very high molecular weights. What is happening?
When using primary or secondary amines as nucleophiles, over-alkylation is a significant risk.
-
Byproduct Identity: You are likely forming a mixture of the desired secondary or tertiary amine, along with di- and even tri-substituted products . In some cases, intermolecular reactions can lead to oligomers.
-
Mechanism of Formation: After the initial nucleophilic substitution of the benzylic bromide by the amine, the resulting product is still nucleophilic and can react with another molecule of this compound.
-
Identification: These byproducts will have higher molecular weights than the desired product and can be identified by LC-MS analysis. The 1H NMR spectrum will be complex, showing multiple sets of signals.
-
Prevention:
-
Use of Excess Nucleophile: Employing a significant excess of the amine nucleophile can favor the formation of the mono-substituted product.
-
Slow Addition: Adding the this compound slowly to the reaction mixture containing the amine can help maintain a high concentration of the nucleophile relative to the electrophile.
-
Protecting Groups: If feasible, using a protected amine can prevent over-alkylation.
-
FAQ 3: My reaction mixture has turned dark, and I am getting a tar-like substance that is difficult to purify. What is the cause?
The formation of intractable tars is often due to self-condensation or polymerization of the starting material.
-
Byproduct Identity: Oligomeric or polymeric materials formed from the intermolecular reaction of this compound.
-
Mechanism of Formation: The benzylic bromide is a potent electrophile, and under certain conditions (e.g., elevated temperatures, presence of a Lewis acid, or a weak nucleophile), one molecule can be attacked by the aromatic ring of another, leading to a Friedel-Crafts-type alkylation. This process can repeat, leading to polymerization. The decomposition of benzyl bromide can also be a contributing factor.[2]
-
Identification: These byproducts are often insoluble and appear as a dark, tarry residue. They are difficult to characterize by standard analytical techniques.
-
Prevention:
-
Control of Reaction Temperature: Avoid high reaction temperatures.
-
Choice of Solvent: Use a solvent that is not prone to participating in side reactions.
-
Use of a Scavenger: In some cases, a non-nucleophilic base can be added to scavenge any HBr formed, which can catalyze polymerization.
-
FAQ 4: My NMR analysis shows the presence of a carboxylic acid. How did this form?
The presence of a carboxylic acid indicates hydrolysis of the methyl ester.
-
Byproduct Identity: 2-bromo-5-(bromomethyl)benzoic acid .
-
Mechanism of Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. While less facile than the hydrolysis of the benzylic bromide, it can occur if the reaction is run for an extended period in the presence of acid or base, or during an aqueous workup.
-
Identification: This byproduct can be identified by the disappearance of the methyl ester singlet (around 3.9 ppm) in the 1H NMR and the appearance of a broad carboxylic acid proton signal. It can also be detected by a change in solubility (soluble in aqueous base).
-
Prevention:
-
Neutral Reaction Conditions: Maintain neutral pH throughout the reaction and workup.
-
Careful Workup: If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Troubleshooting Guides
Guide 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material remaining | Incomplete reaction | - Increase reaction time and/or temperature.- Check the purity of your nucleophile.- Add a catalyst if appropriate (e.g., NaI for substitutions). |
| Multiple spots on TLC, with some being very polar | Hydrolysis of the benzylic bromide | - Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere. |
| Formation of a dark, insoluble material | Self-condensation/polymerization | - Lower the reaction temperature.- Consider a more dilute reaction mixture.- Use a non-coordinating solvent. |
| Desired product is not isolated after workup | Product is water-soluble | - If your product has polar functional groups, it may have partitioned into the aqueous layer during extraction.- Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the organic product. |
Guide 2: Difficult Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Streaking on silica gel column | Polar byproducts (e.g., hydrolyzed starting material, carboxylic acid) | - Pre-treat the crude material by washing with a dilute aqueous base (to remove carboxylic acid) or water (to remove highly polar impurities).- Use a different solvent system for chromatography. |
| Co-elution of product and a byproduct | Byproducts with similar polarity | - Optimize the chromatography conditions (e.g., gradient elution, different stationary phase).- Consider recrystallization if the product is a solid. |
| Product decomposes on silica gel | Product is unstable to acid | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Visualizing Byproduct Formation
The following diagrams illustrate the pathways to the most common byproducts.
Caption: Common byproduct pathways in reactions involving this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Alcohol
This protocol provides a general method for the synthesis of an ether from this compound and an alcohol.
-
To a stirred solution of the alcohol (1.2 eq.) in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- PubChem. Methyl 5-bromo-2-(bromomethyl)
- Wikipedia. Benzyl bromide. [Link]
- Taylor & Francis Online. Benzyl bromide – Knowledge and References. [Link]
- Molecules. Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. [Link]
- Khan Academy.
Sources
purification of Methyl 2-bromo-5-(bromomethyl)benzoate by column chromatography
Welcome to the technical support center for the purification of Methyl 2-bromo-5-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound by column chromatography. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Compound
This compound is a moderately polar compound containing an aromatic ring, a methyl ester, and a reactive benzylic bromide. Its purification can be challenging due to potential co-elution with structurally similar impurities and its susceptibility to degradation on silica gel. This guide will address these specific challenges in a practical question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Question: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution is typically a result of insufficient difference in the affinity of the compounds for the stationary phase. Here’s how to address this:
-
Refine the Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly up the column.[1] To achieve better separation, you should aim for a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[2]
-
Actionable Advice: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[3][4] A common starting point for compounds of this nature is a 95:5 or 90:10 mixture of hexane:ethyl acetate. If separation is still poor, consider switching to a different solvent system, such as dichloromethane/hexane.[3]
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[5]
-
Column Dimensions: A longer and narrower column can enhance separation, although it will increase the elution time.[1]
Question: I'm observing a new spot on my TLC after the column that wasn't in the crude mixture. What's happening?
Answer: The appearance of a new spot often indicates that your compound is degrading on the column.[6] this compound contains a benzylic bromide, which can be susceptible to decomposition on the acidic surface of silica gel.[1][7]
-
Stability Test (2D TLC): Before running a column, it's crucial to assess the stability of your compound on silica.[6]
-
Spot your crude mixture in one corner of a TLC plate.
-
Run the plate in your chosen solvent system.
-
Dry the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
If any new spots appear off the diagonal, your compound is degrading.
-
-
Mitigation Strategies:
-
Deactivate the Silica: Neutralize the acidic silica gel by preparing a slurry with your non-polar solvent and adding 1% triethylamine.[1] This will create a more neutral environment for your compound.
-
Alternative Stationary Phases: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like alumina.[1]
-
Question: My product yield is very low after purification. Where could it have gone?
Answer: Low recovery can stem from several issues:
-
Degradation on the Column: As mentioned above, decomposition is a common cause of yield loss.[6]
-
Irreversible Adsorption: Highly polar impurities or degradation products can bind irreversibly to the silica gel, sometimes taking your product with them.
-
Improper Fraction Collection: Your compound may have eluted earlier or later than expected. Ensure you are collecting a sufficient number of fractions and monitoring them all by TLC.
-
Sample Loading: If the sample is loaded in a solvent that is too polar, it can disrupt the initial binding to the silica and lead to band broadening and poor separation.[8] If your compound is not readily soluble in the mobile phase, consider the dry-loading technique.[8]
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent polarity | Optimize solvent system using TLC to achieve an Rf of 0.25-0.35.[2] |
| Column overloading | Use a larger column or reduce the amount of crude material. | |
| Compound Degradation | Acidic silica gel | Test for stability with 2D TLC; use deactivated silica or alumina.[1][6] |
| Low Recovery | Degradation or irreversible adsorption | Use a less acidic stationary phase; ensure proper solvent polarity. |
| Sample loading issues | Use a non-polar solvent for loading or employ the dry-loading method.[8] |
Experimental Workflow for Column Chromatography
Caption: A generalized workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize this compound on a TLC plate?
A1: Due to its aromatic ring, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[9] For confirmation, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with the aromatic ring and other functional groups, appearing as a yellow-brown spot on a purple background.[10] An iodine chamber can also be used, which often visualizes aromatic compounds as brown spots.[11]
Q2: What are the likely impurities from the synthesis of this compound?
A2: A common synthesis involves the bromination of Methyl 2-bromo-5-methylbenzoate. Potential impurities include:
-
Starting Material: Methyl 2-bromo-5-methylbenzoate (less polar than the product).
-
Di-brominated byproduct: Methyl 2-bromo-4,5-bis(bromomethyl)benzoate (more polar than the product).
-
Hydrolysis Product: Methyl 2-bromo-5-(hydroxymethyl)benzoate (significantly more polar, may not elute with standard solvent systems).
TLC Profile of Potential Reaction Components
Caption: Expected TLC separation of product and common impurities.
Q3: How should I handle and store the purified this compound?
A3: This compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[12] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12] For storage, keep it in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis of the benzylic bromide.[12][13]
Q4: Are there alternative purification methods to column chromatography?
A4: While column chromatography is a very common and effective method, other techniques can be considered depending on the nature of the impurities.[14]
-
Recrystallization: If your product is a solid and there is a significant difference in solubility between it and the impurities in a given solvent, recrystallization can be a highly effective method for purification.[15]
-
Preparative HPLC: For very difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more costly and time-consuming for large quantities.
References
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
- BYJU'S. (2019, October 16). Methods of purification of organic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Chemistry Stack Exchange. (2015, October 12). Suitable solvents for column chromatography.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- ChemicalBook. (2025, July 24). METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3.
- PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate.
- Dakenchem. (2024, June 19). What are the methods of separation and purification of organic compounds?
- BenchChem. (n.d.). Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of Missouri-St. Louis. (n.d.). TLC Visualization Methods.
- EPFL. (n.d.). TLC Visualization Reagents.
- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Scribd. (n.d.). TLC Visualization Techniques.
- ScienceDirect. (n.d.). Staining and Derivatization Techniques for Visualization in Planar Chromatography.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of 1-Bromo-4-(propan-2-yl)cyclohexane.
- MySkinRecipes. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate.
- SpringerLink. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?
- SiliCycle. (n.d.). Scavenging Potentially Genotoxic Impurities, Benzyl Bromide and Aniline, using SiliaMetS and SiliaBond.
- PubChem. (n.d.). Benzyl Bromide.
- ProQuest. (2017, July 2). Homolytic pathways to aromatic bromo-compounds.
- ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory.
- University of Toronto Scarborough. (n.d.). Chemical handling and storage section 6.
- The University of Iowa. (n.d.). Chemical Storage Information | Environmental Health and Safety.
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preventing di-substitution in Methyl 2-bromo-5-(bromomethyl)benzoate reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-(bromomethyl)benzoate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of reacting with this bifunctional reagent and achieve high selectivity for mono-substitution products.
Understanding the Reactivity Landscape
This compound presents a unique synthetic challenge and opportunity due to its two distinct bromine substituents: a highly reactive benzylic bromide and a significantly less reactive aryl bromide. The key to successful and selective synthesis lies in exploiting this reactivity difference.
The benzylic bromide is attached to an sp³-hybridized carbon and is readily displaced by nucleophiles through both SN1 and SN2 mechanisms. Given that it is a primary benzylic halide, the SN2 pathway is often favored, particularly with strong nucleophiles.[1] Conversely, the aryl bromide is attached to an sp²-hybridized carbon of the benzene ring and is generally unreactive toward nucleophilic substitution under standard SN1 and SN2 conditions.[2][3] This inertness is attributed to the high energy required to form an aryl cation (for SN1) and the steric hindrance preventing backside attack (for SN2).[3]
This inherent difference in reactivity is the foundation upon which selective mono-substitution strategies are built.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant amounts of di-substituted product. How can I favor mono-substitution at the benzylic position?
A1: Achieving mono-substitution hinges on carefully controlling the reaction conditions to selectively target the more labile benzylic bromide. Di-substitution occurs when the reaction conditions are harsh enough to also promote the substitution of the less reactive aryl bromide. Here are the key parameters to adjust:
-
Stoichiometry of the Nucleophile: This is the most critical factor. Use a strict 1.0 to 1.1 equivalents of your nucleophile relative to the this compound. An excess of the nucleophile will drive the reaction towards di-substitution once the more reactive benzylic bromide is consumed.
-
Reaction Temperature: Lowering the reaction temperature will decrease the overall reaction rate, but it will have a more pronounced effect on the higher activation energy pathway of aryl bromide substitution. Start at room temperature or even 0 °C and slowly warm the reaction only if necessary. High temperatures can overcome the energy barrier for aryl substitution.
-
Nucleophile Strength: Opt for moderately reactive or "soft" nucleophiles when possible. Very strong and highly basic nucleophiles might require more stringent temperature control to avoid side reactions, including elimination or di-substitution. For instance, amines, thiols, and azide ions are excellent choices for selective substitution at the benzylic position.[4]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[1]
Troubleshooting Workflow for Di-substitution:
Caption: Troubleshooting flow for minimizing di-substitution.
Q2: My reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate without promoting di-substitution?
A2: Balancing reactivity to achieve a reasonable reaction time without sacrificing selectivity is a common challenge. If your reaction is sluggish, consider the following adjustments in a stepwise manner:
-
Slight Increase in Temperature: Gradually warm the reaction mixture, for example, from room temperature to 40-50 °C, while carefully monitoring the formation of any di-substituted byproduct by TLC or LC-MS.
-
Solvent Polarity: Ensure you are using an appropriate polar aprotic solvent. If your nucleophile has low solubility, switching to a more polar solvent like DMSO might be beneficial.
-
Use of a Phase-Transfer Catalyst: For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using potassium carbonate as a base in acetonitrile), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transporting the nucleophile into the organic phase.
-
Activating the Nucleophile: If you are using a weak nucleophile, it can often be activated by a non-nucleophilic base. For example, when using a phenol as a nucleophile, a weak base like potassium carbonate can deprotonate it to the more nucleophilic phenoxide.
Summary of Conditions for Selective Mono-substitution:
| Parameter | Recommended Condition for Mono-substitution | Rationale |
| Nucleophile Stoichiometry | 1.0 - 1.1 equivalents | Minimizes the chance of a second substitution on the aryl bromide. |
| Temperature | 0 °C to Room Temperature | Exploits the lower activation energy of the benzylic substitution. |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Favors SN2 kinetics by solvating the counter-ion but not the nucleophile. |
| Nucleophile Choice | "Soft" or moderately basic (e.g., N3-, RSH, ArOH + weak base) | High reactivity towards the benzylic position without being overly aggressive.[4] |
| Base (if required) | Weak, non-nucleophilic (e.g., K2CO3, Cs2CO3) | Generates the active nucleophile in situ without competing in the substitution. |
Q3: I am trying to perform a substitution with an amine nucleophile and I'm getting a complex mixture of products. What is happening?
A3: Reactions with amine nucleophiles can be complicated by over-alkylation. The initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second reaction with another molecule of this compound to form a tertiary amine.
Strategies to Prevent Over-alkylation:
-
Use a Large Excess of the Amine: By using a significant excess of the amine nucleophile (e.g., 5-10 equivalents), you increase the statistical probability that the electrophile will react with the primary amine rather than the less abundant secondary amine product. The unreacted amine can be removed during aqueous workup.
-
Use a Protecting Group Strategy: An alternative is to use a surrogate for the amine, such as sodium azide (NaN3), to form an intermediate benzyl azide. The azide can then be cleanly reduced to the primary amine in a subsequent step (e.g., via a Staudinger reaction with PPh3 or by catalytic hydrogenation). This two-step process often provides a much cleaner route to the desired primary amine.
Proposed Two-Step Synthesis of Methyl 2-bromo-5-(aminomethyl)benzoate:
Caption: A reliable two-step protocol to synthesize the primary amine.
Experimental Protocols
Protocol 1: Selective Synthesis of Methyl 2-bromo-5-(azidomethyl)benzoate
This protocol details a highly selective SN2 reaction at the benzylic position.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
Protocol 2: Selective O-Alkylation with a Phenolic Nucleophile
This protocol is for the selective formation of an ether linkage at the benzylic position.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired phenol (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile (0.2 M).
-
Reaction Conditions: Stir the suspension at room temperature or heat to 40-50 °C if the reaction is slow.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the inorganic solids and rinse with acetonitrile. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M NaOH (to remove excess phenol), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Shafiq, M., et al. (2014). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o421. [Link]
- Brainly.in. Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. (2020). [Link]
- University of Glasgow.
- Ashenhurst, J. (2018).
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Link]
- SUNY Potsdam.
- Chemistry Steps.
- Scientific Update. (2022).
- Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]
- The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
- Organic Syntheses.
- Enlighten Theses. (2019).
- PrepChem.com.
- Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
- Organic Syntheses. (2023).
- Wikipedia.
- Chemguide. answers NUCLEOPHILIC SUBSTITUTION. [Link]
- Filo. SN1 reaction of 2-bromo-3-methylbutan-2-ol with sodium azide. (2025). [Link]
- Organic Syntheses. C(sp2)
- Filo. SN1 reaction of 2-bromo-3-methylbutan-2-ol with sodium azide. (2025). [Link]
- ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
- ChemComplete.
- PubChem. Methyl 5-bromo-2-(bromomethyl)
- ACS Publications. Aromatic Nucleophilic Substitution Reactions. [Link]
- Chemistry Stack Exchange. Reaction mechanism of rearrangement. [Link]
- Organic Syntheses. Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. [Link]
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
- Anasazi Instruments.
- ResearchGate. (2025).
- OpenStax. 16.
- PubChem. Methyl 2-(bromomethyl)
- MySkinRecipes. Methyl 5-bromo-2-(bromomethyl)
- Khan Academy. Nucleophilic substitution reactions. [Link]
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
- Leah4sci. (2015). Nucleophilic Substitution: Practice Problems. [Link]
- Japan Science and Technology Agency. Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate Derivatives
Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction yields.
I. Troubleshooting Guide: Diagnosing and Solving Low Yield Issues
The synthesis of this compound is typically achieved via a free-radical bromination of Methyl 2-bromo-5-methylbenzoate, often using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction, a variation of the Wohl-Ziegler bromination, is powerful but can be sensitive to various parameters, leading to low yields if not properly controlled.[1][2][3]
Question 1: My reaction shows a low conversion of the starting material, Methyl 2-bromo-5-methylbenzoate. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue and often points to problems with reaction initiation or the stability of the radical intermediates. Let's break down the potential culprits:
-
Insufficient Radical Initiation: The reaction relies on the generation of a bromine radical to initiate the hydrogen abstraction from the benzylic methyl group.[4]
-
Chemical Initiators (e.g., AIBN, Benzoyl Peroxide): Ensure your initiator is not expired or decomposed. Azobisisobutyronitrile (AIBN) and benzoyl peroxide have finite shelf lives and are sensitive to heat and light. Use a fresh batch of initiator for reliable results. The recommended catalytic amount is typically 1-5 mol%.
-
Photo-initiation (UV light): If using photochemical initiation, ensure the lamp is of the correct wavelength and intensity. The reaction vessel must be made of a material transparent to the UV light (e.g., quartz or Pyrex). Over time, the output of UV lamps can decrease, so verify its performance.
-
-
Inhibitors in the Reaction Mixture: Trace impurities can quench the radical chain reaction.
-
Solvent Quality: Use a high-purity, dry, and non-reactive solvent. Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions due to its inertness, but due to safety and environmental concerns, alternatives like acetonitrile or dichloromethane are often used.[3][5] Ensure your solvent is free of stabilizers (like BHT in THF) or antioxidants that can interfere with radical chemistry.
-
Starting Material Purity: Impurities in the Methyl 2-bromo-5-methylbenzoate can also inhibit the reaction. Purify the starting material by column chromatography or recrystallization if its purity is questionable.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to facilitate the decomposition of the radical initiator (if used) and propagate the radical chain, but not so high as to promote side reactions. For AIBN, a temperature of 70-80 °C is typically optimal.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low starting material conversion.
Question 2: I'm observing significant formation of byproducts, particularly the dibrominated species, Methyl 2-bromo-5-(dibromomethyl)benzoate. How can I improve the selectivity for the desired monobrominated product?
Answer:
The formation of the dibrominated byproduct is a classic example of over-reaction and is often tied to the local concentration of the brominating agent. The key is to maintain a low and steady concentration of molecular bromine (Br₂) throughout the reaction.[1][3]
-
NBS Quality and Stoichiometry:
-
Recrystallize NBS: N-bromosuccinimide can contain residual bromine, which can lead to ionic bromination pathways and over-bromination. Recrystallizing NBS from water prior to use is a highly effective way to remove these impurities.
-
Stoichiometry: Use a precise stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will drive the reaction towards the dibrominated product.
-
-
Controlled Addition of Reagents:
-
Slow Addition of NBS: Instead of adding all the NBS at once, a slow, portion-wise addition or addition as a solution via a syringe pump can help maintain a low bromine concentration.[6]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or ¹H NMR to determine the optimal reaction time and avoid allowing the reaction to proceed for too long after the starting material is consumed.[7]
-
-
Solvent Effects: The choice of solvent is critical. While CCl₄ is traditional, its density allows the denser NBS to sink, while the product succinimide floats, providing a visual cue for reaction completion.[3][5] In other solvents, this visual aid is lost. Acetonitrile is a viable alternative that can promote the desired radical pathway.[3]
Comparative Table for Minimizing Dibromination
| Parameter | Standard Condition (High Dibromination Risk) | Optimized Condition (Improved Selectivity) | Rationale |
| NBS Stoichiometry | > 1.2 equivalents | 1.05 - 1.1 equivalents | Minimizes excess brominating agent available for a second substitution. |
| NBS Addition | Single portion at the start | Slow, portion-wise addition or via syringe pump | Maintains a low, steady concentration of Br₂ in situ, favoring monobromination.[6] |
| NBS Purity | Used as received | Recrystallized from water | Removes trace Br₂ that can lead to non-selective, ionic bromination pathways. |
| Reaction Monitoring | Timed reaction based on literature | Active monitoring (TLC, GC-MS) every 30-60 mins | Allows for quenching the reaction upon optimal consumption of starting material, preventing over-reaction. |
Question 3: My desired product seems to be degrading during workup or purification. What are the best practices for isolating this compound?
Answer:
The product, a benzylic bromide, is a potent lachrymator and is susceptible to hydrolysis and other nucleophilic substitution reactions. Careful handling during workup and purification is essential to preserve the yield.
-
Aqueous Workup:
-
Minimize Contact Time: Minimize the contact time with water during the washing steps to prevent hydrolysis of the benzylic bromide back to the alcohol.
-
Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water and reduce the solubility of the organic product in the aqueous phase.
-
Neutral pH: Ensure the aqueous phase is neutral. If acidic (from HBr byproduct), a wash with a dilute sodium bicarbonate solution may be necessary, but this should be done quickly and at a low temperature to avoid base-catalyzed degradation.
-
-
Drying and Solvent Removal:
-
Efficient Drying: Dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Low-Temperature Evaporation: Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a water bath temperature < 40 °C) to prevent thermal decomposition.
-
-
Purification:
-
Silica Gel Chromatography: Standard silica gel chromatography is a common purification method.[8] Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, to elute the product. The product is relatively non-polar.
-
Deactivated Silica: If you suspect degradation on the silica gel, you can use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a neutral amine like triethylamine.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) can be an effective purification method that avoids potential degradation on silica gel.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of this reaction?
A1: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a UV lamp to visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, product, and byproducts. It's excellent for identifying impurities like the dibrominated species.[7][10]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Allows for the direct observation of the disappearance of the singlet corresponding to the benzylic methyl protons of the starting material (around 2.4 ppm) and the appearance of the singlet for the benzylic methylene protons of the product (around 4.5 ppm).
Q2: Can I use bromine (Br₂) directly instead of NBS?
A2: While it is possible to use liquid bromine, it is generally not recommended for benzylic bromination of sensitive substrates.[9] The use of elemental bromine often leads to a higher concentration of HBr as a byproduct, which can promote side reactions, including electrophilic aromatic substitution on the ring. NBS is preferred because it generates molecular bromine in situ at a low, controlled concentration, which favors the desired radical substitution pathway.[1][3][5]
Q3: My starting material, Methyl 2-bromo-5-methylbenzoate, is not commercially available. What is a reliable procedure to synthesize it?
A3: Methyl 2-bromo-5-methylbenzoate can be synthesized from 2-bromo-5-methylbenzoic acid. A common method is Fischer esterification, where the carboxylic acid is refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid.[8] Alternatively, for a milder reaction, the carboxylic acid can be converted to the acid chloride using oxalyl chloride or thionyl chloride, followed by the addition of methanol.[8]
Synthesis Pathway Overview
Caption: General synthesis route for the target compound.
III. References
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]
-
Chem-Station. Wohl-Ziegler Bromination. (2014). Available from: [Link]
-
Ley, S. V., et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Omega. (2017). Available from: [Link]
-
ResearchGate. Laboratory and Field Methods for Determination of Bromate in Drinking Water. Available from: [Link]
-
Grokipedia. Wohl–Ziegler bromination. Available from: [Link]
-
CDC Stacks. Methods development for sampling and analysis of chlorine, chlorine dioxide, bromine, and iodine. Research report for bromine. (1983). Available from: [Link]
-
PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available from: [Link]
-
National Environmental Methods Index. EPA-NERL: 320.1: Bromide by Titration. Available from: [Link]
-
Wikipedia. Wohl–Ziegler bromination. Available from: [Link]
-
Fiveable. Wohl-Ziegler Reaction Definition. Available from: [Link]
-
NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). Available from: [Link]
-
Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. Available from:
-
ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. Available from: [Link]
-
World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. Available from: [Link]
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
how to avoid polymerization of Methyl 2-bromo-5-(bromomethyl)benzoate
Technical Support Center: Methyl 2-bromo-5-(bromomethyl)benzoate
Document ID: TSG-MBB-20260107 Version: 1.0 Last Updated: January 7, 2026
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with this compound (MBB). This bifunctional molecule is a valuable building block in organic synthesis, but its high reactivity, particularly due to the presence of two bromine atoms—one on the aromatic ring and one in a benzylic position—presents significant challenges related to stability and handling. The primary issue encountered is the propensity for self-condensation or polymerization, which can compromise experimental outcomes and sample purity.
This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting protocols to help you successfully store, handle, and utilize MBB while minimizing degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is causing the observed degradation and polymerization of my this compound sample?
Answer: The primary cause of degradation is the high reactivity of the benzylic bromide (-CH₂Br) group. This group is susceptible to nucleophilic substitution, and under certain conditions, one molecule of MBB can react with another in a self-condensation reaction. This is analogous to the self-condensation seen in other reactive benzyl halides.[1][2] The reaction can be initiated or accelerated by several factors:
-
Trace Nucleophiles: Impurities such as water, alcohols, or amines can initiate polymerization.
-
Heat and Light: Elevated temperatures and UV light can provide the activation energy for both nucleophilic substitution and radical-mediated pathways.[3] Homolytic cleavage of the C-Br bond can generate benzyl-type radicals, leading to polymerization.[4]
-
Metal Surfaces: Contact with certain metals can catalyze decomposition.[5]
-
Acid/Base Contaminants: Trace amounts of acids or bases can catalyze condensation reactions.
The process involves the electrophilic benzylic carbon being attacked by a nucleophile, which could be another MBB molecule, leading to the formation of dimers, oligomers, and eventually insoluble polymers.
Q2: My solid MBB has turned yellow/brown and become gummy. Is it still usable?
Answer: A change in color and consistency is a clear indicator of degradation and polymerization. The yellow or brown color is characteristic of polymeric byproducts. While there might still be some unreacted monomer present, the purity is significantly compromised.
Using this material directly in a reaction is highly discouraged as it will introduce impurities and the actual concentration of the desired monomer will be unknown, leading to poor yields and difficult purification. It is recommended to either discard the degraded material or attempt re-purification if the quantity is substantial and valuable (see Troubleshooting Guide below).
Q3: What are the ideal storage conditions to maximize the shelf-life of MBB?
Answer: Proper storage is the most critical step in preventing polymerization. Based on the reactivity profile of similar benzylic bromides and general best practices for reactive chemicals, the following conditions are recommended:[5][6][7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition and self-reaction.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber/Opaque Container | Protects against light-induced radical formation.[8] |
| Container | Glass (e.g., borosilicate) | Avoids potential catalysis from metal containers.[6] Ensure a tightly sealed cap. |
| Additives | Addition of a stabilizer | A radical scavenger can inhibit polymerization pathways. |
Q4: Can I add a stabilizer to my MBB? If so, what should I use and at what concentration?
Answer: Yes, adding a stabilizer is a highly effective preventative measure. Radical inhibitors are commonly used for this purpose.[10][11] They work by quenching free radicals that can initiate polymerization chains.[[“]][13][14]
| Stabilizer | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | A phenolic antioxidant that acts as a free radical scavenger by donating a hydrogen atom.[[“]][15][16] |
| Hydroquinone (HQ) | 100-200 ppm | Works in the presence of oxygen to react with and neutralize peroxy-free radicals.[10][11][17][18] |
To add a stabilizer: Prepare a stock solution of the inhibitor in a volatile solvent (e.g., dichloromethane). Add the appropriate volume to the MBB, mix thoroughly, and then remove the solvent under a gentle stream of inert gas without heating.
Part 2: Troubleshooting Guide
This section provides step-by-step protocols to address specific problems you may encounter.
Problem 1: My MBB has started to show signs of polymerization (discoloration, clumping). How can I purify it?
Protocol: Re-purification of Partially Polymerized MBB
-
Safety First: MBB is a lachrymator and irritant.[19] Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[7]
-
Dissolution: Dissolve the entire sample in a minimal amount of a suitable organic solvent. Dichloromethane (DCM) or diethyl ether are good starting points. The polymeric material will likely be less soluble.
-
Filtration: Filter the solution through a plug of silica gel or celite to remove any insoluble polymeric material.
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar eluent system, such as hexane/ethyl acetate (e.g., 95:5 v/v).
-
Load the filtered solution onto the column.
-
Elute the compound, collecting fractions. The pure MBB monomer should elute relatively early.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, do not use excessive heat. Keep the bath temperature below 30°C.
-
Final Drying & Storage: Dry the purified solid under high vacuum for a short period. Immediately transfer the white, crystalline solid to a clean, amber vial, add a stabilizer (as described in FAQ Q4), backfill with argon or nitrogen, and store at 2-8°C.
Problem 2: My reaction yield is low, and I suspect my MBB is degrading during the reaction setup.
Workflow: Best Practices for Handling MBB in Experiments
This workflow minimizes the risk of degradation during experimental use.
Caption: Workflow for handling reactive this compound.
Problem 3: How can I confirm the purity of my MBB before use?
Protocol: Purity Assessment by ¹H NMR and TLC
A quick purity check can save significant time and resources.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate.
-
Stationary Phase: Silica gel plate.
-
Procedure: Dissolve a tiny amount of MBB in DCM and spot on the plate.
-
Interpretation: Pure MBB should show a single, well-defined spot. Streaking near the baseline or multiple spots indicate impurities or oligomers.
-
-
Proton NMR (¹H NMR):
-
Solvent: CDCl₃.
-
Key Signals (Approximate):
-
~7.8-7.4 ppm (multiplets, 3H, aromatic protons)
-
~4.5 ppm (singlet, 2H, -CH₂ Br)
-
~3.9 ppm (singlet, 3H, -OCH₃ )
-
-
Interpretation: The presence of broad signals or unexpected peaks in the aromatic or aliphatic region is indicative of polymerization or byproducts. The integration of the key signals should be close to the expected 3:2:3 ratio.
-
Part 3: Mechanistic Overview of Polymerization
Understanding the potential pathways of degradation is key to preventing them.
Caption: Potential degradation pathways for this compound.
This diagram illustrates the two primary routes for polymerization:
-
Radical Pathway: Initiated by heat or light, the weak benzylic C-Br bond breaks homolytically to form a stabilized benzylic radical. This radical can then attack other monomer units.
-
Ionic Pathway (Self-Condensation): This is often the more prevalent pathway at lower temperatures. A nucleophile can either displace the benzylic bromide to form a benzylic cation (SN1-like) or another MBB molecule can act as a nucleophile (SN2-like), leading to a chain reaction. This is a form of Friedel-Crafts alkylation where one molecule alkylates another.
By controlling the storage and handling conditions—keeping the material cold, dark, and away from nucleophiles/moisture—you effectively inhibit both of these degradation pathways.
References
- Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
- LookChem. (n.d.). Acrylic acid, ester series polymerization inhibitor Hydroquinone.
- ChemPoint. (n.d.). Eastman Hydroquinone Inhibitors for Polymerization, Product Article.
- Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. PubMed.
- Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors | Q-1300 | Q-1301.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- Eastman. (n.d.). Hydroquinone derivatives.
- ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor.
- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- PubChem. (n.d.). Benzyl Bromide | C7H7Br | CID 7498.
- CAMEO Chemicals. (n.d.). BENZYL BROMIDE.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator.
- Wang, Y., et al. (n.d.). Self-Condensation of Benzaldehyde to Benzyl Benzoate over Sodium Benzyloxide. Da-Xue Hua-Xue.
- Wikipedia. (n.d.). Self-condensation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene.
- BLD Pharm. (n.d.). 90721-58-7|this compound.
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 90721-58-7|this compound|BLD Pharm [bldpharm.com]
- 10. chempoint.com [chempoint.com]
- 11. eastman.com [eastman.com]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 17. csnvchem.com [csnvchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The MSDS HyperGlossary: Lachrymator [ilpi.com]
stability of Methyl 2-bromo-5-(bromomethyl)benzoate under basic conditions
Welcome to the dedicated support center for Methyl 2-bromo-5-(bromomethyl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this versatile but reactive bifunctional reagent. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant byproduct formation, including a carboxylic acid, when using this compound in the presence of a base. What is happening?
This is a classic case of competing reactivities. This compound has two sites susceptible to basic conditions: the methyl ester and the benzylic bromide. The primary issue is likely the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt, which upon acidic workup, gives the carboxylic acid. This reaction is often faster than the desired reaction at the benzylic bromide, especially with strong bases like NaOH or KOH in protic solvents.
Q2: My desired nucleophilic substitution at the benzylic bromide is sluggish, and I'm getting low yields. Should I increase the temperature or use a stronger base?
While increasing the temperature can accelerate the desired SN2 reaction, it will also accelerate the competing ester hydrolysis. Using a stronger base is also likely to favor hydrolysis. A more effective strategy is to use a weaker, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in an aprotic polar solvent such as DMF or acetonitrile. These conditions favor the SN2 reaction at the benzylic bromide while minimizing saponification.
Q3: Can I use an amine as a base for my reaction?
Using primary or secondary amines is generally not recommended as they can act as nucleophiles and displace the benzylic bromide, leading to the formation of a secondary or tertiary amine byproduct. However, a bulky, non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be a suitable choice, particularly if your nucleophile is sensitive to inorganic bases.
Q4: How can I monitor the stability of this compound during my reaction?
Thin-layer chromatography (TLC) is a quick and effective method. You can spot your reaction mixture alongside a standard of the starting material. The appearance of a new, more polar spot (which may be the carboxylic acid byproduct) indicates degradation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound under basic conditions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product; significant amount of starting material unreacted. | 1. Insufficient base strength. 2. Low reaction temperature. 3. Steric hindrance from the nucleophile. | 1. Switch to a slightly stronger, yet non-hydrolyzing base (e.g., from K2CO3 to Cs2CO3). 2. Gradually increase the reaction temperature in 10°C increments. 3. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reactivity. |
| Formation of a significant amount of the carboxylic acid byproduct. | 1. The base is too strong (e.g., NaOH, KOH). 2. Presence of water in the reaction mixture. 3. Prolonged reaction time at elevated temperatures. | 1. Use a weaker base such as K2CO3 or an organic base like DIPEA. 2. Ensure all solvents and reagents are anhydrous. 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Multiple unidentified byproducts are observed. | 1. Elimination reaction at the benzylic bromide. 2. Reaction of the product with the starting material. | 1. Use a non-nucleophilic, sterically hindered base. 2. Add the this compound slowly to the reaction mixture containing the nucleophile and base to maintain a low concentration of the electrophile. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the Benzylic Bromide
This protocol is optimized to favor the SN2 reaction while minimizing ester hydrolysis.
-
To a solution of your nucleophile (1.0 eq.) in anhydrous DMF (0.1 M), add K2CO3 (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise over 30 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Stability Assessment of this compound
This protocol allows for a quantitative assessment of the stability of the title compound under your specific reaction conditions.
-
Set up three parallel reactions in sealed vials, each containing this compound (100 mg) and your chosen solvent (5 mL).
-
To each vial, add your selected base (e.g., K2CO3, DIPEA, or NaOH) at the desired stoichiometry.
-
Maintain the reactions at your intended experimental temperature.
-
At timed intervals (e.g., 1h, 3h, 6h, 24h), withdraw a small aliquot from each vial.
-
Quench the aliquot with a dilute HCl solution.
-
Analyze the quenched aliquot by HPLC to determine the ratio of the starting material to the hydrolyzed carboxylic acid byproduct.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key chemical transformations.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for assessing stability.
References
- Title: Saponification - an overview Source: ScienceDirect URL:[Link]
- Title: Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link]
- Title: The Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]
Technical Support Center: Methyl 2-bromo-5-(bromomethyl)benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up synthesis of this important chemical intermediate. Here, we will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure your experimental success.
Synthesis Overview: The Wohl-Ziegler Reaction
The synthesis of this compound typically proceeds via a radical substitution reaction known as the Wohl-Ziegler bromination.[1][2] This reaction selectively brominates the benzylic position of the starting material, Methyl 2-bromo-5-methylbenzoate. The common reagents for this transformation are N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile.[1][3]
The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, which is generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired product and a bromine radical that propagates the chain reaction.[4][5][6][7]
Reaction Scheme
Caption: General scheme for the Wohl-Ziegler bromination of Methyl 2-bromo-5-methylbenzoate.
Troubleshooting Guide: Common Scale-Up Challenges
Scaling up laboratory procedures often introduces unforeseen challenges. This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Inactive Initiator | Check the age and storage conditions of your AIBN or BPO. | Use a fresh batch of initiator. Store initiators in a refrigerator and away from light. | Radical initiators like AIBN and BPO can decompose over time, especially when exposed to heat or light, leading to a lower concentration of active radicals to initiate the reaction.[8][9] |
| Insufficient Initiation | Review your reaction temperature and/or light source intensity. | Ensure the reaction temperature is appropriate for the chosen initiator (typically 65-85°C for AIBN).[9][10] If using photo-initiation, ensure a sufficiently powerful and appropriate wavelength light source is used. | The rate of homolytic cleavage of the initiator is temperature and/or light-dependent. Insufficient energy input will result in a low concentration of primary radicals. |
| Presence of Inhibitors | Analyze your starting material and solvent for impurities. | Purify the starting material and use a dry, peroxide-free solvent. Consider adding a radical scavenger inhibitor remover if necessary. | Radical reactions are sensitive to inhibitors (e.g., oxygen, phenols) that can quench the radical chain reaction, thus preventing product formation. |
| Incorrect Reagent Stoichiometry | Verify the molar equivalents of NBS and initiator used. | Typically, 1.05-1.2 equivalents of NBS are used.[11][12] The initiator is used in catalytic amounts (1-5 mol%). | An excess of NBS can lead to side reactions, while too little will result in incomplete conversion. The initiator concentration affects the rate of initiation. |
Troubleshooting Workflow:
Caption: Step-by-step workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products and Impurities
Question: My crude reaction mixture shows multiple spots on TLC/peaks in GC-MS, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
Answer:
The formation of byproducts is a common issue in radical brominations, especially during scale-up. The primary culprits are often dibromination and aromatic bromination.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy | Scientific Rationale |
| Dibrominated Product | The desired monobrominated product undergoes a second benzylic bromination. | Use NBS in slight excess (1.05 eq). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[11] | Controlling the stoichiometry of the bromine source is critical to prevent over-bromination. Real-time reaction monitoring allows for quenching the reaction at the optimal point. |
| Aromatic Bromination Product | Electrophilic aromatic substitution with Br₂. | Use a non-polar solvent like CCl₄ or cyclohexane. Ensure the reaction is performed in the dark (if thermally initiated) to avoid photochemical generation of Br₂. | NBS can generate low concentrations of molecular bromine (Br₂), which can participate in electrophilic aromatic substitution, especially in polar solvents or in the presence of light.[7][13] |
| Starting Material Dimer | Coupling of two benzyl radicals. | Maintain a low concentration of the benzyl radical by slow addition of the initiator or by controlling the reaction temperature. | Radical-radical coupling is a termination step that becomes more significant at higher radical concentrations. |
Issue 3: Difficult Purification
Question: I am struggling to purify the final product. Recrystallization yields are low, and column chromatography is proving to be inefficient on a larger scale. What are my options?
Answer:
Purification is a critical step in achieving the desired product quality. The choice of purification method depends on the nature of the impurities.
Purification Strategies:
-
Work-up Procedure: After the reaction is complete, the mixture should be cooled, and the succinimide byproduct should be filtered off. The filtrate should then be washed with an aqueous solution of a reducing agent like sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.[14]
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Solvent Screening: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems include hexane/ethyl acetate or diethyl ether/hexane.[15]
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
-
Slurry Wash: If the product is highly crystalline and the impurities are largely amorphous or soluble, a slurry wash with a cold, non-polar solvent like hexane can be effective.
-
Column Chromatography: While less ideal for large-scale production, it can be optimized.
-
Solvent System: A non-polar eluent system, such as petroleum ether/ethyl acetate, is typically effective.[16]
-
Dry Loading: For larger scales, adsorbing the crude product onto a small amount of silica gel and then loading it onto the column can improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this reaction?
A1: The optimal temperature depends on the half-life of the radical initiator. For AIBN, a temperature range of 65-85°C is generally effective.[9][10] The reaction should be maintained at a temperature that provides a steady rate of radical generation without promoting excessive side reactions or thermal decomposition of the product.
Q2: Can I use a solvent other than carbon tetrachloride?
A2: Yes, due to the toxicity of carbon tetrachloride, alternative solvents are often preferred. Acetonitrile and tetrahydrofuran (THF) are suitable alternatives as both NBS and the resulting succinimide are reasonably soluble in them.[11] It is crucial to use anhydrous solvents, as water can hydrolyze NBS.[1]
Q3: What are the key safety precautions I should take?
A3:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.[17][18] It can decompose over time, releasing bromine, and should be stored in a refrigerator.[1] Reactions involving NBS are often exothermic, so caution is advised during scale-up.[1]
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically above 65°C.[8] It should be stored in a cool, dry place away from heat sources. Pyrolysis of AIBN can produce toxic tetramethylsuccinonitrile.[8]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[17][19]
Q4: My starting material, Methyl 2-bromo-5-methylbenzoate, is not commercially available. How can I prepare it?
A4: Methyl 2-bromo-5-methylbenzoate can be synthesized from 2-bromo-5-methylbenzoic acid. The carboxylic acid can be converted to the methyl ester via Fischer esterification (reaction with methanol in the presence of a strong acid catalyst like sulfuric acid) or by conversion to the acid chloride with oxalyl chloride or thionyl chloride, followed by reaction with methanol.[16]
Q5: How stable is the final product, this compound?
A5: The product is a benzylic bromide and is therefore reactive towards nucleophiles and susceptible to hydrolysis. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[20]
References
- Azobisisobutyronitrile - Wikipedia.
- aibn initiator - HPMC manufacturer - Cellulose ethers.
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- Study on Thermal Decomposition Characteristics of AIBN.
- Allylic Bromination by NBS with Practice Problems - Chemistry Steps.
- Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia.
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts.
- II. Basic Stages of a Radical Chain Reaction - Chemistry LibreTexts.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Synthesis of Methyl-2-bromomethylbenzoate - PrepChem.com.
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- N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie.
- Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate.
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- Chart showing the performance of benzylic bromination upon altering... - ResearchGate.
- Methyl 5-bromo-2-(bromomethyl)benzoate - MySkinRecipes.
- Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv.
- Step A Preparation of Methyl-2-bromomethylbenzoate - PrepChem.com.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
- Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136 - PubChem.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
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improving the regioselectivity of reactions with Methyl 2-bromo-5-(bromomethyl)benzoate
Technical Support Center: Methyl 2-bromo-5-(bromomethyl)benzoate
Welcome to the dedicated technical support guide for maximizing the regioselectivity of reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who seek to leverage the unique bifunctional nature of this reagent. Here, we dissect the nuanced reactivity of its two distinct bromide groups—the aryl bromide and the benzylic bromide—to provide actionable, field-tested guidance for achieving your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between the two bromine atoms in this compound?
The key to controlling reactions with this molecule lies in understanding the electronic and steric differences between the two C-Br bonds.
-
Benzylic Bromide (-CH₂Br): This bromine is attached to an sp³-hybridized carbon adjacent to the benzene ring. It is highly susceptible to nucleophilic substitution (S_N2 reactions) because the transition state is stabilized by the adjacent π-system of the aromatic ring. It is the more labile of the two bromides under nucleophilic conditions.
-
Aryl Bromide (-Br on ring): This bromine is bonded to an sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger and less polarized, making it resistant to standard nucleophilic substitution. Its reactivity is primarily unlocked through organometallic intermediates, making it the ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This differential reactivity is the cornerstone of its utility as a bifunctional building block.
Q2: I want to perform a nucleophilic substitution. Which position will react first?
The benzylic position will react almost exclusively with most common nucleophiles (e.g., amines, alkoxides, cyanides) under typical S_N2 conditions. To ensure high regioselectivity for the benzylic position, it is crucial to use moderate temperatures and avoid conditions that could promote metal-catalyzed or radical pathways, which might involve the aryl bromide.
Q3: How can I selectively perform a cross-coupling reaction at the aryl bromide position without affecting the benzylic bromide?
Achieving selectivity for the aryl bromide requires leveraging the power of transition metal catalysis. Palladium-catalyzed cross-coupling reactions are ideal for this transformation. The oxidative addition of the palladium catalyst to the aryl C-Br bond is kinetically and thermodynamically favored over the benzyylic C-Br bond under these conditions. To preserve the benzylic bromide, it is essential to:
-
Use a mild base that will not act as a potent nucleophile.
-
Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.
-
Choose ligands that favor the aryl C-Br bond activation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges and provides a logical framework for troubleshooting.
Issue 1: Poor Regioselectivity in Nucleophilic Substitution - Mixture of Products
Symptom: You are attempting to substitute the benzylic bromide with a nucleophile (e.g., morpholine), but you observe a significant amount of starting material and/or a byproduct where the aryl bromide has also reacted.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Explanation:
-
Metal Contamination: Even trace amounts of palladium or copper can initiate unwanted cross-coupling side reactions if other reagents are present.
-
Temperature Control: While higher temperatures accelerate the desired S_N2 reaction, they can also provide the activation energy for less-favored side reactions.
-
Base Choice: A strong, unhindered base can act as a nucleophile itself, leading to a mixture of products. Using a bulky, non-nucleophilic base is critical for clean reactions.
Issue 2: Low Yield in Suzuki Coupling at the Aryl Bromide Position
Symptom: You are performing a Suzuki coupling with a boronic acid to target the aryl bromide, but the conversion is low, and you recover a significant amount of starting material or observe debromination.
Troubleshooting Protocol:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity | Did the reaction mixture turn black (Pd black)? | Prepare the catalyst mixture in situ under an inert atmosphere. Use fresh, high-quality catalyst and ligands. Consider a more robust ligand like SPhos or XPhos. |
| Inefficient Base | Is your base soluble? Is it strong enough? | Use a finely ground, dry base like K₂CO₃ or Cs₂CO₃. Ensure adequate solvent volume to facilitate the reaction. For challenging couplings, a stronger base like K₃PO₄ may be required. |
| Benzylic Side Reaction | Is your boronic acid or base also a potent nucleophile? | The benzylic bromide can react with nucleophilic partners. If this is suspected, consider protecting the benzylic position or using a less nucleophilic base/boronic acid partner. |
| Poor Solvent Choice | Is your solvent properly degassed? | Oxygen can deactivate the palladium catalyst. Degas your solvent thoroughly with argon or nitrogen for at least 30 minutes prior to use. A common solvent system is dioxane/water or toluene/water. |
Validated Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position (Morpholine Alkylation)
This protocol details the selective alkylation of the benzylic bromide with morpholine.
Workflow Diagram:
Caption: Workflow for selective benzylic substitution.
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (ACN) (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution to act as a non-nucleophilic base.
-
Add morpholine (1.2 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 45°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to yield the desired product, Methyl 2-bromo-5-(morpholinomethyl)benzoate.
Protocol 2: Selective Suzuki Cross-Coupling at the Aryl Bromide Position
This protocol describes the selective coupling of the aryl bromide with 4-methoxyphenylboronic acid, preserving the benzylic bromide.
Reaction Scheme:
Validation & Comparative
A Researcher's Guide to 1H NMR Analysis of Methyl 2-bromo-5-(bromomethyl)benzoate Reaction Products
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Methyl 2-bromo-5-(bromomethyl)benzoate is a key bifunctional building block, presenting two reactive sites with distinct chemical personalities: an aromatic bromine atom and a benzylic bromine atom. Nucleophilic substitution reactions with this substrate can, in principle, lead to two isomeric products, necessitating a robust analytical method to unambiguously determine the regiochemical outcome. This guide provides an in-depth comparison of the ¹H NMR spectral features of potential reaction products, supported by experimental data and established spectroscopic principles, to empower researchers in their synthetic endeavors.
The Strategic Importance of Regioselectivity
The differential reactivity of the C(sp²)–Br and C(sp³)–Br bonds in this compound allows for selective transformations. The benzylic bromide is significantly more susceptible to nucleophilic substitution (SN2) reactions due to the lower bond dissociation energy and the stability of the incipient carbocation in a more SN1-like transition state. Conversely, the aromatic bromide is relatively inert to simple nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions. Understanding and confirming the regioselectivity of a given reaction is paramount for the unambiguous characterization of the intended product and for ensuring the viability of subsequent synthetic steps. ¹H NMR spectroscopy is the most powerful and readily accessible tool for this purpose.
Comparative ¹H NMR Analysis: A Case Study with a Generic Nucleophile (Nu⁻)
To illustrate the diagnostic power of ¹H NMR, let's consider a hypothetical reaction of this compound with a generic nucleophile, Nu⁻. This reaction can potentially yield two isomeric products: Product A , resulting from substitution at the benzylic position, and Product B , from substitution at the aromatic position.
Reaction Scheme:
Caption: Potential reaction pathways for this compound.
The key to distinguishing between Product A and Product B lies in the significant changes in the chemical shifts of the protons adjacent to the site of substitution.
| Proton Assignment | Starting Material | Product A (Benzylic Substitution) | Product B (Aromatic Substitution) | Key Diagnostic Feature |
| -COOCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | Remains relatively unchanged. |
| -CH₂Br | ~4.5-4.7 ppm (s, 2H) | Disappears | ~4.5-4.7 ppm (s, 2H) | Disappearance of this signal is a strong indicator of benzylic substitution. |
| -CH₂Nu | N/A | Varies (typically 2.5-4.5 ppm, s, 2H) | N/A | Appearance of a new singlet in this region confirms benzylic substitution. |
| Aromatic Protons | ~7.3-7.8 ppm (m, 3H) | ~7.3-7.8 ppm (m, 3H) | Significant upfield or downfield shift of aromatic protons, particularly the one ortho to the substitution site. | Changes in the aromatic region's splitting pattern and chemical shifts are indicative of aromatic substitution. |
Analysis of Expected Spectral Changes:
-
Benzylic Substitution (Product A): The most dramatic and easily interpretable change will be the disappearance of the singlet corresponding to the benzylic protons (-CH₂Br) around 4.5-4.7 ppm and the appearance of a new singlet for the -CH₂Nu protons.[1][2][3] The chemical shift of this new singlet will be highly dependent on the nature of the nucleophile (Nu). For instance, an amine nucleophile would likely shift this signal upfield compared to the starting material, while an oxygen-based nucleophile might result in a smaller upfield shift. The aromatic region of the spectrum is expected to show minimal changes in chemical shift and coupling patterns, as the electronic environment of the aromatic ring is largely unperturbed.
-
Aromatic Substitution (Product B): In this less common scenario for simple nucleophilic substitutions, the benzylic -CH₂Br signal at ~4.5-4.7 ppm would remain. The key diagnostic changes would occur in the aromatic region (typically 6.5-8.0 ppm).[4] The introduction of a new substituent in place of the aromatic bromine will alter the electronic environment of the ring, causing shifts in the positions of the remaining aromatic protons.[5][6] Electron-donating groups will tend to shift ortho and para protons upfield, while electron-withdrawing groups will shift them downfield.[5][6] Furthermore, the coupling patterns of the aromatic protons will likely change, providing additional structural information.
Experimental Protocol: A Step-by-Step Guide to ¹H NMR Analysis
To ensure the acquisition of high-quality, interpretable data, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not already contain it. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration, with 8-16 scans usually being sufficient for a clear spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the solvent residual peak (e.g., 7.26 ppm for CDCl₃) or the TMS peak (0 ppm) to its known value.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the protons in the expected product structure.
-
¹H NMR Analysis Workflow:
Sources
A Comparative Analysis of Reactivity: Methyl 2-bromo-5-(bromomethyl)benzoate and Its Isomers
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. Bifunctional molecules, such as brominated methyl benzoates, offer versatile platforms for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of Methyl 2-bromo-5-(bromomethyl)benzoate and its key positional isomers, offering insights into their distinct chemical behaviors and guiding their strategic application in organic synthesis.
This compound possesses two bromine substituents with markedly different reactivities. The bromine atom directly attached to the aromatic ring (aryl bromide) and the bromine in the bromomethyl group (benzylic bromide) exhibit distinct susceptibilities to nucleophilic attack and participation in cross-coupling reactions. Understanding the interplay of electronic and steric effects conferred by the relative positions of the bromo, bromomethyl, and methyl ester groups is paramount for predicting and controlling reaction outcomes.
The Dichotomy of Reactivity: Benzylic vs. Aryl Bromides
The primary determinant of reactivity in these molecules is the location of the bromine atom.
-
Benzylic Bromides: The C-Br bond in a bromomethyl group attached to a benzene ring is significantly more labile towards nucleophilic substitution than an aryl bromide.[1][2] This heightened reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[2][3] In an Sₙ1 pathway, the resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[4] For an Sₙ2 reaction, the p-orbitals of the aromatic ring can overlap with the p-orbitals of the reacting carbon, stabilizing the transition state.[3] Consequently, the benzylic bromide is the primary site for reactions with a wide range of nucleophiles.[2][5]
-
Aryl Bromides: In contrast, the C-Br bond where the bromine is directly attached to the sp²-hybridized carbon of the benzene ring is much stronger and less prone to nucleophilic substitution under standard conditions.[1] This is due to a partial double bond character arising from resonance between the halogen's lone pairs and the aromatic π-system.[1] Aryl halides are therefore generally unreactive towards traditional Sₙ1 and Sₙ2 reactions.[1] However, they are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2]
Isomeric Effects on Reactivity
The positional arrangement of the bromo, bromomethyl, and methyl ester substituents on the benzoate ring introduces subtle yet significant differences in reactivity. Let's consider this compound and its isomers:
| Compound | Structure | Key Reactivity Features |
| This compound | COC(=O)C1=C(Br)C=C(CBr)C=C1 | The ortho bromine atom to the ester is deactivating, while the meta bromomethyl group provides a highly reactive site for nucleophilic substitution.[6][7][8][9][10] |
| Methyl 3-bromo-4-(bromomethyl)benzoate | COC(=O)C1=CC(Br)=C(CBr)C=C1 | The meta bromine has a less pronounced electronic effect on the benzylic position compared to an ortho or para substituent. |
| Methyl 4-bromo-3-(bromomethyl)benzoate | COC(=O)C1=CC=C(Br)C(CBr)=C1 | The para bromine atom can influence the benzylic position's reactivity through resonance.[2] |
| Methyl 5-bromo-2-(bromomethyl)benzoate | COC(=O)C1=C(CBr)C=C(Br)C=C1 | The ortho bromomethyl group is sterically hindered by the adjacent ester. The meta bromine atom influences the overall electron density of the ring.[6][7][8][9][10] |
| Methyl 2-(bromomethyl)benzoate | COC(=O)C1=CC=CC=C1CBr | Lacks an aryl bromide, making it unsuitable for cross-coupling reactions at the ring, but possesses a highly reactive benzylic bromide.[11][12] |
| Methyl 3-(bromomethyl)benzoate | COC(=O)C1=CC=C(CBr)C=C1 | A common building block where the benzylic bromide is the primary reactive site for Sₙ2 reactions.[5][13] |
Electronic Effects: The electron-withdrawing nature of the bromine atom and the methyl ester group deactivates the aromatic ring towards electrophilic aromatic substitution.[14][15][16] The extent of this deactivation and the directing effects depend on their relative positions.[17] For instance, a bromine atom ortho or para to the bromomethyl group will have a more significant resonance effect on the stability of any potential benzylic carbocation intermediate compared to a meta bromine.
Steric Effects: The proximity of substituents can sterically hinder reactions. In Methyl 5-bromo-2-(bromomethyl)benzoate, the ortho bromomethyl group is sterically encumbered by the adjacent methyl ester, which could potentially reduce its reaction rate with bulky nucleophiles compared to isomers where the bromomethyl group is less hindered.
Experimental Protocol: Comparative Nucleophilic Substitution
To quantitatively compare the reactivity of the benzylic bromides in these isomers, a kinetic study using a common nucleophile can be performed.
Objective: To determine the relative rates of reaction of this compound and its isomers with a nucleophile, such as sodium azide.
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts (e.g., 1.0 mmol) of each isomeric methyl bromomethylbenzoate derivative and sodium azide (e.g., 1.2 mmol) in a suitable solvent (e.g., 10 mL of acetone or DMF).
-
Reaction Conditions: Maintain the reactions at a constant temperature (e.g., 25°C) and stir vigorously.
-
Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by diluting with a large volume of cold water.
-
Analysis: Analyze the quenched aliquots by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the remaining starting material and the formed product.
-
Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve at t=0. A comparison of these initial rates will provide a quantitative measure of the relative reactivity of the benzylic bromides.
Visualization of Reaction Pathways
The distinct reactivity of the two bromine atoms allows for selective functionalization.
Caption: Sequential functionalization of this compound.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of the inherent differences between benzylic and aryl halides, further modulated by electronic and steric effects from the substituent arrangement. The benzylic bromide serves as a highly reactive handle for nucleophilic substitution, while the aryl bromide provides a site for selective cross-coupling reactions. A thorough understanding of these principles is essential for chemists to strategically design and execute synthetic routes for the efficient construction of complex molecules in pharmaceutical and materials science research.
References
- Quora. (2017, October 28). What is the difference between benzylic halide and aryl halide?[Link]
- Richardson, J. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder.
- PrepChem.com. (n.d.).
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- YouTube. (2021, October 18).
- Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. [Link]
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- PubChem. (n.d.). Methyl 2-(bromomethyl)
- PubChem. (n.d.).
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A Strategic Guide to Bifunctional Scaffolds: Evaluating Alternatives to Methyl 2-bromo-5-(bromomethyl)benzoate
Introduction: The Quest for Orthogonal Reactivity
In the landscape of medicinal chemistry and materials science, the design of complex molecular architectures hinges on the availability of versatile, multi-functional building blocks. Methyl 2-bromo-5-(bromomethyl)benzoate is a prime example of such a scaffold, prized for its distinct and orthogonally reactive sites. It features a benzylic bromide, highly susceptible to nucleophilic substitution (SN reactions), and a less reactive aryl bromide, which is an ideal handle for metal-catalyzed cross-coupling reactions.[1][2] This differential reactivity allows for stepwise, selective functionalization, making it a valuable tool in the synthesis of diverse compounds, including the increasingly important class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs).[3][4]
PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][6] The linker component of a PROTAC is critical to its efficacy, and building blocks like this compound are frequently employed to construct these linkers. However, reliance on a single building block can limit synthetic flexibility and access to diverse chemical space. Factors such as reaction kinetics, steric hindrance, cost, and the demands of a specific synthetic route often necessitate alternatives.
This guide provides a comprehensive comparison of viable alternatives to this compound. We will analyze their respective reactivities, explore their strategic advantages, and provide actionable experimental protocols to aid researchers, chemists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Benchmark: Reactivity Profile of this compound
To evaluate alternatives, we must first understand the benchmark. The utility of this compound stems from its two distinct bromine-substituted carbon centers.
-
The Benzylic Bromide (-CH₂Br): This site is highly reactive. The C-Br bond is attached to an sp³-hybridized carbon, and its cleavage during SN1-type reactions is facilitated by the formation of a resonance-stabilized benzylic carbocation.[2][7] It readily reacts with a wide range of nucleophiles (amines, phenols, thiols, carboxylates) under mild conditions.
-
The Aryl Bromide (-Br on ring): This site is significantly less reactive towards nucleophilic substitution. The bromine is attached to an sp²-hybridized carbon, and the lone pairs of the halogen participate in resonance with the aromatic ring, imparting a partial double-bond character to the C-Br bond.[1][8] This makes direct substitution difficult. However, this site is an excellent participant in powerful C-C and C-N bond-forming cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) catalyzed by transition metals like palladium.
This dichotomy in reactivity allows for a two-stage functionalization strategy, which is a cornerstone of convergent synthesis.[9]
A Curated Selection of Alternative Building Blocks
Alternatives can be categorized by systematic modifications to the parent structure: variations in the halogen atoms, changes in the substitution pattern (regioisomers), and alterations to the functional groups.
Category 1: Halogen Analogs
Modifying the halogen atoms directly tunes the reactivity of both the benzylic and aryl positions.
-
Methyl 2-bromo-5-(chloromethyl)benzoate: Replacing the benzylic bromide with a chloride reduces its reactivity towards nucleophiles. This can be a significant advantage when seeking to perform a cross-coupling reaction on the aryl bromide first, minimizing potential side reactions at the benzylic position. The C-Cl bond is stronger than the C-Br bond, requiring more forcing conditions for substitution.
-
Methyl 2-iodo-5-(bromomethyl)benzoate: Introducing an iodine at the aryl position dramatically increases its reactivity in cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a palladium catalyst, often allowing for lower catalyst loadings and milder reaction conditions compared to the aryl bromide.[10][11] This is a superior choice when the cross-coupling step is challenging.
-
2-Bromo-5-iodobenzoic Acid: This di-halo acid provides two different aryl halide handles for sequential, chemoselective cross-coupling reactions, with the iodide being more reactive.[12] It serves as a foundational scaffold for building complex bi-aryl systems before introducing other functionalities.
Category 2: Regioisomers
Altering the substitution pattern on the aromatic ring provides access to different molecular shapes and property vectors.
-
Methyl 5-bromo-2-(bromomethyl)benzoate: This common isomer swaps the positions of the ester and the benzylic bromide.[13][14] Synthetically, it behaves similarly, offering orthogonal reactivity. However, the resulting product architecture is different, which can be critical for structure-activity relationship (SAR) studies where the spatial arrangement of functional groups is key.
-
Methyl 3-bromo-4-(bromomethyl)benzoate: Another regioisomer that places the reactive groups in a different spatial orientation, expanding the diversity of scaffolds available for library synthesis.
Category 3: Functional Group Variants
Replacing the non-halogen functional groups opens up entirely new synthetic pathways.
-
2-Bromo-5-(bromomethyl)benzoic Acid: The carboxylic acid functionality replaces the methyl ester, providing a direct handle for amide bond formation—a cornerstone reaction in medicinal chemistry.[15] This is an excellent choice for linking the scaffold to amine-containing fragments without the need for a separate ester hydrolysis step.
-
Methyl 2-bromo-5-(hydroxymethyl)benzoate: The benzyl alcohol is significantly less reactive than the corresponding bromide. It can act as a nucleophile itself or be activated in situ (e.g., via tosylation or Appel reaction) to control the timing of its reaction. This allows for a different synthetic sequence where it can be coupled, for instance, in a Mitsunobu or Williamson ether synthesis.
Quantitative Performance Comparison
The following table summarizes the key characteristics and strategic advantages of the selected alternatives.
| Building Block | Key Feature | Relative Reactivity (Benzylic Site) | Relative Reactivity (Aryl Site) | Strategic Advantage / Use Case | CAS Number |
| This compound | Benchmark | High (SN) | Moderate (Coupling) | General-purpose orthogonal synthesis. | 90480-46-9 |
| Methyl 2-bromo-5-(chloromethyl)benzoate | Reduced Benzylic Reactivity | Moderate (SN) | Moderate (Coupling) | Favors initial cross-coupling by reducing side reactions. | 251300-14-2 |
| Methyl 2-iodo-5-(bromomethyl)benzoate | Enhanced Coupling Reactivity | High (SN) | High (Coupling) | Ideal for difficult Suzuki or Sonogashira reactions. | 913639-65-7 |
| Methyl 5-bromo-2-(bromomethyl)benzoate | Regioisomer | High (SN) | Moderate (Coupling) | Access to different molecular geometries for SAR studies.[16] | 79670-17-0[14] |
| 2-Bromo-5-(bromomethyl)benzoic Acid | Carboxylic Acid Handle | High (SN) | Moderate (Coupling) | Direct amide bond formation, useful for PROTAC linkers.[15] | 258861-91-5 |
| Methyl 2-bromo-5-(hydroxymethyl)benzoate | Benzyl Alcohol Handle | Low (Masked) | Moderate (Coupling) | Allows for different coupling strategies (e.g., etherification). | 1427374-03-5 |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates.
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
This protocol describes the reaction of a bifunctional building block with an amine nucleophile, targeting the more reactive benzylic bromide.
Rationale: The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent it from competing with the primary amine nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to solvate the reactants and facilitate the SN2 reaction pathway. The reaction is typically run at room temperature due to the high reactivity of the benzylic bromide.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Aryl Position
This protocol details the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid, leaving the benzylic bromide intact under carefully controlled conditions.
Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The ligand (e.g., SPhos, XPhos) stabilizes the palladium catalyst and facilitates the catalytic cycle. An inorganic base like K₂CO₃ is used, and the addition of water to the solvent system (e.g., Dioxane/H₂O) is often essential for the transmetalation step. The reaction is heated to facilitate the oxidative addition of the aryl bromide, which is the rate-limiting step.
Step-by-Step Methodology:
-
In a reaction vessel, combine the product from Protocol 1 (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).
-
Add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Workflow for Building Block Selection
The selection of the optimal building block is a critical decision in the design of a synthetic route. The following decision tree, presented as a Graphviz diagram, provides a logical workflow for this process.
Caption: Decision workflow for selecting the optimal bifunctional building block.
Conclusion and Future Outlook
This compound is an exceptionally useful but not universally optimal building block. A careful analysis of the synthetic target and intended reaction sequence reveals that its various analogs—be they halogen, regioisomeric, or functional group variants—offer distinct strategic advantages. For challenging cross-couplings, an aryl iodide is superior. For direct amide formation, the carboxylic acid analog saves steps. For fine-tuning reactivity, chloro or alcohol analogs provide the necessary control.
The principles outlined in this guide—evaluating orthogonal reactivity and selecting scaffolds based on a project's specific kinetic and synthetic demands—are central to modern chemical synthesis. As the complexity of therapeutic and material targets continues to grow, the development and strategic deployment of an expanded toolbox of such "smart" building blocks will be paramount to accelerating innovation.
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A Senior Application Scientist's Guide to LC-MS Methods for Tracking Methyl 2-bromo-5-(bromomethyl)benzoate Reactions
Introduction: The Challenge of Monitoring Halogenated Intermediates
In the fast-paced world of drug development and synthetic chemistry, the ability to accurately monitor the progress of a chemical reaction is paramount. Real-time or near-real-time analysis provides critical insights into reaction kinetics, mechanism, and the formation of impurities.[1] This guide focuses on a particularly important building block, Methyl 2-bromo-5-(bromomethyl)benzoate, a bifunctional molecule often employed in the synthesis of complex pharmaceutical intermediates. Its two bromine atoms, with differing reactivities, make it a versatile reagent but also present a unique analytical challenge. Tracking its consumption, the formation of mono-substituted intermediates, and the final di-substituted product requires a sensitive, selective, and robust analytical methodology.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone for this type of analysis, offering a powerful combination of physical separation and highly sensitive mass-based detection.[2][3] This document provides a comparative overview of various LC-MS strategies, grounded in practical experience, to guide researchers in selecting and optimizing methods for monitoring reactions involving this halogenated benzoate derivative. We will delve into the causality behind experimental choices, from chromatography to mass spectrometry parameters, ensuring a self-validating and reliable analytical system.
Comparative Analysis of LC-MS Methodologies
The successful implementation of an LC-MS method hinges on the careful selection of both the liquid chromatography (LC) separation technique and the mass spectrometry (MS) detection parameters.[4] The physicochemical properties of this compound—a moderately polar, non-volatile, and halogenated aromatic compound—dictate the optimal choices.
Liquid Chromatography: Achieving Separation
The primary goal of the LC stage is to separate the starting material from intermediates, products, and any potential byproducts. The choice between different chromatographic modes is critical.
-
Reversed-Phase (RP) Chromatography: This is the most common and often the most effective starting point for molecules of moderate polarity.[5] RP-LC separates analytes based on their hydrophobicity. For our target compound and its likely reaction products, a C18 or a Phenyl-Hexyl stationary phase is recommended. The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds through π-π interactions. Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and promote ionization.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this type of analyte, HILIC can be a powerful alternative if the reaction products are significantly more polar than the starting material and are poorly retained in reversed-phase.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[5]
Field Insight: For most substitution reactions with this compound, a standard C18 column with a gradient elution from water/acetonitrile with 0.1% formic acid provides excellent resolution and peak shape. The gradient is crucial to elute the more hydrophobic products that will form as the polar bromine atoms are substituted.
Mass Spectrometry: Ionization and Detection
The mass spectrometer provides the sensitivity and selectivity needed to identify and quantify the compounds eluting from the LC column.[8]
Ionization Source: ESI vs. APCI
The choice of ionization source is critical for converting the neutral analyte molecules into gas-phase ions.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and semi-polar compounds, making it highly suitable for our target molecule and its derivatives.[9][10] It typically forms protonated molecules [M+H]+ in positive ion mode, which is expected for the ester functionality in our analyte.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[10][11] While it could work for this application, ESI is generally the preferred starting point due to the expected polarity of the analytes.
Detection Mode: Scan vs. SIM vs. MRM
-
Full Scan: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a full mass spectrum of everything eluting from the column. This is excellent for method development and identifying unknown byproducts. A key advantage for halogenated compounds is the ability to observe the characteristic isotopic pattern of bromine (79Br and 81Br have an approximate 1:1 natural abundance), which gives a distinctive M and M+2 peak cluster, confirming the presence of a bromine atom.[12][13]
-
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the compounds of interest. This dramatically increases sensitivity by increasing the dwell time on the target ions. This is ideal for tracking the disappearance of the starting material and the appearance of the expected product.
-
Multiple Reaction Monitoring (MRM): MRM, performed on a triple quadrupole mass spectrometer, offers the highest level of selectivity and sensitivity.[14] A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[14] This is the gold standard for quantitative analysis, as it minimizes interferences from the reaction matrix.[6][15]
Workflow & Reaction Visualization
The following diagrams illustrate the general workflow for reaction monitoring and a typical reaction pathway.
Caption: General workflow for LC-MS reaction monitoring.
Caption: A typical nucleophilic substitution pathway.
Recommended Protocol: A Self-Validating System
This protocol outlines a robust method for tracking a nucleophilic substitution reaction using this compound.
Objective: To quantify the consumption of starting material and the formation of the product over time.
1. Sample Preparation
-
Causality: Proper sample preparation is crucial to avoid instrument contamination and matrix effects.[16][17]
-
At each time point (e.g., t=0, 15 min, 1 hr, 4 hrs), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture. This stops the reaction and prepares the sample for analysis.
-
If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
2. LC-MS Instrumentation and Conditions
-
Causality: The chosen conditions are designed to provide good chromatographic resolution and sensitive detection for the target analytes. The use of a gradient is essential to separate compounds with different polarities.
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC System | Provides the necessary separation power. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers high efficiency and good retention for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for eluting hydrophobic compounds. |
| Gradient | 5% B to 95% B over 5 min | Separates the polar starting material from less polar products. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources and column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes column overload. |
| MS System | Single Quadrupole or Triple Quadrupole | For detection and quantification. |
| Ionization Mode | Positive Electrospray (ESI+) | Best for the ester and likely product functionalities. |
| Scan Mode | Full Scan (m/z 150-500) for development, then SIM or MRM for monitoring. | Full scan identifies all components; SIM/MRM provides sensitivity. |
| Key Ions (SIM) | Monitor m/z for Starting Material, Intermediate, and Product | Specific detection of target compounds. |
3. Data Analysis
-
Causality: Area percent normalization is a straightforward way to monitor reaction progress when pure analytical standards of the products are not yet available.
-
Integrate the peak areas for the starting material and product(s) at each time point.
-
Calculate the relative percentage of each component (% Area = [Peak Area of Component / Total Peak Area of All Components] x 100).
-
Plot the % Area of each component against time to generate a reaction profile.
-
Performance Comparison and Data
The choice of MS detection mode significantly impacts sensitivity and selectivity. The table below illustrates the expected performance differences for this application.
| Method | Primary Advantage | Primary Disadvantage | Typical Use Case |
| LC-MS (Full Scan) | Provides full spectral data; useful for unknown identification.[18] | Lowest sensitivity; complex data. | Method development, impurity profiling. |
| LC-MS (SIM) | Increased sensitivity (5-10x vs. Scan). | No fragmentation data; potential for interference from isobaric compounds. | Routine reaction tracking when selectivity is not a major concern. |
| LC-MS/MS (MRM) | Highest sensitivity and selectivity; minimizes matrix effects.[14] | Requires a triple quadrupole instrument; method development is more complex. | Validated quantitative analysis; tracking trace-level components. |
Expected Fragmentation
For MS/MS (MRM) method development, understanding the fragmentation of the parent molecule is key. For this compound, common fragmentation pathways in positive ESI mode would likely involve:
-
Neutral loss of methanol (CH3OH) from the ester.
-
Cleavage of the bromomethyl group.
-
Loss of a bromine radical. [19]
These fragmentation patterns are crucial for setting up selective MRM transitions.[20][21]
Conclusion: A Strategy for Success
Effectively monitoring reactions involving this compound is readily achievable with a well-designed LC-MS method. A reversed-phase chromatographic separation coupled with positive mode ESI is the most logical and effective starting point. For initial method development and byproduct identification, a full scan approach is invaluable, especially for leveraging the distinct isotopic signature of bromine. For routine monitoring and quantitative analysis, transitioning to a SIM or, ideally, an MRM method will provide the necessary sensitivity and selectivity to generate high-quality, reliable kinetic data. This guide provides the foundational strategy and technical insights to empower researchers to confidently track these critical chemical transformations, accelerating the path of drug development and chemical synthesis.
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- Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- EUROLAB. (n.d.). LCMS Method Development.
- IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
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- Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
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- Longdom Publishing. (n.d.). Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
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- ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
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A Senior Application Scientist's Guide to the Synthesis and Structural Validation of Methyl 2-bromo-5-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the structural integrity of bifunctional building blocks is paramount. Methyl 2-bromo-5-(bromomethyl)benzoate, a versatile reagent, offers two distinct reactive sites: a nucleophilic substitution-prone benzylic bromide and an ester functionality amenable to various transformations. This guide provides an in-depth analysis of its synthesis, rigorous structural validation, and a comparative assessment of alternative synthetic strategies and reagents. Our focus is on empowering researchers with the knowledge to make informed decisions, ensuring the quality and reliability of their synthetic endeavors.
I. Synthesis of this compound: A Reliable Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the selective bromination of 2-methylbenzoic acid, followed by esterification and a subsequent radical bromination of the benzylic methyl group. This method offers a high degree of control and predictability.
Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid
The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid. The directing effects of the carboxyl and methyl groups favor the introduction of bromine at the C5 position.
Experimental Protocol:
-
In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid (10.00 g, 73.45 mmol) in 15 mL of concentrated sulfuric acid at room temperature.
-
Over a period of 10 minutes, add bromine (17.6 g, 110.14 mmol) dropwise to the solution.
-
Stir the reaction mixture at 25°C for 20 hours.
-
Pour the reaction solution into 60 mL of ice water to precipitate the product.
-
Filter the solid, wash with 20 mL of water, and dry overnight at 60°C to yield 5-bromo-2-methylbenzoic acid[1].
Step 2: Esterification and Radical Bromination
The resulting 5-bromo-2-methylbenzoic acid is then esterified to its methyl ester, followed by a selective radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).
Experimental Protocol:
-
Suspend 5-bromo-2-methylbenzoic acid (1.0 g, 4.7 mmol) in methanol in a round-bottomed flask under a nitrogen atmosphere.
-
Slowly add a 2 M solution of diazomethyltrimethylsilane in hexane (3.5 mL, 23.0 mmol) dropwise over 10 minutes and stir for 1 hour at room temperature to form methyl 5-bromo-2-methylbenzoate.
-
To the flask containing the methyl 5-bromo-2-methylbenzoate, add carbon tetrachloride (15 mL).
-
Add N-bromosuccinimide (1.49 g, 8.3 mmol) and 2,2'-azobisisobutyronitrile (40 mg, 0.2 mmol).
-
Fit the flask with a condenser and reflux the mixture for 4 hours.
-
After cooling to room temperature, filter the mixture.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain Methyl 5-bromo-2-(bromomethyl)benzoate[2].
II. Structural Validation: A Multi-Technique Approach
Confirming the precise structure of the synthesized this compound is critical. A combination of spectroscopic techniques provides a comprehensive and self-validating system for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the closely related isomer, Methyl 5-bromo-2-(bromomethyl)benzoate, is predicted to show distinct signals for the aromatic protons, the benzylic protons, and the methyl ester protons. For the target molecule, this compound, we can anticipate a similar pattern, with the key difference being the substitution pattern on the aromatic ring.
-
Aromatic Protons: Three protons in the aromatic region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (-CH₂Br): A singlet at approximately 4.5-5.0 ppm, indicative of the methylene group attached to the bromine atom.
-
Methyl Ester Protons (-OCH₃): A singlet around 3.9 ppm corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 120-140 ppm), with carbons attached to bromine exhibiting characteristic shifts.
-
Benzylic Carbon (-CH₂Br): A signal around 30-35 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal at approximately 52 ppm.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (C₉H₈Br₂O₂), which is approximately 308 g/mol . The isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern.
-
Major Fragments: Loss of a bromine atom (-Br), the methoxy group (-OCH₃), and the entire ester group (-COOCH₃) are expected fragmentation pathways.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key Vibrational Frequencies:
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A band in the region of 1200-1300 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
III. Comparative Analysis of Synthetic Routes
While the described two-step synthesis is reliable, alternative methods exist for the preparation of bifunctional brominated aromatic compounds. The choice of a particular route depends on factors such as starting material availability, desired scale, and safety considerations.
A. Alternative Route 1: Oxidation of a Brominated Toluene Derivative
This approach involves the oxidation of a suitable brominated and methylated toluene precursor to form the corresponding benzoic acid, which can then be esterified and further functionalized. For instance, 2-bromo-5-methyltoluene could be oxidized to 2-bromo-5-methylbenzoic acid, followed by esterification and benzylic bromination.
-
Advantages: May utilize more readily available starting materials.
-
Disadvantages: Oxidation reactions can sometimes lead to over-oxidation or side reactions, potentially lowering the overall yield and requiring more extensive purification[3][4].
B. Alternative Route 2: Diazotization and Bromination (Sandmeyer Reaction)
An alternative strategy involves starting with an amino-substituted benzoic acid ester. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. The benzylic bromination can be performed before or after this sequence.
-
Advantages: Offers a different retrosynthetic disconnection, which can be advantageous if the corresponding amino-starting material is more accessible.
-
Disadvantages: Diazonium salts can be unstable and require careful handling. The reaction conditions need to be precisely controlled to avoid side reactions.
IV. Comparison with Commercially Available Alternatives
Several companies supply a range of functionalized benzoic acid esters and related building blocks. When considering a commercial alternative to in-house synthesis, factors such as cost, purity, and availability on the desired scale must be evaluated.
| Compound | Supplier | Purity | Notes |
| Methyl 2-bromobenzoate | Sigma-Aldrich, TCI | >98% | Lacks the bromomethyl group, requiring an additional synthetic step. |
| Methyl 4-(bromomethyl)benzoate | Commercially available | >97% | Isomeric to the target molecule, offering a different substitution pattern. |
| Methyl 2-bromo-5-(hydroxymethyl)benzoate | Commercially available | >97% | Requires conversion of the hydroxyl group to a bromide. |
V. Conclusion and Recommendations
The synthesis of this compound via a two-step route involving electrophilic bromination followed by esterification and radical bromination is a robust and reliable method. Rigorous structural validation using a combination of NMR, MS, and IR spectroscopy is essential to ensure the identity and purity of the final product.
The choice between in-house synthesis and purchasing a commercial alternative depends on the specific needs of the research project. For applications requiring the unique 1,2,4-substitution pattern of this compound, the synthetic route outlined in this guide provides a clear and effective protocol. When evaluating alternative synthetic routes, considerations of starting material availability, reaction scalability, and safety are paramount. This guide provides the foundational knowledge for researchers to confidently synthesize and validate this important bifunctional building block for their drug discovery and development programs.
Visualizing the Workflow
Caption: Synthetic and Validation Workflow for this compound.
References
- BenchChem. (2025). Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide. BenchChem.
- NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.
- NIST. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.
- PubChem. (n.d.). Methyl 2-bromobenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. National Center for Biotechnology Information.
- Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228.
Sources
The Strategic Application of Methyl 2-bromo-5-(bromomethyl)benzoate in Advanced Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of innovation. Bifunctional reagents, which possess two reactive centers, offer a streamlined approach to synthesis, potentially reducing step counts and improving overall yield. This guide provides an in-depth technical analysis of Methyl 2-bromo-5-(bromomethyl)benzoate, a versatile bifunctional building block, and objectively compares its utility against alternative synthetic strategies, supported by experimental data and cost considerations.
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other functionalized molecules.[1] Its structure incorporates two distinct reactive sites: an aryl bromide, amenable to cross-coupling reactions, and a benzylic bromide, a potent electrophile for nucleophilic substitution. This dual reactivity allows for the sequential or, in some cases, one-pot introduction of different molecular fragments, making it an attractive tool for convergent synthesis strategies.
A Tale of Two Strategies: Convergent vs. Linear Synthesis
The primary advantage of using a bifunctional reagent like this compound lies in its ability to facilitate a convergent synthetic approach. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the later stages. This is in contrast to a linear synthesis, where the molecule is built step-by-step in a sequential manner.
Convergent strategies are often more efficient, leading to higher overall yields and simplifying the purification of intermediates. The use of a bifunctional linker allows for the rapid assembly of complex structures from readily available starting materials.
dot
Caption: Comparison of Convergent and Linear Synthetic Strategies.
Cost-Benefit Analysis: The Case of PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, and their synthesis often involves the construction of complex heterocyclic systems. The synthesis of the key intermediate for the PARP inhibitor Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, provides an excellent case study for comparing a linear approach with a hypothetical convergent synthesis using a bifunctional reagent analogous to this compound.
In a reported scalable synthesis of the Olaparib intermediate, a linear approach is employed where a methylbenzoate derivative is first subjected to benzylic bromination using N-bromosuccinimide (NBS), followed by subsequent coupling reactions.[2]
A hypothetical convergent approach using a bifunctional reagent would involve the pre-formation of a building block containing both the benzoic acid moiety and a reactive handle for the phthalazinone coupling.
| Parameter | Linear Synthesis (Olaparib Intermediate) | Convergent Synthesis (Hypothetical) |
| Starting Materials | Simple, commercially available | Requires synthesis of a bifunctional reagent |
| Number of Steps | More steps, sequential transformations | Fewer steps to the final target |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher due to fewer steps |
| Purification | Multiple intermediate purifications | Fewer purifications, potentially simpler |
| Process Time | Longer overall synthesis time | Shorter overall synthesis time |
| Reagent Cost | Cost of individual reagents for each step | Upfront cost of synthesizing the bifunctional reagent |
| Atom Economy | Can be lower due to protecting groups and byproducts | Potentially higher in the coupling steps |
Key Considerations:
-
Reagent Availability and Cost: While a bifunctional reagent can streamline a synthesis, its own preparation adds to the overall cost and complexity. The cost of starting materials for the bifunctional reagent versus the starting materials for a linear sequence must be carefully evaluated.
-
Reaction Yields: The success of a convergent approach hinges on the efficiency of the coupling reactions with the bifunctional reagent. Low yields in these key steps can negate the benefits of a shorter synthesis.
-
Selectivity: When using a bifunctional reagent, achieving selective reaction at one of the reactive sites can be a challenge. Careful optimization of reaction conditions is often necessary.
The Crucial Step: Benzylic Bromination
The synthesis of this compound itself, as well as the key step in the linear synthesis of the Olaparib intermediate, relies on benzylic bromination. This reaction is typically carried out using a radical initiator and a source of bromine, most commonly N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
dot
Caption: General scheme for benzylic bromination.
A Head-to-Head Comparison of Brominating Agents:
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Structure | Contains one bromine atom | Contains two bromine atoms |
| Molar Equivalents | Typically 1.0-1.2 equivalents | Typically 0.5-0.6 equivalents |
| Byproduct | Succinimide (water-soluble) | 5,5-Dimethylhydantoin (less soluble) |
| Cost | Generally more expensive per bromine atom | More cost-effective per bromine atom[3] |
| Reactivity | Well-established, reliable | Similar or slightly higher reactivity |
| Safety | Irritant, handle with care | Corrosive, handle with care |
The use of DBDMH can be more atom-economical and cost-effective due to the presence of two bromine atoms per molecule.[3] However, the solubility of the byproduct, 5,5-dimethylhydantoin, can sometimes complicate purification compared to the more water-soluble succinimide byproduct from NBS.
Experimental Protocols
Synthesis of this compound
Causality behind Experimental Choices: This protocol utilizes a radical-initiated benzylic bromination. Carbon tetrachloride is a traditional solvent for such reactions due to its inertness and ability to dissolve the reactants. Benzoyl peroxide acts as a radical initiator, which upon heating, generates radicals that initiate the chain reaction. N-bromosuccinimide serves as the bromine source, providing a low, steady concentration of bromine radicals to favor benzylic substitution over aromatic bromination. The reaction is heated to facilitate the decomposition of the initiator and drive the reaction to completion. Filtration through silica gel is a quick method to remove the succinimide byproduct and any remaining polar impurities.
Materials:
-
Methyl 5-bromo-2-methylbenzoate (1 g, 4.4 mmol)
-
N-bromosuccinimide (NBS) (0.80 g, 4.4 mmol)
-
Benzoyl peroxide (56 mg, 0.23 mmol)
-
Carbon tetrachloride (20 mL)
Procedure:
-
To a solution of Methyl 5-bromo-2-methylbenzoate in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide.
-
Stir the reaction mixture at 85°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product, Methyl 5-bromo-2-(bromomethyl)benzoate, is typically obtained in high yield (e.g., 97%).
Alternative Synthesis: Benzylic Bromination in the Olaparib Intermediate Synthesis
Causality behind Experimental Choices: This protocol, adapted from a scalable synthesis, also employs a radical bromination.[2] Dichloromethane is used as a less toxic alternative to carbon tetrachloride. Benzoyl peroxide is again the radical initiator. The reaction is run at a lower temperature (40°C) which can improve selectivity and reduce the formation of byproducts. The optimization of the amount of NBS is crucial to prevent the formation of the dibrominated byproduct.[2]
Materials:
-
Ethyl 2-fluoro-4-methylbenzoate
-
N-bromosuccinimide (NBS) (1.1 equivalents)[2]
-
Benzoyl peroxide (BPO) (0.1 equivalents)[2]
-
Dichloromethane (CH₂Cl₂)[2]
Procedure:
-
Dissolve ethyl 2-fluoro-4-methylbenzoate in dichloromethane in a reaction vessel equipped with a reflux condenser.[2]
-
Add N-bromosuccinimide (1.1 equivalents) and benzoyl peroxide (0.1 equivalents).[2]
-
Heat the mixture to 40°C and stir for 12 hours.[2]
-
Monitor the reaction by HPLC to ensure the consumption of the starting material and minimize the formation of the dibromide byproduct.[2]
-
Upon completion, the reaction mixture can be worked up by washing with water and a mild base to remove acidic byproducts and unreacted NBS.
-
The organic layer is then dried and concentrated to yield the desired monobrominated product.
Conclusion: A Strategic Choice for Efficient Synthesis
This compound and similar bifunctional reagents are powerful tools in the arsenal of the synthetic chemist. Their ability to facilitate convergent synthetic strategies can lead to significant improvements in efficiency, yield, and overall process time. However, the decision to employ such a reagent requires a careful cost-benefit analysis.
For complex target molecules, particularly in the context of drug discovery and development, the upfront investment in synthesizing a bifunctional intermediate can be offset by the benefits of a more streamlined and higher-yielding endgame. In contrast, for simpler targets or when the starting materials for a linear sequence are readily and cheaply available, a stepwise approach may be more practical.
Ultimately, the choice between a convergent approach using a bifunctional reagent and a linear synthesis depends on a thorough evaluation of the specific synthetic problem, including the complexity of the target molecule, the cost and availability of starting materials, and the desired scale of the synthesis.
References
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- methyl 5-bromo-2-methyl-benzoate synthesis. (n.d.). Chemicalbook. Retrieved from https://www.chemicalbook.com/synthesis/79669-49-1.html
- 5-Bromo-2-methylbenzoic acid synthesis. (n.d.). Chemicalbook. Retrieved from https://www.chemicalbook.com/synthesis/79669-49-1_79669-49-1.html
- Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate | CAS 27475-14-5. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b101119
- Step A Preparation of Methyl-2-bromomethylbenzoate. (n.d.). PrepChem.com. Retrieved from https://www.prepchem.
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2022, March 22). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942544/
- Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans. (n.d.). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5703295/
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2022, January 5). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/34656898/
- An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/B987654
- Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021, September 2). Google Patents. Retrieved from https://patents.google.
- Methyl 5-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 12929136. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12929136
- Cost Estimates for New Molecules. (n.d.). Organic Process Research & Development. Retrieved from https://pubs.acs.org/doi/10.1021/op9802258
- Bifunctional reagents in organic synthesis. (n.d.). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/33846618/
- Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2025, November 20). ResearchGate. Retrieved from https://www.researchgate.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022, January 19). American Chemical Society. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.1c06920
- Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. (2022, July 5). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35504210/
- (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017, June 20). ResearchGate. Retrieved from https://www.researchgate.net/publication/317873339_Benzylic_Brominations_with_N-Bromosuccinimide_in_12-Dichlorobenzene_Effective_Preparation_of_2-Bromomethyl-phenyl-Methoxyiminoacetic_Acid_Methyl_Ester
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (n.d.). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35317687/
- 79670-17-0|Methyl 5-bromo-2-(bromomethyl)benzoate|BLD Pharm. (n.d.). BLD Pharm. Retrieved from https://www.bldpharm.com/products/79670-17-0.html
- How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros. (2021, August 5). Reddit. Retrieved from https://www.reddit.com/r/Chempros/comments/oyf7y2/how_to_know_when_to_stop_reaction_benzylic/
- Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. (2022, July 25). NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325852/
- Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from https://www.rsc.
- Smarter synthesis routes cut time and costs. (n.d.). Retrieved from https://www.elsevier.com/__data/assets/pdf_file/0008/1220498/reaxys-lonza-case-study.pdf
- The Role of Custom Synthesis in Cost-effective Drug Production. (2024, February 23). Reachem. Retrieved from https://www.reachem.com/the-role-of-custom-synthesis-in-cost-effective-drug-production/
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024, October 3). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acssuschemeng.4c04711
- Journal articles: 'Bis-heterocycles'. (2022, February 18). Grafiati. Retrieved from https://www.grafiati.
- Bis(sulfone) as Bifunctional Reagent for the Alkylarylation of Alkenes and Alkynes under Photoredox Conditions. (2025, October 11). ResearchGate. Retrieved from https://www.researchgate.net/publication/384918077_Bis_sulfone_as_Bifunctional_Reagent_for_the_Alkylarylation_of_Alkenes_and_Alkynes_under_Photoredox_Conditions
- Top 32 Advances in Heterocyclic Chemistry papers published in 2024. (n.d.). SciSpace. Retrieved from https://typeset.io/papers/topic/advances-in-heterocyclic-chemistry
- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8). (n.d.). Chemia. Retrieved from https://www.chemia.co.jp/en/blog/2021/10/25/n-bromo_compounds_8/
- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8). (n.d.). Chemia. Retrieved from https://www.chemia.co.jp/en/blog/2021/10/25/n-bromo_compounds_8/
- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8). (n.d.). Chemia. Retrieved from https://www.chemia.co.jp/en/blog/2021/10/25/n-bromo_compounds_8/
- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8). (n.d.). Chemia. Retrieved from https://www.chemia.co.jp/en/blog/2021/10/25/n-bromo_compounds_8/
- A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): N-bromo compounds (8). (n.d.). Chemia. Retrieved from https://www.chemia.co.jp/en/blog/2021/10/25/n-bromo_compounds_8/
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A Comparative Guide: The Strategic Advantage of Methyl 2-bromo-5-(bromomethyl)benzoate in Synthesis
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A Comparative Guide to Palladium Catalysts for Selective Couplings of Methyl 2-bromo-5-(bromomethyl)benzoate
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, bifunctional building blocks are invaluable assets. Methyl 2-bromo-5-(bromomethyl)benzoate is a prime example of such a scaffold, featuring two distinct carbon-bromine bonds with differential reactivity: an aryl bromide (a C(sp²)–Br bond) and a benzyl bromide (a C(sp³)–Br bond). This structural dichotomy presents both a challenge and a significant opportunity for chemists. The ability to selectively functionalize one bromine atom while leaving the other intact opens avenues for sequential, orthogonal synthetic strategies, enabling the construction of complex molecular architectures from a single, versatile starting material.[1]
This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this compound. We will delve into the mechanistic principles that govern chemoselectivity and present experimental data to empower researchers in drug discovery and process development to make informed decisions for catalyst selection and reaction optimization. Our focus will be on achieving selective functionalization at the aryl bromide position, a common and highly useful transformation.
The Reactivity Landscape: Aryl vs. Benzyl Bromide
Palladium-catalyzed cross-coupling reactions are cornerstones of C-C and C-heteroatom bond formation.[2] The success and selectivity of these reactions are fundamentally tied to the initial, often rate-determining, oxidative addition of the organic halide to the Pd(0) catalyst.[3][4] The general reactivity trend for aryl halides follows the C–X bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[3]
The substrate , this compound, forces us to consider the competition between the C(sp²)-Br and C(sp³)-Br bonds. In the context of the most common cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, the oxidative addition of an aryl halide to a Pd(0) center is generally more facile and kinetically preferred over that of a benzyl halide.[5] This inherent substrate-controlled reactivity provides a strong basis for achieving high chemoselectivity. The goal then becomes choosing a catalyst system that enhances this natural preference, ensuring clean, site-selective transformations.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and, more critically, the ancillary ligand, dictates the catalyst's activity, stability, and selectivity.[6] Below, we compare the performance of common palladium catalysts for major cross-coupling reactions, focusing on the selective functionalization of the C(sp²)-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organic halide and an organoboron compound.[7][8] For this compound, the reaction with an arylboronic acid overwhelmingly favors coupling at the aryl bromide position.[5]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~70-85 | "Classic" Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for standard Suzuki couplings of aryl bromides. The phosphine ligands are sufficiently electron-rich to promote oxidative addition at the C(sp²)-Br bond, while the relatively slow kinetics compared to modern systems helps maintain selectivity.[5][9] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | ~85-95 | High Efficiency: The [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex is a highly effective precatalyst. The bidentate dppf ligand forms a stable, active catalyst that efficiently promotes the coupling of a wide range of aryl bromides with good functional group tolerance.[9][10] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 4-12 | >90 | Bulky Biaryl Ligand: Buchwald's biarylphosphine ligands, like XPhos, create sterically hindered and highly electron-rich palladium centers.[11] These catalysts are exceptionally active for coupling aryl halides, often allowing for lower catalyst loadings and milder conditions, while preserving the benzyl bromide moiety. |
Causality Behind Experimental Choices: The use of a base is crucial for the transmetalation step of the catalytic cycle.[7] The choice between an inorganic carbonate (K₂CO₃) or phosphate (K₃PO₄) depends on the specific catalyst system and substrate; K₃PO₄ is often used with boronic acids to minimize side reactions. A mixed solvent system including water, like dioxane/H₂O, is frequently employed to ensure the solubility of both the organic substrates and the inorganic base.[5]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[12] This reaction exhibits excellent chemoselectivity for the aryl bromide site.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF / DMF | 25-60 | 2-8 | ~80-95 | Classic Conditions: The standard Pd/Cu co-catalyzed system is highly effective. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | 25 (RT) | 1-4 | >90 | Copper-Free System: Modern, air-stable precatalysts based on bulky, electron-rich phosphine ligands like di-tert-butylneopentylphosphine (DTBNpP) enable highly efficient, copper-free Sonogashira couplings even at room temperature.[14] This avoids issues related to copper, such as the homocoupling of alkynes (Glaser coupling). |
| Pd(OAc)₂ / cataCXium PIntb | None | TMEDA | TMEDA | 80 | 6-12 | ~85-95 | Specialized Ligand: Biarylphosphine ligands like 2-(di-tert-butylphosphino)-N-phenylindole (cataCXium PIntb) have been developed to promote efficient coupling of both activated and deactivated aryl bromides with high turnover numbers.[15] |
Heck Coupling
The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[16] The mechanism is distinct from the previous examples and is not typically applicable to benzyl halides, ensuring exclusive reaction at the aryl bromide position.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF / Acetonitrile | 80-120 | 8-16 | ~75-90 | Standard Conditions: Palladium(II) acetate is a common and cost-effective precatalyst. In the presence of a phosphine ligand and a base (which also acts as a reductant to form Pd(0) in situ), it forms an active catalyst for the arylation of olefins.[17] |
| Pd(dba)₂ / P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 100 | 12 | >90 | Bulky Phosphine Ligand: The use of bulky, electron-rich phosphines like tri-tert-butylphosphine significantly accelerates the reaction, allowing for the coupling of less reactive aryl chlorides, and by extension, providing high efficiency for aryl bromides.[18] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds via the coupling of an aryl halide with an amine.[19][20] The development of specialized bulky, electron-rich phosphine ligands has been critical to the success of this reaction, which shows high selectivity for the aryl bromide.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations & Rationale |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | ~70-85 | Early Generation: Second-generation catalysts using bidentate ligands like BINAP were a major advance, enabling the amination of aryl bromides under reasonable conditions. Sodium tert-butoxide is a common strong, non-nucleophilic base used in these reactions. |
| Pd(OAc)₂ / tBuBrettPhos | tBuBrettPhos | K₂CO₃ | t-BuOH | 100-120 | 6-12 | >95 | Advanced Precatalyst System: Modern systems use highly specialized bulky biarylphosphine ligands like tBuBrettPhos. These ligands promote rapid oxidative addition and reductive elimination, leading to highly efficient catalysts that can operate under milder bases (like K₂CO₃) and couple a very broad range of substrates.[21] |
Visualizing the Catalytic Process
To understand the basis of selectivity, it is crucial to visualize the catalytic cycle. The following diagrams illustrate the generally accepted mechanism for palladium-catalyzed cross-coupling and a workflow for catalyst selection.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Decision workflow for selecting a catalyst system.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the aryl bromide position using a robust catalyst system.
Objective: To synthesize Methyl 2-(4-methoxyphenyl)-5-(bromomethyl)benzoate.
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Dimethoxyethane (DME), anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous, degassed dimethoxyethane via syringe, followed by degassed water (typically a 4:1 to 10:1 ratio of DME:Water). Add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.
Conclusion and Future Outlook
The experimental evidence overwhelmingly demonstrates that standard palladium-catalyzed cross-coupling reactions on this compound proceed with high chemoselectivity at the aryl bromide position. This predictable reactivity is governed by the faster kinetics of oxidative addition at the C(sp²)-Br bond compared to the C(sp³)-Br bond. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, not only enhance reaction efficiency but also maintain or even improve this inherent selectivity.
This makes this compound an exceptionally useful bifunctional intermediate. Researchers can confidently perform a Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reaction to install a desired group at the 2-position, knowing the 5-(bromomethyl) group will remain available for subsequent transformations, such as nucleophilic substitution, to complete a synthetic sequence. This orthogonal reactivity is a powerful tool for efficiently building molecular complexity, accelerating the discovery and development of new chemical entities.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide - Benchchem.
- Buchwald Hartwig amination catalysts | Johnson Matthey.
- (PDF) ChemInform Abstract: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes.
- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed.
- Coordination chemistry and mechanisms of metal-catalyzed C-C coupling reactions, 13: A copper-free procedure for the palladium-catalyzed Sonogashira reaction of aryl bromides with terminal alkynes at room temperature - Technical University of Munich.
- Palladium-Catalyzed Coupling Reaction of Haloheteroaromatic Compounds in Water. (2025).
- Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF - ResearchGate. (2025).
- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate.
- A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid - Benchchem.
- Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT.
- Methyl 5-bromo-2-(bromomethyl)benzoate - MySkinRecipes.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
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A Researcher's Guide to Regioselective Substitution on Methyl 2-bromo-5-(bromomethyl)benzoate: A Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise functionalization of aromatic building blocks is paramount. Methyl 2-bromo-5-(bromomethyl)benzoate is a bifunctional substrate of significant interest, presenting two distinct bromine-bearing electrophilic sites. The successful and predictable synthesis of derivatives from this compound hinges on understanding and controlling the regiochemistry of nucleophilic substitution. This guide provides an in-depth technical comparison of the reactivity of the two bromine substituents, supported by mechanistic principles, experimental protocols, and spectroscopic data to unequivocally confirm the site of reaction.
The Decisive Factor: Unpacking the Reactivity of Aryl vs. Benzylic Halides
The core principle governing the regioselectivity of substitution on this compound lies in the fundamental differences between an aryl halide and a benzylic halide. The bromide attached directly to the benzene ring is an aryl halide, while the bromide on the methyl group is a benzylic halide.
The benzylic bromide is markedly more reactive towards nucleophilic substitution. This heightened reactivity is attributable to the nature of the carbon-bromine bond and the stability of the potential intermediates. The carbon of the bromomethyl group is sp³ hybridized, allowing for facile nucleophilic attack via standard Sₙ1 or Sₙ2 mechanisms. In an Sₙ1 pathway, the resulting benzylic carbocation is stabilized by resonance with the adjacent benzene ring. In an Sₙ2 pathway, the transition state is readily accessible.
Conversely, the aryl bromide is significantly less reactive. The carbon atom to which it is attached is sp² hybridized, and the C-Br bond has a partial double bond character due to resonance with the aromatic ring. This makes the bond stronger and shorter, hindering nucleophilic attack. Furthermore, the classic backside attack required for an Sₙ2 reaction is sterically impossible, and the formation of a highly unstable aryl cation makes an Sₙ1 pathway unfavorable under normal conditions. Nucleophilic aromatic substitution (SₙAr) can occur, but typically requires harsh conditions and the presence of strong electron-withdrawing groups ortho or para to the leaving group, which are not optimally positioned in this substrate.
Therefore, under standard nucleophilic substitution conditions, the reaction will overwhelmingly favor the displacement of the benzylic bromide.
Visualizing the Reaction Pathway
Caption: Favored benzylic vs. disfavored aromatic substitution pathway.
Comparative Analysis of Nucleophilic Substitutions
The choice of nucleophile influences reaction conditions and outcomes, but the regioselectivity for the benzylic position remains constant. Below, we compare the reactions with common classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Product | Typical Reaction Conditions | Key Considerations |
| Amines | Ammonia / Alkylamines | Methyl 2-bromo-5-(aminomethyl)benzoate | Polar aprotic solvent (e.g., THF, DMF), Room Temperature to mild heating. A base may be needed to neutralize the HBr byproduct. | Primary and secondary amines are excellent nucleophiles for this transformation. Over-alkylation can be a side reaction. |
| Alkoxides | Sodium Methoxide | Methyl 2-bromo-5-(methoxymethyl)benzoate | Alcoholic solvent (e.g., Methanol) or a polar aprotic solvent (e.g., THF), 0°C to Room Temperature. | Alkoxides are strong bases, so elimination reactions can be a competitive pathway, although substitution is generally favored for primary benzylic halides. |
| Thiols | Sodium Thiomethoxide | Methyl 2-bromo-5-(thiomethyl)benzoate | Polar aprotic solvent (e.g., DMF, DMSO), Room Temperature. | Thiolates are excellent nucleophiles and relatively weak bases, leading to clean substitution reactions with high yields. |
| Azides | Sodium Azide | Methyl 2-bromo-5-(azidomethyl)benzoate | Polar aprotic solvent (e.g., DMF, DMSO), Room Temperature to mild heating. | The azide product is a versatile intermediate for further transformations, such as reduction to the primary amine or use in click chemistry. |
Experimental Protocols
The following protocols are representative procedures for the regioselective substitution at the benzylic position of this compound.
Protocol 1: Synthesis of Methyl 2-bromo-5-(azidomethyl)benzoate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF, approx. 0.2 M).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Synthesis of Methyl 2-bromo-5-(methoxymethyl)benzoate (Adapted from general procedures)
-
Reagent Preparation: Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Substrate Addition: Cool the sodium methoxide solution to 0°C and add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Confirming the Regiochemistry: A Spectroscopic Approach
¹H NMR spectroscopy is the most powerful tool for unambiguously confirming that the substitution has occurred at the benzylic position. The key is to observe the disappearance of the benzylic methylene protons adjacent to the bromine and the appearance of a new set of protons at a different chemical shift, while the aromatic proton signals remain largely unchanged in their pattern.
Starting Material: this compound
-
Benzylic Protons (-CH₂Br): A characteristic singlet around 4.5-4.7 ppm .
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm .
-
Methyl Ester Protons (-OCH₃): A singlet around 3.9 ppm .
Expected Product: Methyl 2-bromo-5-(substituted-methyl)benzoate
-
New Benzylic Protons (-CH₂-Nu): The chemical shift of this new singlet will be indicative of the new substituent.
-
-CH₂-N₃ (azide): Expected around 4.4 ppm .
-
-CH₂-OCH₃ (ether): Expected around 4.5 ppm , with a new singlet for the new -OCH₃ around 3.4 ppm .
-
-CH₂-NH₂ (amine): Expected around 3.9-4.1 ppm .
-
-
Aromatic Protons: The pattern and chemical shifts in the 7.0-8.0 ppm range will be very similar to the starting material, confirming the aryl bromide is intact.
-
Methyl Ester Protons (-COOCH₃): A singlet remaining around 3.9 ppm .
Comparative ¹H NMR Data
| Compound | Benzylic -CH₂- | Aromatic Protons | Ester -OCH₃ | Other |
| Starting Material | ~4.6 ppm (s, 2H) | ~7.2-7.8 ppm (m, 3H) | ~3.9 ppm (s, 3H) | - |
| Azide Product | ~4.4 ppm (s, 2H) | ~7.2-7.8 ppm (m, 3H) | ~3.9 ppm (s, 3H) | - |
| Methoxy Product | ~4.5 ppm (s, 2H) | ~7.2-7.8 ppm (m, 3H) | ~3.9 ppm (s, 3H) | ~3.4 ppm (s, 3H, new -OCH₃) |
| Hypothetical Aryl-NH₂ Product * | ~4.6 ppm (s, 2H, -CH₂Br remains) | Shifts significantly, e.g., ~6.5-7.5 ppm | ~3.9 ppm (s, 3H) | ~5.7 ppm (br s, 2H, -NH₂) |
*Based on published data for Methyl 2-amino-5-bromobenzoate for comparative purposes.[1][2]
The clear difference in the chemical shift of the methylene protons and the retention of the aromatic signal pattern provide definitive proof of regioselective substitution at the benzylic position.
Visualizing the Spectroscopic Confirmation
Sources
yield comparison between different synthetic routes to Methyl 2-bromo-5-(bromomethyl)benzoate derivatives
An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-5-(bromomethyl)benzoate: A Yield Comparison
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex intermediates is a cornerstone of innovation. This compound is a key bifunctional building block, valuable for its distinct reactive sites that allow for sequential and specific chemical modifications. Its structure, featuring an ortho-brominated aromatic ring, a methyl ester, and a reactive benzylic bromide, makes it an important precursor in the synthesis of pharmaceuticals and other advanced materials.[1][2]
This guide provides a comparative analysis of the most viable synthetic routes to this compound. We will delve into two primary strategies, evaluating them based on reaction yields, regioselectivity, safety, and scalability. Detailed, field-proven protocols are provided to ensure reproducibility and offer insights into the causality behind experimental choices.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two principal retrosynthetic pathways. The key difference lies in the method used to introduce the bromine atom onto the aromatic ring.
-
Route 1: Direct Electrophilic Aromatic Bromination. This common approach begins with an appropriately substituted toluic acid derivative, introduces the ring bromine via electrophilic substitution, and proceeds through esterification and side-chain bromination.
-
Route 2: The Sandmeyer Reaction. This classic transformation offers an alternative for introducing the ring bromine by converting an aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[3][4]
The logical flow for these competing strategies is outlined below.
Caption: Retrosynthetic pathways for this compound.
Comparative Analysis of Synthetic Routes
The choice between direct bromination and the Sandmeyer reaction hinges on a trade-off between overall yield, reaction selectivity, and operational complexity. While both routes converge on the common intermediate, Methyl 2-bromo-5-methylbenzoate, the efficiency of the initial steps is the primary differentiator.
Route 1: Direct Aromatic Bromination Pathway
This pathway is arguably the most straightforward, commencing with the commercially available 2-methylbenzoic acid.
-
Step 1: Aromatic Bromination. The direct bromination of 2-methylbenzoic acid presents a regioselectivity challenge. The methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) can lead to a mixture of isomers. Using bromine in sulfuric acid, for instance, yields a mixture of the desired 5-bromo and the undesired 3-bromo isomers.[5] However, a highly selective method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in concentrated sulfuric acid, which has been reported to yield the desired 2-bromo-5-methylbenzoic acid in up to 88%.[5][6] This high selectivity is crucial for avoiding difficult purification steps later in the synthesis.
-
Step 2: Esterification. The conversion of the resulting 2-bromo-5-methylbenzoic acid to its methyl ester is a standard and high-yielding reaction. Fischer esterification using methanol and a catalytic amount of sulfuric acid under reflux is highly effective, with reported yields exceeding 96%.[6] An alternative method using oxalyl chloride followed by methanol also provides excellent yields of around 92%.[7]
-
Step 3: Benzylic Bromination. The final step involves a free-radical bromination of the benzylic methyl group. This reaction is typically performed using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8][9] Yields for this type of transformation on analogous substrates are generally high, ranging from 70% to 97%.[8][10]
Route 2: The Sandmeyer Reaction Pathway
This route offers an alternative means of regiocontrol by starting with an amino group strategically placed on the aromatic ring.
-
Step 1: The Sandmeyer Reaction. This two-part process begins with the diazotization of an aromatic amine (e.g., Methyl 2-amino-5-methylbenzoate) using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11] This intermediate is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom.[3] The Sandmeyer reaction is a powerful tool for introducing substituents that are otherwise difficult to install.[12][13] For a structurally similar substrate, this transformation proceeds with a respectable yield of 74%.[14]
-
Step 2: Benzylic Bromination. This step is identical to the final step in Route 1, with similar expected yields (70-97%).[8][10]
Yield Comparison and Data Summary
The following table summarizes the quantitative data for each synthetic route, allowing for a direct comparison of their potential overall efficiency.
| Parameter | Route 1: Direct Aromatic Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 2-Methylbenzoic Acid | Methyl 2-amino-5-methylbenzoate |
| Step 1 Reaction | Aromatic Bromination with DBDMH | Sandmeyer Reaction (Diazotization + CuBr) |
| Step 1 Yield | Up to 88%[5][6] | ~74% (estimated from analogue)[14] |
| Step 2 Reaction | Esterification (H₂SO₄/MeOH) | Benzylic Bromination (NBS/AIBN) |
| Step 2 Yield | ~96%[6] | 70-97%[8][10] |
| Step 3 Reaction | Benzylic Bromination (NBS/AIBN) | - |
| Step 3 Yield | 70-97%[8][10] | - |
| Calculated Overall Yield | ~59% - 82% | ~52% - 72% |
Analysis: Based on the available data, Route 1 offers a higher potential overall yield (up to 82%) compared to Route 2 (up to 72%). The key advantage of Route 1 lies in the highly efficient and selective initial bromination and subsequent esterification steps. While the Sandmeyer reaction in Route 2 provides excellent regiocontrol, its moderate yield places it at a slight disadvantage in terms of overall efficiency. Furthermore, Route 1 avoids the handling of potentially unstable diazonium salt intermediates, which can be a significant consideration for process safety and scalability.
Detailed Experimental Protocols
The protocols described below are based on high-yielding and reliable procedures reported in the literature.
Recommended Protocol: Route 1
This three-step synthesis represents the most efficient pathway identified.
Caption: Experimental workflow for the recommended synthetic pathway (Route 1).
Step 1: Synthesis of 2-Bromo-5-methylbenzoic Acid[5]
-
To a mixture of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (18.19 g, 60.66 mmol) in portions.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Upon completion (monitored by TLC), slowly pour the reaction mixture onto ice-cold water (400 ml).
-
A solid will precipitate. Filter the solid and dry it under a vacuum to afford 2-bromo-5-methylbenzoic acid.
-
Yield: 88.0%
-
Step 2: Synthesis of Methyl 2-bromo-5-methylbenzoate[6]
-
In a round-bottom flask, combine 2-bromo-5-methylbenzoic acid (1.0 eq), methanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Yield: 96.1%
-
Step 3: Synthesis of this compound (Analogous Procedure)[8]
-
Charge a reaction flask with methyl 2-bromo-5-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), and benzoyl peroxide (BPO, 0.05 eq) in carbon tetrachloride (CCl₄, 10-20 volumes).
-
Heat the mixture to reflux (approx. 85 °C) and stir for 2 hours.
-
Cool the mixture and filter it through a pad of silica gel to remove succinimide.
-
Concentrate the filtrate under reduced pressure to afford the desired product, this compound.
-
Yield: ~97% (based on a similar substrate)
-
Conclusion
For the synthesis of this compound, a multi-step approach starting from 2-methylbenzoic acid (Route 1) is demonstrably superior in terms of overall yield. The key to this route's success is the highly regioselective aromatic bromination using DBDMH, which avoids the formation of unwanted isomers and simplifies purification. Subsequent high-yielding esterification and benzylic bromination steps solidify its position as the more efficient pathway. While the Sandmeyer reaction (Route 2) is a valid alternative with excellent regiocontrol, its lower yield in the key C-Br bond-forming step results in a less productive overall sequence. Therefore, for researchers and process chemists seeking an optimized and high-yield synthesis, the direct bromination pathway is the recommended approach.
References
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- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.[Link]
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- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
- Master Organic Chemistry.
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A Researcher's Guide to Purity Assessment of Methyl 2-bromo-5-(bromomethyl)benzoate Derivatives
In the synthesis of complex molecules for drug development and advanced materials, the structural integrity and purity of building blocks are paramount. Methyl 2-bromo-5-(bromomethyl)benzoate and its derivatives are versatile bifunctional reagents, frequently employed as linkers in antibody-drug conjugates (ADCs) and PROTACs. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, impact stoichiometric control, and compromise the efficacy and safety of the final product. Therefore, a robust, multi-faceted analytical approach to purity assessment is not just a quality control measure; it is a critical component of successful research and development.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will explore the causality behind experimental choices, present field-proven protocols, and offer insights into data interpretation to create a self-validating system for purity determination.
The Analytical Imperative: An Orthogonal Approach
No single analytical technique can provide a complete picture of a sample's purity.[3] A confident purity assessment relies on an orthogonal approach , where multiple, distinct methods are employed.[4][5][6] Each technique leverages a different physicochemical principle—such as nuclear spin, polarity, or volatility—to separate and detect the target molecule and its potential impurities. This strategy maximizes the probability of detecting and quantifying all components in the mixture, ensuring that what might be hidden in one method is revealed by another.[6]
For a molecule like this compound, the primary analytical arsenal includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification.
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): For separation of non-volatile impurities.
-
Gas Chromatography with Mass Spectrometry (GC-MS): For separation of volatile impurities.
The following diagram illustrates the logical workflow for a comprehensive purity analysis.
Caption: Integrated workflow for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H NMR is arguably the most powerful tool for the initial assessment of this compound. It provides unambiguous structural confirmation and, crucially, a direct measure of molar purity by comparing the integral of product signals to those of impurities.[7][8]
Anticipated Impurities and Their NMR Signatures
The synthesis of the target molecule typically involves the benzylic bromination of Methyl 2-bromo-5-methylbenzoate using a reagent like N-Bromosuccinimide (NBS).[9][10][11] Potential impurities include:
-
Starting Material (Methyl 2-bromo-5-methylbenzoate): Characterized by a singlet for the benzylic methyl group (-CH₃) around 2.33 ppm.[12]
-
Over-brominated Product (Methyl 2-bromo-5-(dibromomethyl)benzoate): Characterized by a singlet for the -CHBr₂ proton, shifted further downfield from the desired -CH₂Br signal.
-
Di-substituted Byproduct: Arising from the reaction of two molecules of the starting material.
Interpreting the ¹H NMR Spectrum
The purity can be calculated by comparing the integration of the characteristic product benzylic methylene protons (-CH₂Br) with the benzylic methyl protons (-CH₃) of the starting material.[13]
-
Expected ¹H NMR Peaks (400 MHz, CDCl₃) for this compound:
-
~7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the ester.
-
~7.5-7.6 ppm (dd, 1H): Aromatic proton meta to the ester.
-
~7.4-7.5 ppm (d, 1H): Aromatic proton ortho to the -CH₂Br group.
-
~4.5-4.7 ppm (s, 2H): Benzylic protons (-CH₂Br). (Key signal for quantification)
-
~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
Quantitative Purity Calculation: Purity (%) = [Integral(CH₂Br) / 2] / [ (Integral(CH₂Br) / 2) + (Integral(CH₃_impurity) / 3) ] * 100
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized product and a known internal standard (e.g., maleic anhydride) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition Parameters: Ensure complete relaxation of all relevant protons by setting a long relaxation delay (D1) of at least 5 times the longest T1 value (a D1 of 30 seconds is often sufficient). Use a 90° pulse angle and acquire at least 16 scans for a good signal-to-noise ratio.[7]
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the relevant product and impurity signals.
Chromatographic Techniques: High-Resolution Separation
While NMR provides molar purity, it may not separate structurally similar impurities. Chromatographic methods are essential for resolving and quantifying impurities based on differences in their physical properties.[4]
High-Performance Liquid Chromatography (HPLC/LC-MS)
HPLC separates compounds based on their polarity and is ideal for non-volatile or thermally labile impurities, such as hydrolysis products (e.g., the corresponding benzoic acid).[14] Coupling with a mass spectrometer (MS) allows for the identification of unknown peaks based on their mass-to-charge ratio (m/z).[15][16] The presence of two bromine atoms in the target molecule will produce a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks) which is invaluable for identification.
Experimental Protocol: HPLC-MS
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Monitor at 254 nm.
-
Detection (MS): Use electrospray ionization (ESI) in positive mode. Scan for the expected m/z of the protonated molecule [M+H]⁺ and its isotopic pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates compounds based on their volatility and boiling point. It offers excellent resolution and sensitivity for volatile and thermally stable compounds like benzyl bromides and residual solvents.[14][17] The mass spectrometer fragments the molecules in a reproducible way, creating a "fingerprint" that can be compared against libraries for definitive identification.[18][19]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[20]
-
Column: DB-5 or equivalent (low-polarity 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]
-
Injector: 250 °C, Split mode (e.g., 20:1).[14]
-
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.[14]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-400 m/z. The fragmentation pattern will likely show loss of Br (M-79/81) and loss of the methoxycarbonyl group.[21][22]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the specific information required. The following table provides a direct comparison of the primary techniques discussed.
| Feature | ¹H NMR Spectroscopy | HPLC / LC-MS | GC-MS |
| Principle | Nuclear spin resonance in a magnetic field | Partitioning between a liquid mobile phase and solid stationary phase | Partitioning between a gas mobile phase and solid stationary phase |
| Information | Absolute molar purity, structural confirmation | Purity by % peak area, separation of non-volatiles | Purity by % peak area, separation of volatiles, impurity ID via library |
| Key Strengths | True primary method for quantification without needing standards for each impurity | Excellent for polar/non-volatile impurities (e.g., acids) | High resolution for volatile impurities and residual solvents |
| Key Limitations | May not resolve structurally similar isomers | Relative quantification (response factors may vary) | Requires analytes to be volatile and thermally stable |
| Impurity Focus | Starting materials, over-reacted products | Hydrolysis products, dimeric species | Residual starting materials, solvents, volatile byproducts |
Conclusion: A Triad of Trustworthiness
For researchers and drug development professionals, ensuring the purity of a critical building block like this compound is non-negotiable. A single method is insufficient to declare a compound "pure." True analytical trustworthiness is achieved through the strategic application of orthogonal methods.[23][24][25] By integrating the absolute molar purity from ¹H NMR with the high-resolution separation of HPLC and GC-MS , scientists can build a comprehensive and self-validating purity profile. This rigorous, multi-pronged approach ensures the quality and reliability of synthetic intermediates, ultimately contributing to the safety and efficacy of the final therapeutic products.[2]
References
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A Side-by-Side Comparison of Methyl 2-bromo-5-(bromomethyl)benzoate and Methyl 2,5-bis(bromomethyl)benzoate: A Guide for Synthetic Strategy
In the landscape of drug discovery and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of bifunctional reagents, halogenated aromatic esters serve as versatile scaffolds. This guide provides an in-depth, side-by-side comparison of two such reagents: Methyl 2-bromo-5-(bromomethyl)benzoate and Methyl 2,5-bis(bromomethyl)benzoate . Our objective is to dissect their structural nuances, compare their reactivity profiles, and provide field-proven insights into their strategic application, empowering researchers to make informed decisions in their synthetic endeavors.
Structural and Physicochemical Overview
At first glance, both compounds are derivatives of methyl benzoate, featuring two bromine substituents. However, the nature and positioning of these bromine atoms create fundamentally different reagents with distinct synthetic utilities.
-
This compound possesses two chemically distinct bromine atoms: a relatively unreactive aryl bromide attached directly to the aromatic ring and a highly reactive benzyl bromide on a methyl substituent. This inherent asymmetry is the cornerstone of its utility, enabling sequential and site-selective functionalization.
-
Methyl 2,5-bis(bromomethyl)benzoate features two structurally equivalent and highly reactive benzyl bromide moieties. This symmetrical arrangement makes it an ideal candidate for use as a rigid linker or for the synthesis of macrocycles and other complex ring systems through reactions with dinucleophiles.
The key physicochemical properties of these reagents are summarized below for rapid comparison.
| Property | This compound* | Methyl 2,5-bis(bromomethyl)benzoate |
| IUPAC Name | methyl 5-bromo-2-(bromomethyl)benzoate | methyl 2,5-bis(bromomethyl)benzoate[1] |
| CAS Number | 79670-17-0 | 74725-06-7[1] |
| Molecular Formula | C₉H₈Br₂O₂[2] | C₁₀H₁₀Br₂O₂[1] |
| Molecular Weight | 307.97 g/mol [2] | 321.99 g/mol [1] |
| Appearance | Off-White to Yellow Solid or Liquid[2] | Data not specified, likely a solid |
| Boiling Point | 349.7°C at 760 mmHg[2] | Not available |
| Storage | 2-8°C, protected from light, inert gas[2] | Inert atmosphere, 2-8°C[3] |
*Note: Data is presented for the commercially common isomer, Methyl 5-bromo-2-(bromomethyl)benzoate, which serves as a functional equivalent for demonstrating the principle of differential reactivity.
Synthesis: The Wohl-Ziegler Bromination
The synthesis of both target molecules typically begins with their corresponding methyl-substituted precursors (e.g., methyl 2-bromo-5-methylbenzoate and methyl 2,5-dimethylbenzoate, respectively). The key transformation is the selective bromination of the benzylic C-H bonds, a reaction that leverages a free-radical pathway.
The Wohl-Ziegler reaction is the industry standard for this transformation.[4] It employs N-Bromosuccinimide (NBS) as the bromine source in a nonpolar solvent like carbon tetrachloride (CCl₄), initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The causality behind this choice is twofold:
-
NBS as a Bromine Source: NBS provides a low, steady-state concentration of molecular bromine (Br₂), which is crucial for minimizing competitive and undesirable electrophilic aromatic bromination.
-
Radical Initiation: The reaction proceeds via a radical chain mechanism. The initiator generates a radical that abstracts a hydrogen atom from the benzylic position. This is the path of least resistance, as the resulting benzylic radical is resonance-stabilized by the aromatic ring, making benzylic C-H bonds significantly weaker than other sp³ C-H bonds.[4]
Caption: General workflow for benzylic bromination via the Wohl-Ziegler reaction.
A Comparative Analysis of Reactivity and Strategic Application
The divergent structures of these two reagents dictate their applications in synthesis. The choice between them is not arbitrary but a strategic decision based on the desired molecular architecture.
Caption: Comparative reactivity pathways of the two benzoate derivatives.
This compound: The Orthogonal Building Block
The key advantage of this reagent is its differential reactivity, which allows for orthogonal synthesis—modifying one part of the molecule while leaving another part unaffected for a later step.
-
Primary Reactive Site: The benzylic -(CH₂Br) group is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles like amines, thiols, and azides.[5] This allows for the efficient and selective introduction of a side chain at this position under relatively mild conditions.
-
Secondary Reactive Site: The aryl bromide (-Br) is significantly less reactive towards nucleophiles. Its primary value lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6] These reactions require specific catalytic systems and are typically performed after the more labile benzylic bromide has been functionalized.
-
Tertiary Reactive Site: The methyl ester provides a third handle for modification, such as hydrolysis to the carboxylic acid or conversion to an amide, which can be performed at various stages of a synthetic sequence.[5]
Strategic Application: This reagent is ideal for building complex, unsymmetrical molecules where precise, stepwise addition of different functional groups is required. It is frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for rapid diversification around a core scaffold.[5]
Methyl 2,5-bis(bromomethyl)benzoate: The Symmetrical Linker
In contrast, the symmetrical nature of this molecule defines its primary role as a linker or a precursor to cyclic structures.
-
Primary Reactive Sites: Both benzylic bromide groups are highly and equally reactive. This makes the molecule an excellent substrate for reactions with dinucleophiles (e.g., diamines, dithiols, diols) to form benzo-fused heterocyclic systems.[7][8] The distance and orientation between the two bromomethyl groups are defined by the benzene ring, making it a rigid linker.
-
Applications: Its primary use is in the synthesis of macrocycles, polymers, and host-guest chemistry systems like cavitands or molecular clips. By reacting with two equivalents of a nucleophile, it can also be used to symmetrically introduce two identical side chains.
Experimental Protocols: A Practical Demonstration
The following protocols are self-validating systems designed to illustrate the distinct reactivity of each reagent.
Protocol 1: Site-Selective Amination of Methyl 5-bromo-2-(bromomethyl)benzoate
This protocol demonstrates the selective Sₙ2 reaction at the benzylic position, leaving the aryl bromide intact.
Materials:
-
Methyl 5-bromo-2-(bromomethyl)benzoate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (solvent)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add Methyl 5-bromo-2-(bromomethyl)benzoate and anhydrous acetonitrile.
-
Add potassium carbonate, followed by the dropwise addition of benzylamine at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-2-((benzylamino)methyl)benzoate.
Causality: The use of a mild base like K₂CO₃ and a polar aprotic solvent like acetonitrile at room temperature provides conditions ideal for an Sₙ2 reaction at the activated benzylic position. These conditions are insufficient to promote nucleophilic aromatic substitution or cross-coupling at the aryl bromide position.
Protocol 2: Synthesis of a Benzo-Fused Diazocine Ring using Methyl 2,5-bis(bromomethyl)benzoate
This protocol showcases the utility of the bis(bromomethyl) derivative as a rigid linker in a cyclization reaction.
Materials:
-
Methyl 2,5-bis(bromomethyl)benzoate (1.0 eq)
-
N,N'-Dimethylethylenediamine (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
To a large round-bottom flask under an inert atmosphere (N₂), add a large volume of anhydrous DMF. This is to ensure high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
In separate dropping funnels, prepare solutions of Methyl 2,5-bis(bromomethyl)benzoate in DMF and N,N'-dimethylethylenediamine in DMF.
-
Add cesium carbonate to the reaction flask and heat the solvent to 60°C.
-
Using a syringe pump, add the two reagent solutions simultaneously and slowly to the stirred suspension of base over a period of 8-12 hours.
-
After the addition is complete, stir the reaction mixture at 60°C for an additional 2 hours.
-
Cool the mixture to room temperature, filter, and remove the DMF under high vacuum.
-
Purify the residue by column chromatography to yield the desired benzo-fused diazocine product.
Causality: The simultaneous, slow addition of both the electrophile and the dinucleophile under high-dilution conditions is critical. This strategy maintains a very low concentration of both reactants, statistically favoring the intramolecular reaction of a doubly-alkylated intermediate over the intermolecular reaction that leads to polymer formation. Cesium carbonate is used as a strong, non-nucleophilic base that effectively scavenges the HBr byproduct.
Conclusion
While both this compound and Methyl 2,5-bis(bromomethyl)benzoate are powerful reagents for introducing a substituted benzene ring, their utility is dictated by their distinct substitution patterns.
-
Choose this compound for orthogonal, stepwise syntheses requiring the sequential introduction of different functionalities at the benzylic and aromatic positions.
-
Choose Methyl 2,5-bis(bromomethyl)benzoate for its role as a symmetrical, rigid linker in the synthesis of macrocycles, heterocycles, and polymers .
A thorough understanding of their comparative reactivity allows the discerning researcher to harness their unique properties for the elegant and efficient synthesis of target molecules in drug development and beyond.
References
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- Ningbo Inno Pharmchem Co., Ltd. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.
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- Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
- Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate 96 52727-57-8.
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- Benchchem. An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- CATO Reference Materials. Methyl 2,5-bis(bromomethyl)benzoate.
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- PubMed. Synthesis of Benzo-Fused Sulfonimidate Heterocycles. (2025).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-bromo-5-(bromomethyl)benzoate
For the diligent researcher, the synthesis and application of complex molecules like Methyl 2-bromo-5-(bromomethyl)benzoate are central to advancing discovery. However, the lifecycle of such reagents extends beyond the reaction flask. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and a testament to our commitment to environmental stewardship and laboratory safety.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this substance safely and compliantly from the moment of use to its final disposition.
Hazard Identification and Essential Risk Assessment
This compound is a halogenated organic compound that presents multiple hazards.[1][2] Understanding these risks is the foundational step in ensuring safe handling and disposal. The compound is a potent lachrymator, meaning it causes tearing, and is classified as harmful and an irritant.[3][4][5]
Causality: The presence of two bromine atoms, particularly the benzylic bromide, makes the molecule reactive and imparts its hazardous properties. The benzylic bromide is an alkylating agent, which contributes to its irritant and harmful effects upon contact with biological tissues.
Before beginning any work, a thorough risk assessment is mandatory. This involves consulting the Safety Data Sheet (SDS) and understanding the specific risks associated with the quantities and concentrations being used in your experiment.[6][7]
| Hazard Profile: this compound | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3] Some sources also indicate H314 (Causes severe skin burns and eye damage).[8][9] |
| Signal Word | Warning or Danger[3][8] |
| Key Hazards | Lachrymator, Skin and Eye Irritant/Corrosive, Harmful by Inhalation, Ingestion, and Skin Contact.[3][5] |
| Chemical Class | Halogenated Organic Compound[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
To mitigate the risks outlined above, strict adherence to safety protocols is essential. All handling, including weighing, reaction setup, and waste collection, must be performed within a certified chemical fume hood to control vapor and dust exposure.[2][6] The work area should be equipped with readily accessible eyewash stations and safety showers.[4][10]
Expert Insight: The use of a fume hood is not just a recommendation but a critical engineering control. As a lachrymator and respiratory irritant, even trace amounts of airborne dust or vapor can cause significant discomfort and pose a health risk.[3][5]
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required at all times.[2] For procedures with a higher risk of splashing, a face shield worn over goggles is mandatory.[8][11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Gloves must be inspected for integrity before each use and disposed of immediately if contamination is suspected.[6][12]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[2] Ensure you are wearing long pants and closed-toe shoes.[12][13]
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[14]
Step-by-Step Waste Collection & Segregation Protocol
Proper segregation of chemical waste is the cornerstone of a compliant and safe disposal program.[2] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[15]
Protocol Steps:
-
Designate a Waste Container: Before starting your experiment, designate a specific, compatible, and clearly labeled waste container for all materials contaminated with this compound. The container must be made of a material that will not react with or be degraded by halogenated organics.[2]
-
Labeling: The container must be labeled, at a minimum, with the words "Hazardous Waste" and a full list of its contents, including "Waste this compound" and any solvents used.[2][16] Ensure the label is legible and securely attached.
-
Waste Segregation: This compound must be disposed of into a "Halogenated Organic Waste" stream.[1][2][17]
-
Collecting Waste:
-
Solid Waste: This includes contaminated filter paper, weighing paper, gloves, and bench paper. Place these items directly into the designated solid halogenated waste container.
-
Liquid Waste: Collect all reaction residues, mother liquors, and solvent rinses containing the compound in a designated liquid halogenated waste container. The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[16] Leave at least 10% headspace in the container to allow for vapor expansion.[18]
-
-
Storage: Keep the hazardous waste container closed at all times, except when adding waste.[16] Store it in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment to prevent spills.[18]
Spill Management Protocol
Accidents can happen, and a prepared response is critical to mitigating harm. The response will depend on the scale of the spill.[19]
A. Incidental (Minor) Spills - Less than 100 mL
These are small spills that you can clean up yourself, provided you are properly trained and have the necessary equipment.[19]
Protocol Steps:
-
Alert Personnel: Immediately notify others in the lab.[19]
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or clay-based kitty litter.[2][20] Start from the outside of the spill and work inwards to prevent it from spreading.
-
Collect Absorbent: Once the material is fully absorbed, carefully scoop the mixture into your designated halogenated hazardous waste container using non-sparking tools.[21][22] Avoid creating dust.[23]
-
Decontaminate: Clean the spill area with a cloth or paper towels wetted with soap and water.[19] Place all cleaning materials into the hazardous waste container.
-
Report and Restock: Inform your supervisor or lab manager of the incident and restock the spill kit supplies used.[19]
B. Major Spills - Greater than 100 mL or Any Spill You Are Not Comfortable Handling
Protocol Steps:
-
Evacuate and Alert: Immediately alert all personnel in the area and evacuate the laboratory.[2][19]
-
Confine the Hazard: If it is safe to do so, close the doors to the laboratory as you exit to contain vapors.[19]
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services immediately.[2] Provide them with the chemical name, quantity spilled, and location.
-
Assist if Safe: If anyone has been exposed, use the safety shower or eyewash for at least 15 minutes and seek immediate medical attention.[12][24]
-
Do Not Re-enter: Do not re-enter the spill area. Allow the trained emergency responders to manage the cleanup.
Final Disposal Pathway
The ultimate disposal of this compound waste is governed by strict federal and local regulations.[25] As the waste generator, you are responsible for its management from "cradle to grave."[15]
The accepted and regulated method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][2][26] This process ensures the complete destruction of the hazardous molecule, converting it into less harmful substances like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases.
Your institution's EHS department will coordinate the pickup of your properly labeled and sealed waste containers. They will then consolidate it for transport by a licensed hazardous waste hauler to the certified disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
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Navigating the Hazards: A Guide to Safely Handling Methyl 2-bromo-5-(bromomethyl)benzoate
For Immediate Use by Laboratory Professionals
Methyl 2-bromo-5-(bromomethyl)benzoate is a powerful reagent with significant utility in synthetic chemistry, particularly in the development of pharmaceutical compounds. However, its chemical reactivity also presents considerable hazards. This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.
Understanding the Primary Hazards
This compound is classified as a corrosive and lachrymatory substance.[1][2] This means it can cause severe damage to skin, eyes, and the respiratory tract upon contact.[2][3] It is also harmful if swallowed or inhaled.[4][5] The presence of two bromine atoms in its structure makes it a potent alkylating agent, a class of compounds known for their high reactivity and potential for biological harm.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4][5][6] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [7] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B/1C) | [3][8] |
| H318/H319: Causes serious eye damage/irritation | Serious Eye Damage/Irritation (Category 1/2A) | [4][6][8] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [4] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [4][6] |
| H290: May be corrosive to metals | Corrosive to metals (Category 1) | [3] |
It is crucial to recognize that this compound is a lachrymator, meaning it will cause an immediate and intense flow of tears upon eye exposure.[1][2] This property underscores the critical importance of stringent eye protection.
Pre-Operational Protocol: Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is mandatory.[9] The primary line of defense is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: Your First Line of Defense
All work with this compound must be conducted within a certified chemical fume hood.[1][10][11] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors and contains any potential spills.[11] Ensure that the fume hood has adequate airflow and is not cluttered with unnecessary equipment.[12] An eyewash station and an emergency shower must be readily accessible and tested regularly.[13][14]
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[12][15] Given the severe corrosive nature and lachrymatory effects, it is highly recommended to use a full-face shield in conjunction with safety goggles for maximum protection against splashes.[5][8][13]
-
Hand Protection: Chemical-resistant gloves are essential.[16] Nitrile gloves may offer a contact barrier, but for prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[13] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately if contamination is suspected.[5][9]
-
Body Protection: A flame-resistant lab coat is required.[4] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[13][15]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be adequately controlled by a fume hood, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4][15]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Weighing
-
Designate a Work Area: Clearly demarcate the area within the chemical fume hood where the compound will be handled.
-
Gather all Materials: Before opening the container, ensure all necessary equipment (spatulas, weighing paper, reaction vessels) are within the fume hood.
-
Weighing: If weighing is necessary, do so within the fume hood. Use a disposable weighing boat or paper to avoid contaminating the balance.
During the Reaction
-
Addition to the Reaction: Add the compound to the reaction vessel slowly and carefully to avoid splashing.
-
Maintain Containment: Keep all containers of this compound sealed when not in use.[10][14]
-
Monitor the Reaction: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
Emergency Response Plan
In the event of an exposure or spill, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][17] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][4] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[4][10] |
In case of a spill, evacuate the immediate area and alert your supervisor. Small spills within a fume hood can be neutralized with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit for corrosive materials.[11] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's emergency response team.
Post-Operational Protocol: Decontamination and Disposal
Proper decontamination and disposal are crucial to prevent secondary exposure.
Decontamination
-
Work Surfaces: All surfaces that may have come into contact with the compound should be thoroughly decontaminated. A solution of sodium bicarbonate can be used to neutralize any residual acid.
-
Equipment: Glassware and other equipment should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood before being washed.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, must be placed in a clearly labeled, sealed container for hazardous waste.[4][5]
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
Consult your institution's environmental health and safety office for specific disposal guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- Methyl 2-(bromomethyl)benzoate. (n.d.). PubChem.
- Methyl 2-bromomethylbenzoate | CAS#:2417-73-4. (n.d.). Chemsrc.
- Methyl 5-bromo-2-(bromomethyl)benzoate. (n.d.). PubChem.
- Bromine: incident management. (n.d.). GOV.UK.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
